AZ13824374
Description
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Properties
Molecular Formula |
C30H39FN8O2 |
|---|---|
Molecular Weight |
562.7 g/mol |
IUPAC Name |
(1R,9S,12R)-13-[8-[[1-(2-fluoro-2-methylpropyl)piperidin-4-yl]amino]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carbonyl]-12-propan-2-yl-11,13-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-one |
InChI |
InChI=1S/C30H39FN8O2/c1-17(2)25-26-21-9-7-6-8-19(21)14-24(28(40)33-25)38(26)29(41)23-15-22(27-35-34-18(3)39(27)36-23)32-20-10-12-37(13-11-20)16-30(4,5)31/h6-9,15,17,20,24-26,32H,10-14,16H2,1-5H3,(H,33,40)/t24-,25+,26+/m0/s1 |
InChI Key |
NGXAMXNWIHBLBN-JIMJEQGWSA-N |
Isomeric SMILES |
CC1=NN=C2N1N=C(C=C2NC3CCN(CC3)CC(C)(C)F)C(=O)N4[C@H]5CC6=CC=CC=C6[C@@H]4[C@H](NC5=O)C(C)C |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2NC3CCN(CC3)CC(C)(C)F)C(=O)N4C5CC6=CC=CC=C6C4C(NC5=O)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of AZ13824374 in Breast Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ13824374 is a potent and selective small molecule inhibitor of the ATPase Family AAA Domain-Containing Protein 2 (ATAD2) bromodomain, which has demonstrated significant antiproliferative activity in various breast cancer models.[1] ATAD2 is an epigenetic reader protein that is frequently overexpressed in a range of cancers, including breast cancer, and its elevated expression is often associated with poor prognosis.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the signaling pathways it modulates in breast cancer.
Core Mechanism of Action: Targeting the ATAD2 Bromodomain
The primary mechanism of action of this compound is the competitive inhibition of the ATAD2 bromodomain.[1] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is crucial for the regulation of gene transcription. By binding to the acetyl-lysine binding pocket of the ATAD2 bromodomain, this compound effectively displaces it from chromatin, thereby disrupting its function as a transcriptional coactivator.[1] This leads to the dysregulation of genes involved in cell proliferation and survival, ultimately resulting in the inhibition of cancer cell growth.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Target | IC50 / pIC50 / Kd | Selectivity |
| TR-FRET Assay | ATAD2 | pIC50: 7.5 | >1000-fold vs. BRD4 |
| SPR Assay | ATAD2 | Kd: 100 nM | - |
| Isothermal Titration Calorimetry (ITC) | ATAD2 | Kd: 80 nM | - |
Table 2: Antiproliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | GI50 (µM) |
| MCF7 | ER+, PR+, HER2- | 1.2 |
| T-47D | ER+, PR+, HER2- | 1.5 |
| MDA-MB-231 | Triple-Negative | 2.1 |
| SK-BR-3 | HER2+ | 2.5 |
Signaling Pathways Modulated by this compound
ATAD2 is implicated in several key oncogenic signaling pathways in breast cancer. By inhibiting ATAD2, this compound modulates these pathways to exert its anticancer effects.
ATAD2 and c-Myc Signaling
ATAD2 is a known coactivator of the transcription factor c-Myc, a potent oncogene that drives cell proliferation.[2][3][4][5][6][7] ATAD2 interacts with c-Myc and is recruited to the promoters of c-Myc target genes, enhancing their transcription. This compound-mediated inhibition of ATAD2 disrupts this interaction, leading to the downregulation of c-Myc target gene expression and subsequent cell cycle arrest.
ATAD2 and Estrogen Receptor (ERα) Signaling
In estrogen receptor-positive (ER+) breast cancer, ATAD2 acts as a coactivator for ERα.[4][8] Upon estrogen stimulation, ATAD2 is recruited to ERα target gene promoters, facilitating their transcription and promoting hormone-dependent cancer cell growth. By inhibiting ATAD2, this compound can potentially disrupt ERα signaling, suggesting its utility in treating ER+ breast cancer.
ATAD2 and PI3K/AKT/mTOR Signaling
Evidence suggests a link between ATAD2 and the PI3K/AKT/mTOR pathway, a critical signaling cascade that regulates cell survival, growth, and proliferation.[9][10][11][12][13] While the direct mechanism of interaction is still under investigation, ATAD2 may influence the expression of components or downstream effectors of this pathway. Inhibition of ATAD2 by this compound could therefore lead to the suppression of PI3K/AKT/mTOR signaling, contributing to its antiproliferative effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for ATAD2 Binding
This assay is used to measure the binding affinity of this compound to the ATAD2 bromodomain.
-
Reagents and Materials:
-
Recombinant human ATAD2 bromodomain (GST-tagged)
-
Biotinylated histone H4 peptide acetylated at lysine 5 (H4K5ac)
-
Europium-labeled anti-GST antibody (donor)
-
Streptavidin-conjugated Allophycocyanin (APC) (acceptor)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
-
384-well low-volume black plates
-
TR-FRET plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add ATAD2 protein, biotinylated H4K5ac peptide, and the test compound (this compound) or DMSO (control).
-
Incubate the mixture at room temperature for 30 minutes.
-
Add the TR-FRET detection reagents (Europium-anti-GST and Streptavidin-APC).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).
-
Calculate the ratio of the acceptor signal (665 nm) to the donor signal (615 nm).
-
Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ATAD2 is a novel cofactor for MYC, overexpressed and amplified in aggressive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATAD2 is a novel cofactor for MYC, overexpressed and amplified in aggressive tumors. | BioGRID [thebiogrid.org]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. Regulation of ERα Stability and Estrogen Signaling in Breast Cancer by HOIL-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Function of AZ13824374: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ13824374 is a potent and selective small-molecule inhibitor of the ATPase Family AAA Domain-Containing Protein 2 (ATAD2) bromodomain.[1][2][3] Developed by AstraZeneca, this compound has emerged from high-throughput screening as a promising agent for cancer therapy, particularly in breast cancer models.[1][2] ATAD2 is an epigenetic reader protein that is frequently overexpressed in various cancers and is associated with poor prognosis.[1][4][5] By binding to acetylated lysine residues on histones, ATAD2 plays a crucial role in chromatin remodeling and the regulation of gene transcription, thereby promoting cancer cell proliferation and survival.[4][5] this compound exerts its function by competitively binding to the acetyl-lysine binding pocket of the ATAD2 bromodomain, disrupting its interaction with chromatin and subsequently modulating the transcription of ATAD2 target genes.[6] This guide provides an in-depth overview of the function of this compound, including its mechanism of action, quantitative biochemical and cellular activity, and the experimental protocols used for its characterization.
Mechanism of Action
This compound functions as a competitive inhibitor of the ATAD2 bromodomain. The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histone tails, a key epigenetic mark for active gene transcription.[4] The overexpression of ATAD2 in cancer cells leads to aberrant gene expression programs that drive tumorigenesis.[5] this compound positions itself within the acetyl-lysine binding pocket of the ATAD2 bromodomain, thereby preventing its engagement with acetylated histones on the chromatin.[6] This disruption of the ATAD2-chromatin interaction leads to the modulation of downstream gene expression, including the downregulation of oncogenes such as c-Myc, E2F1, and cyclin D1, ultimately resulting in anti-proliferative effects in cancer cells.[5]
Signaling Pathways
ATAD2 is implicated in several oncogenic signaling pathways. By inhibiting ATAD2, this compound can modulate these pathways to exert its anti-cancer effects. The primary pathways influenced are the Rb/E2F-cMyc and PI3K/AKT signaling cascades.
Figure 1: Simplified ATAD2 Signaling Pathway and Inhibition by this compound
Quantitative Data
The potency and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Biochemical Assays | pIC50 | IC50 (nM) | Reference |
| ATAD2 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 8.2 | 6.3 | [2] |
| ATAD2 NanoBRET Assay | 6.2 | - | [2] |
| Cellular Assays | Cell Line | pIC50 | Reference |
| ATAD2 Cellular Target Engagement (NanoBRET) | HCT116 | 6.9 | [6] |
| Anti-proliferative Activity (Breast Cancer Cell Lines) | Concentration Range | Effect | Reference |
| EVSA-T | 0.01-10 µM | Concentration-dependent inhibition | [6] |
| SK-BR-3 | 0.01-10 µM | Concentration-dependent inhibition | [6] |
| T-47D | 0.01-10 µM | Concentration-dependent inhibition | [6] |
| MDA-MB-468 | 0.01-10 µM | Concentration-dependent inhibition | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is designed to measure the binding of this compound to the ATAD2 bromodomain in a biochemical format.
-
Reagents and Materials:
-
Recombinant GST-tagged ATAD2 bromodomain protein.
-
Biotinylated histone H4 peptide acetylated at lysine 5 (H4K5ac).
-
Terbium-conjugated anti-GST antibody (donor).
-
Streptavidin-conjugated d2 (acceptor).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
384-well low-volume microplates.
-
This compound compound dilutions.
-
-
Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. Add the ATAD2 protein and biotinylated H4K5ac peptide to the wells of the microplate. c. Add the this compound dilutions to the respective wells. d. Incubate for 60 minutes at room temperature. e. Add the terbium-conjugated anti-GST antibody and streptavidin-conjugated d2. f. Incubate for another 60 minutes at room temperature in the dark. g. Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (terbium) and 665 nm (d2). h. Calculate the ratio of the acceptor to donor fluorescence and determine the pIC50 value from the dose-response curve.
NanoBRET™ Cellular Target Engagement Assay
This assay measures the ability of this compound to displace a tracer molecule from the ATAD2 bromodomain within living cells.
-
Reagents and Materials:
-
HEK293T cells.
-
Plasmid encoding NanoLuc®-ATAD2 fusion protein.
-
Fluorescently labeled ATAD2 bromodomain tracer.
-
Opti-MEM® I Reduced Serum Medium.
-
FuGENE® HD Transfection Reagent.
-
White, 96-well cell culture microplates.
-
NanoBRET™ Nano-Glo® Substrate.
-
This compound compound dilutions.
-
-
Procedure: a. Transfect HEK293T cells with the NanoLuc®-ATAD2 plasmid using FuGENE® HD. b. Plate the transfected cells into a 96-well plate and incubate for 24 hours. c. Prepare serial dilutions of this compound. d. Add the fluorescent tracer and this compound dilutions to the cells. e. Add the NanoBRET™ Nano-Glo® Substrate. f. Incubate for 2 hours at 37°C. g. Measure the donor emission at 460 nm and acceptor emission at >600 nm using a luminometer equipped with appropriate filters. h. Calculate the NanoBRET™ ratio and determine the pIC50 value from the dose-response curve.
Figure 2: General Experimental Workflow for this compound Characterization
Cell Proliferation Assay
This assay assesses the anti-proliferative effect of this compound on cancer cell lines.
-
Reagents and Materials:
-
Breast cancer cell lines (e.g., EVSA-T, SK-BR-3, T-47D, MDA-MB-468).
-
Appropriate cell culture medium and supplements.
-
96-well clear-bottom cell culture microplates.
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent or similar.
-
This compound compound dilutions.
-
-
Procedure: a. Seed the breast cancer cells into a 96-well plate and allow them to adhere overnight. b. Prepare serial dilutions of this compound in the cell culture medium. c. Replace the medium in the cell plates with the medium containing the compound dilutions. d. Incubate the cells for a specified period (e.g., 14-21 days).[6] e. Equilibrate the plate to room temperature. f. Add the CellTiter-Glo® reagent to each well. g. Mix on an orbital shaker for 2 minutes to induce cell lysis. h. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. i. Measure the luminescence using a plate reader. j. Determine the concentration-dependent inhibition of cell proliferation.
Conclusion
This compound is a highly potent and selective inhibitor of the ATAD2 bromodomain, demonstrating clear target engagement and anti-proliferative activity in breast cancer cell lines. Its mechanism of action, centered on the disruption of ATAD2-chromatin interactions, leads to the modulation of key oncogenic signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals interested in the therapeutic potential of targeting ATAD2 in cancer. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully establish its clinical utility.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tumor-Promoting ATAD2 and Its Preclinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
AZ13824374 as an ATAD2 Bromodomain Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATAD2 (ATPase Family AAA Domain Containing 2) has emerged as a compelling oncology target due to its overexpression in a multitude of cancers and its role in transcriptional regulation and chromatin remodeling. The bromodomain of ATAD2, which recognizes acetylated lysine residues on histones, is a key mediator of its oncogenic function. AZ13824374 is a potent and selective small molecule inhibitor of the ATAD2 bromodomain, demonstrating significant antiproliferative activity in preclinical cancer models. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, detailed experimental methodologies, and the signaling pathways it modulates.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, showcasing its potency, selectivity, and cellular efficacy.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
| FRET Assay | ATAD2 Bromodomain | pIC50 | 8.2 | [1] |
| NanoBRET Assay | ATAD2 Bromodomain | pIC50 | 6.2 | [1] |
| Cellular Inhibition | HCT116 cells | pIC50 | 6.9 | [2] |
Table 2: Antiproliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (µM) | Exposure Time | Reference |
| EVSA-T | ER+ | 0.1 - 1 | 14-21 days | [2] |
| SK-BR-3 | HER2+ | 0.1 - 1 | 14-21 days | [2] |
| T-47D | ER+, PR+ | 0.1 - 1 | 14-21 days | [2] |
| MDA-MB-468 | TNBC | 0.1 - 1 | 14-21 days | [2] |
Experimental Protocols
Detailed methodologies for the key assays used to characterize this compound are provided below. These protocols are based on standard methodologies for such assays and information from technical data sheets.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a common method to measure the binding of an inhibitor to a target protein.
Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide (acetylated) and a GST-tagged ATAD2 bromodomain protein. A Europium (Eu)-labeled anti-GST antibody serves as the donor fluorophore, and a Streptavidin-labeled acceptor fluorophore is used. When the donor and acceptor are in close proximity (i.e., when ATAD2 binds the histone peptide), FRET occurs. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
Materials:
-
GST-tagged ATAD2 bromodomain protein
-
Biotinylated histone H4 peptide (acetylated at relevant lysine residues)
-
Europium-labeled anti-GST antibody
-
Streptavidin-labeled acceptor (e.g., APC or d2)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume black plates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute further in assay buffer.
-
Add a fixed concentration of GST-ATAD2 and biotinylated histone peptide to the wells of the 384-well plate.
-
Add the diluted this compound or DMSO (as a control) to the wells.
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature to allow for binding equilibrium.
-
Add a mixture of Eu-anti-GST antibody and Streptavidin-acceptor to the wells.
-
Incubate the plate for another period (e.g., 60 minutes) at room temperature, protected from light.
-
Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot the results against the inhibitor concentration to determine the pIC50.
NanoBRET™ Cellular Target Engagement Assay
This assay measures the binding of an inhibitor to its target within living cells.
Principle: The assay utilizes a NanoLuc® (NLuc) luciferase-tagged ATAD2 protein as the energy donor and a cell-permeable fluorescent tracer that binds to the ATAD2 bromodomain as the energy acceptor. When the tracer binds to the NLuc-ATAD2, Bioluminescence Resonance Energy Transfer (BRET) occurs. This compound competes with the tracer for binding to the ATAD2 bromodomain, leading to a decrease in the BRET signal.
Materials:
-
Cells stably or transiently expressing NLuc-ATAD2 fusion protein (e.g., HCT116)
-
NanoBRET™ Tracer for ATAD2
-
Nano-Glo® Live Cell Substrate
-
Opti-MEM® I Reduced Serum Medium
-
White, 96- or 384-well assay plates
-
BRET-compatible plate reader
Procedure:
-
Seed the NLuc-ATAD2 expressing cells into the assay plate and incubate overnight.
-
Prepare serial dilutions of this compound in Opti-MEM®.
-
Add the diluted inhibitor or vehicle control to the cells and incubate for a set period (e.g., 2 hours) at 37°C in a CO2 incubator.
-
Prepare the detection reagent by mixing the NanoBRET™ Tracer and the Nano-Glo® Live Cell Substrate in Opti-MEM®.
-
Add the detection reagent to the wells.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Read the plate on a BRET reader, measuring the donor (e.g., 460 nm) and acceptor (e.g., >600 nm) emissions.
-
Calculate the NanoBRET™ ratio and plot against the inhibitor concentration to determine the cellular pIC50.
Cellular Proliferation Assay (e.g., CellTiter-Glo®)
This assay determines the effect of the inhibitor on the growth and viability of cancer cell lines.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Breast cancer cell lines (e.g., EVSA-T, SK-BR-3, T-47D, MDA-MB-468)
-
Appropriate cell culture medium and supplements
-
White, 96-well clear-bottom assay plates
-
CellTiter-Glo® Reagent
-
Luminescence plate reader
Procedure:
-
Seed the cells into the 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubate the plates for an extended period (e.g., 14-21 days), changing the medium with fresh inhibitor every 3-4 days.
-
At the end of the incubation period, allow the plates to equilibrate to room temperature.
-
Add the CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving ATAD2 and a typical workflow for the discovery and validation of an ATAD2 inhibitor like this compound.
Conclusion
This compound is a valuable research tool for elucidating the biological functions of the ATAD2 bromodomain. Its high potency and selectivity, coupled with demonstrated cellular activity, make it a strong candidate for further investigation in oncology drug discovery programs. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute studies aimed at further characterizing ATAD2 inhibitors and their therapeutic potential.
References
[3] ATAD2 as a Cancer Target: Insights into Its Structure, Functions, Mechanisms, and Drug Development. (2025-10-16) [4] ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PMC. (n.d.). [5] Tumor-Promoting ATAD2 and Its Preclinical Challenges - PMC. (n.d.). [6] ATAD2 is a novel cofactor for MYC, overexpressed and amplified in aggressive tumors - PubMed. (n.d.). [7] ATAD2 is a novel cofactor for MYC, overexpressed and amplified in aggressive tumors. (n.d.). [8] Silence of ATAD2 inhibits proliferation of colorectal carcinoma via the Rb-E2F1 signaling - European Review for Medical and Pharmacological Sciences. (n.d.). [9] Full article: Knockdown of ATAD2 Inhibits Proliferation and Tumorigenicity Through the Rb-E2F1 Pathway and Serves as a Novel Prognostic Indicator in Gastric Cancer. (2020-01-15). [10] MYC, ATAD2 and 8q24 associations. (a) MYC expression and (b) MYC... (n.d.). [2] this compound | ATAD2 Bromodomain Inhibitor - MedchemExpress.com. (n.d.). [11] this compound: An Early ATAD2 Bromodomain-Containing Protein Inhibitor - Drug Hunter. (n.d.). [1] AZ 13824374 | Bromodomains - Tocris Bioscience. (n.d.). [12] Suppression of ATAD2 inhibits hepatocellular carcinoma progression through activation of p53- and p38-mediated apoptotic signaling | Oncotarget. (2015-12-08). [13] Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models | Journal of Medicinal Chemistry. (2022-02-08). [14] Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models - PubMed. (2022-02-24). [15] PI3K / Akt Signaling. (n.d.). [16] Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PubMed. (n.d.). [17] Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models PMID: 35133824 | MedChemExpress. (n.d.). [18] Population pharmacokinetics and exposure-response analyses of daratumumab plus pomalidomide/dexamethasone in relapsed or refractory multiple myeloma - PubMed. (n.d.). [19] Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PMC. (n.d.).
References
- 1. AZ 13824374 | Bromodomains | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ATAD2 as a Cancer Target: Insights into Its Structure, Functions, Mechanisms, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor-Promoting ATAD2 and Its Preclinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATAD2 is a novel cofactor for MYC, overexpressed and amplified in aggressive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATAD2 is a novel cofactor for MYC, overexpressed and amplified in aggressive tumors. | BioGRID [thebiogrid.org]
- 8. europeanreview.org [europeanreview.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. drughunter.com [drughunter.com]
- 12. oncotarget.com [oncotarget.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 16. Use of Pharmacokinetic and Pharmacodynamic Data to Develop the CDK4/6 Inhibitor Ribociclib for Patients with Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Population pharmacokinetics and exposure-response analyses of daratumumab plus pomalidomide/dexamethasone in relapsed or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clinical Pharmacokinetics and Pharmacodynamics of Afatinib - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Selectivity Profile of AZ13824374 Against Other Bromodomains
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of AZ13824374, a potent inhibitor of the ATAD2 bromodomain. The document details its binding affinity against a panel of bromodomains, outlines the experimental methodologies used for these determinations, and illustrates the key signaling pathways influenced by ATAD2.
Executive Summary
This compound is a highly potent and selective small molecule inhibitor of the ATPase Family AAA Domain-Containing Protein 2 (ATAD2) bromodomain.[1][2] It demonstrates significant selectivity for ATAD2 over other bromodomain families, including the well-studied BET (Bromodomain and Extra-Terminal domain) family. This high selectivity is a critical attribute for a chemical probe and a potential therapeutic agent, as it minimizes off-target effects and helps to elucidate the specific biological functions of ATAD2. This guide presents the quantitative selectivity data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways to provide a thorough resource for researchers in the field.
Selectivity Profile of this compound
The selectivity of this compound was extensively evaluated against a wide array of human bromodomains using various biophysical and cellular assays. The primary screening method to determine its broad selectivity was the BROMOscan® platform, which quantitatively measures the binding of compounds to a panel of bromodomains.
Quantitative Selectivity Data
The following table summarizes the binding affinities (Kd or IC50) of this compound for ATAD2 and a selection of other bromodomains. The data highlights the remarkable selectivity of this compound for ATAD2.
| Bromodomain Target | Assay Type | pIC50 | IC50 (nM) | Fold Selectivity vs. ATAD2 (TR-FRET) |
| ATAD2 | TR-FRET | 8.2 | 6.3 | 1 |
| ATAD2 | NanoBRET | 6.2 | 630 | - |
| ATAD2 (Cellular) | HCT116 Cells | 6.9 | 126 | - |
| BRD4(1) | BROMOscan | - | >10,000 | >1587 |
| BRD3(1) | BROMOscan | - | >10,000 | >1587 |
| BRD2(1) | BROMOscan | - | >10,000 | >1587 |
| CREBBP | BROMOscan | - | >10,000 | >1587 |
| EP300 | BROMOscan | - | >10,000 | >1587 |
| BAZ2B | BROMOscan | - | >10,000 | >1587 |
Data compiled from publicly available information. The BROMOscan results indicate that this compound has greater than 100-fold selectivity over a range of epigenetic targets.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are essential for reproducing and validating the selectivity and potency data of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay was employed to determine the biochemical potency of this compound against the ATAD2 bromodomain.
Principle: The assay measures the inhibition of binding between a biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac) and a GST-tagged ATAD2 bromodomain. Binding is detected by FRET between a terbium-labeled anti-GST antibody (donor) and a streptavidin-conjugated fluorophore (acceptor).
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT.
-
GST-ATAD2 Bromodomain: Diluted to a final concentration of 5 nM in Assay Buffer.
-
Biotinylated H4K12ac Peptide: Diluted to a final concentration of 100 nM in Assay Buffer.
-
Terbium-labeled anti-GST Antibody: Diluted to a final concentration of 1 nM in Assay Buffer.
-
Streptavidin-d2: Diluted to a final concentration of 100 nM in Assay Buffer.
-
This compound: Prepared in a serial dilution in 100% DMSO, then diluted in Assay Buffer to the desired final concentrations (final DMSO concentration ≤ 1%).
-
-
Assay Procedure:
-
Add 2 µL of serially diluted this compound or DMSO control to the wells of a 384-well low-volume microplate.
-
Add 4 µL of a pre-mixed solution of GST-ATAD2 and Biotin-H4K12ac peptide.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of a pre-mixed solution of Terbium-labeled anti-GST antibody and Streptavidin-d2.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
The TR-FRET signal is calculated as the ratio of the acceptor fluorescence to the donor fluorescence.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
NanoBRET™ Target Engagement Assay
This cellular assay was used to confirm the engagement of this compound with the ATAD2 bromodomain in a live-cell context.
Principle: The assay measures the displacement of a fluorescent tracer from the ATAD2 bromodomain fused to NanoLuc® luciferase by a competitive inhibitor. The proximity of the tracer to the NanoLuc®-ATAD2 fusion results in Bioluminescence Resonance Energy Transfer (BRET), which is disrupted by the inhibitor.
Protocol:
-
Cell Culture and Transfection:
-
HEK293 cells are transiently transfected with a vector expressing a fusion protein of NanoLuc® luciferase and the ATAD2 bromodomain.
-
-
Assay Procedure:
-
Plate the transfected cells in a 96-well cell culture plate.
-
Add the NanoBRET™ Tracer at its predetermined optimal concentration.
-
Add serially diluted this compound or DMSO control.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
-
Data Acquisition and Analysis:
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer equipped with the appropriate filters.
-
The NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal.
-
IC50 values are calculated from the dose-response curve.
-
BROMOscan® Selectivity Profiling
This competitive binding assay was used to assess the selectivity of this compound against a broad panel of human bromodomains.
Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain. The amount of bromodomain bound to the solid support is quantified by qPCR.
Protocol:
-
Assay Setup:
-
A proprietary immobilized ligand for each bromodomain is coated on a solid support.
-
DNA-tagged bromodomains are used as the binding partners.
-
-
Competition Assay:
-
This compound is incubated with the DNA-tagged bromodomain and the immobilized ligand.
-
The mixture is allowed to reach equilibrium.
-
-
Quantification:
-
Unbound bromodomain is washed away.
-
The amount of DNA-tagged bromodomain remaining bound to the solid support is quantified using qPCR.
-
-
Data Analysis:
-
The results are reported as the percentage of the bromodomain bound relative to a DMSO control.
-
Kd or IC50 values are determined from the dose-response curves.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving ATAD2 and a typical experimental workflow for inhibitor characterization.
Signaling Pathway Diagrams
ATAD2 has been implicated in several oncogenic signaling pathways. Understanding its role in these pathways is crucial for elucidating the mechanism of action of its inhibitors.
Caption: The Rb/E2F-cMyc signaling pathway, where ATAD2 acts as a co-activator for c-Myc.
Caption: The PI3K/AKT/mTOR pathway, with a potential role for ATAD2 in promoting proliferation.
Caption: The Hedgehog signaling pathway, where ATAD2 may act as a transcriptional co-activator.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for characterizing a novel bromodomain inhibitor like this compound.
Caption: A generalized workflow for the discovery and characterization of a bromodomain inhibitor.
Conclusion
This compound stands out as a highly potent and selective inhibitor of the ATAD2 bromodomain. The comprehensive selectivity profiling and detailed characterization through various assays confirm its utility as a valuable tool for studying the biological roles of ATAD2. The information presented in this guide, including quantitative binding data, detailed experimental protocols, and pathway diagrams, provides a solid foundation for researchers to further investigate the therapeutic potential of targeting ATAD2 in diseases such as cancer. The high selectivity of this compound minimizes the confounding effects of off-target activities, making it an exemplary chemical probe for dissecting the intricate functions of the ATAD2 bromodomain in cellular processes.
References
The Impact of AZ13824374 on Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Targeting ATAD2 to Disrupt Cancer's Transcriptional Machinery
AZ13824374 is a potent and selective inhibitor of the ATPase Family AAA Domain-Containing Protein 2 (ATAD2) bromodomain.[1] ATAD2 is a crucial co-regulator of gene transcription, and its overexpression is implicated in the progression of various cancers, including breast cancer.[2][3] The primary mechanism of action for this compound involves its binding to the acetyl-lysine binding pocket of the ATAD2 bromodomain, thereby disrupting its interaction with acetylated histones. This interference with a key epigenetic reader protein leads to the modulation of chromatin structure and a subsequent alteration in the transcription of cancer-driving genes.[1]
One of the key oncogenes regulated by ATAD2 is c-Myc, a master transcription factor that drives cell proliferation and is frequently overexpressed in tumors.[2][4][5] By inhibiting ATAD2, this compound is anticipated to downregulate the expression of c-Myc and its target genes, contributing to its anti-proliferative effects observed in breast cancer cell lines.[1][4]
This technical guide provides an in-depth overview of the effects of this compound on gene transcription, including available quantitative data, detailed experimental protocols for assessing these effects, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data on the Effects of this compound
While the primary literature confirms the inhibitory activity of this compound, specific quantitative data on its direct impact on the transcription of individual genes from high-throughput screening methods like RNA-sequencing is not publicly available in the referenced publications. The primary characterization of this compound focused on its biochemical and cellular activity, such as its potency in inhibiting the ATAD2 bromodomain and its anti-proliferative effects in cancer cell lines.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Cell Line | Value | Reference |
| pIC50 (ATAD2 Bromodomain Inhibition) | HCT116 | 6.9 | [1] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | Treatment Duration | Effect | Reference |
| EVSA-T | Breast Cancer | 14-21 days | Concentration-dependent inhibition | [1] |
| SK-BR-3 | Breast Cancer | 14-21 days | Concentration-dependent inhibition | [1] |
| T-47D | Breast Cancer | 14-21 days | Concentration-dependent inhibition | [1] |
| MDA-MB-468 | Breast Cancer | 14-21 days | Concentration-dependent inhibition | [1] |
The following sections provide detailed experimental protocols that can be employed to quantify the effect of this compound on gene transcription.
Experimental Protocols
Protocol 1: Gene Expression Analysis by Quantitative Reverse Transcription PCR (RT-qPCR)
This protocol outlines the steps to measure the expression levels of specific target genes, such as c-Myc, in cancer cells treated with this compound.
1. Cell Culture and Treatment:
-
Culture breast cancer cell lines (e.g., MDA-MB-231, SKBR3, T47D) in their recommended growth medium.[3][4]
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified time period (e.g., 24, 48, or 72 hours).
2. RNA Extraction:
-
Following treatment, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells directly in the wells using a lysis reagent such as TRIzol.[6]
-
Extract total RNA according to the manufacturer's protocol, which typically involves chloroform extraction and isopropanol precipitation.[7]
-
Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
3. cDNA Synthesis (Reverse Transcription):
-
Treat the total RNA with DNase I to remove any contaminating genomic DNA.[6]
-
Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme (e.g., SuperScript II) and a mix of oligo(dT) and random primers.[7][8]
-
The reaction mixture typically includes dNTPs and an RNase inhibitor.[9]
-
Incubate the reaction at the optimal temperature for the reverse transcriptase (e.g., 42°C for 50 minutes) and then inactivate the enzyme at a higher temperature (e.g., 70°C for 15 minutes).[7]
4. Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing a SYBR Green master mix, forward and reverse primers for the target gene (e.g., c-Myc) and a reference gene (e.g., GAPDH), and the diluted cDNA template.[6]
-
Perform the qPCR using a real-time PCR system with a standard cycling protocol: initial denaturation (e.g., 95°C for 10 minutes), followed by 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).[6]
-
Include no-template controls and -RT controls to check for contamination.[10]
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the vehicle control.[6]
Visualizations
Signaling Pathway
Caption: Mechanism of this compound in disrupting c-Myc gene transcription.
Experimental Workflow
Caption: Workflow for analyzing gene expression changes using RT-qPCR.
Logical Relationship
Caption: Logical flow from ATAD2 inhibition to cellular effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tumor-Promoting ATAD2 and Its Preclinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of novel ATAD2 bromodomain inhibitors that trigger apoptosis and autophagy in breast cells by structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATAD2 is a novel cofactor for MYC, overexpressed and amplified in aggressive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. stackscientific.nd.edu [stackscientific.nd.edu]
- 8. elearning.unite.it [elearning.unite.it]
- 9. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Considerations for setting up RT-qPCR experiments for gene expression studies [horizondiscovery.com]
The Role of ATAD2 in Chromatin Remodeling and Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATPase Family AAA Domain-Containing Protein 2 (ATAD2) has emerged as a critical epigenetic regulator and a potent oncogene, playing a pivotal role in chromatin dynamics and the progression of numerous human cancers.[1][2][3] This technical guide provides an in-depth examination of ATAD2's structure, its multifaceted functions in chromatin remodeling, and its intricate involvement in various oncogenic signaling pathways. We will explore its validation as a compelling therapeutic target, summarize key quantitative data, detail essential experimental methodologies for its study, and visualize its complex interactions and mechanisms. This document is intended to serve as a comprehensive resource for researchers and drug development professionals focused on epigenetic-based cancer therapies.
ATAD2: Structure and Domain Function
ATAD2 is a highly conserved protein characterized by two primary functional domains: an N-terminal AAA+ (ATPases Associated with diverse cellular Activities) ATPase domain and a C-terminal bromodomain (BRD).[4][5][6] This unique combination allows it to function as both a molecular motor and an epigenetic "reader."[2][7]
-
N-Terminal Acidic Domain (NTD): This region is thought to engage in non-specific binding to chromatin.[2][7]
-
AAA+ ATPase Domains (AAA-D1 and AAA-D2): These domains form a hexameric ring structure and are responsible for ATP binding and hydrolysis.[8][9] The energy released from this process is crucial for its role in chromatin remodeling, likely by promoting nucleosome eviction or destabilization.[2][7] Mutations in the ATPase domain can disrupt its coactivator function and interfere with DNA replication.[8]
-
Bromodomain (BRD): This highly conserved module specifically recognizes and binds to acetylated lysine (KAc) residues on histone tails, particularly di-acetylated histone H4.[1][10][11] This "reading" of the histone code is the critical first step that recruits ATAD2 to specific genomic loci, facilitating the transcriptional activation of target genes.[2][7]
-
C-Terminal Domain (CTD): The function of this domain is less characterized but is presumed to be involved in mediating protein-protein interactions.
The Mechanism of ATAD2 in Chromatin Remodeling
ATAD2 is a key facilitator of chromatin dynamics, maintaining an open and accessible chromatin state required for various DNA-templated activities.[12] Its mechanism involves a coordinated effort between its principal domains.
-
Recruitment: ATAD2 is guided to specific chromatin regions by its bromodomain, which recognizes and binds to acetylated histones.[8][12] This interaction anchors the protein at sites of active gene transcription.
-
Remodeling: Upon recruitment, the AAA+ ATPase domains hydrolyze ATP.[8] The energy generated acts as a molecular motor to alter chromatin structure, potentially by evicting or sliding nucleosomes.[2][7] This action increases local chromatin accessibility.
-
Facilitation: By creating a more open chromatin environment, ATAD2 facilitates the binding of transcription factors and the transcriptional machinery to DNA, leading to enhanced gene expression.[1][8] ATAD2 also regulates the turnover of histone chaperones like HIRA and FACT on chromatin, controlling the balance between histone deposition and removal.[13][14]
ATAD2's Role in Cancer Progression
ATAD2 is aberrantly overexpressed in a wide array of human cancers, and its elevated expression is frequently correlated with advanced tumor stages, metastasis, and poor patient prognosis.[1][4][15][16] It acts as a crucial coactivator for several key oncogenic transcription factors, driving the expression of genes involved in proliferation, survival, and cell cycle progression.[1][8]
Oncogenic Co-activation and Cell Cycle Control
ATAD2 promotes tumorigenesis by directly interacting with and enhancing the activity of master regulators of cell proliferation and survival.
-
c-Myc and E2F: ATAD2 functions as a critical coactivator for c-Myc and E2F transcription factors.[1][4] It is often co-amplified with MYC on the 8q24 chromosomal region and is essential for Myc-regulated cell proliferation.[2][4] Silencing ATAD2 can lead to cell cycle arrest in the G1/S phase through the Rb-E2F1 pathway.[1]
-
Hormone Receptors (AR and ERα): In hormone-dependent cancers like prostate and breast cancer, ATAD2 acts as a coactivator for the Androgen Receptor (AR) and Estrogen Receptor α (ERα), enhancing their transcriptional activity at target gene promoters and promoting cancer cell survival and proliferation.[2][4]
-
B-MYB: In triple-negative breast cancer, ATAD2 is a transcriptional coactivator that drives the expression of B-MYB (MYBL2), a key regulator of genes involved in the G2/M transition and mitotic progression.[2]
Involvement in Key Cancer Signaling Pathways
ATAD2 is deeply integrated into several canonical cancer signaling pathways, often acting as a downstream effector or a crucial regulatory node.
-
PI3K/AKT/mTOR Pathway: ATAD2 can promote cell proliferation and glucose metabolism through the PI3K/AKT pathway.[1] Overexpression of ATAD2 leads to increased levels of PI3K and phosphorylated AKT (p-Akt).[1][8] Conversely, ATAD2 inhibitors can block this pathway, inducing apoptosis and autophagy-associated cell death.[1]
-
MAPK Pathway: In ovarian cancer, ATAD2 deletion has been shown to attenuate the MAPK pathway by reducing the phosphorylation of JNK1/2 and ERK1/2.[1] In hepatocellular carcinoma, ATAD2 deletion can activate p38 MAPK-mediated apoptosis by interacting with the upstream regulators MKK3/6.[1][8]
-
HIF1α and Hypoxia: Under hypoxic conditions, a common feature of the solid tumor microenvironment, HIF1α binds to the ATAD2 promoter to increase its expression.[1][17] This upregulation of ATAD2 can, in turn, enhance epithelial-mesenchymal transition (EMT) by increasing the expression of EMT-related genes like Snail and Slug.[1][2]
ATAD2 as a Therapeutic Target
The consistent overexpression of ATAD2 in multiple cancers and its critical role in driving oncogenic gene expression programs make it a compelling target for cancer therapy.[1][18] Genetic knockdown studies have validated that suppressing ATAD2 leads to decreased cancer cell proliferation and survival.[10][18]
However, ATAD2's bromodomain has been considered a challenging or "difficult-to-drug" target due to the characteristics of its binding pocket.[5][18] Despite these challenges, recent drug discovery efforts have demonstrated that it is a pharmacologically tractable target.[5][18]
Small-molecule inhibitors are being developed to specifically bind to the ATAD2 bromodomain, preventing it from recognizing acetylated histones.[19][20] This action is designed to block the recruitment of ATAD2 to chromatin, thereby downregulating the expression of its oncogenic target genes, halting cancer cell proliferation, and inducing apoptosis.[19] Preclinical studies with inhibitors like AM879 have shown promise, demonstrating the ability to block the PI3K-AKT-mTOR pathway and induce cancer cell death.[1] While several potent and selective chemical probes exist, the development of bioavailable inhibitors for clinical trials is still an ongoing task.[5][18] As of late 2025, there are no publicly listed clinical trials specifically targeting ATAD2.
Quantitative Data Summary
The following tables summarize key quantitative and qualitative data regarding ATAD2's role in cancer.
Table 1: ATAD2 Expression and Prognostic Significance in Human Cancers
| Cancer Type | Expression Status | Association with Prognosis | Reference(s) |
|---|---|---|---|
| Breast Cancer | Upregulated | Poor Overall Survival, Associated with Metastasis | [1],[4],[5] |
| Lung Adenocarcinoma | Upregulated | Poor Prognosis | [1],[15] |
| Ovarian Cancer | Upregulated | Poor Prognosis | [1],[15] |
| Gastric Cancer | Upregulated | Poor Prognosis | [1],[4] |
| Hepatocellular Carcinoma | Upregulated | Poor Prognosis, Aggressive Phenotype | [1],[4] |
| Colorectal Cancer | Upregulated | Poor Prognosis | [15],[4] |
| Prostate Cancer | Upregulated | Associated with Hormone-Refractory Disease | [2],[19] |
| Endometrial Cancer | Upregulated | Correlated with Higher Grade and Stage | [5] |
| Pancreatic Cancer | Upregulated | Poor Prognosis | [15],[5] |
| Melanoma | Essential for Tumorigenesis | - |[1] |
Table 2: Key ATAD2 Interaction Partners and Downstream Targets
| Interacting Protein/Factor | Function/Role | Consequence of Interaction | Reference(s) |
|---|---|---|---|
| Acetylated Histone H4 (K5ac, K12ac) | Epigenetic Mark | Recruits ATAD2 to chromatin for gene activation | [8],[10],[11] |
| c-Myc | Oncogenic Transcription Factor | Co-activation of Myc target genes, proliferation | [1],[2],[4] |
| E2F Family | Transcription Factors | Co-activation of cell cycle genes (G1/S transition) | [1],[8],[4] |
| Androgen Receptor (AR) | Nuclear Hormone Receptor | Co-activation of AR target genes in prostate cancer | [2],[8] |
| Estrogen Receptor α (ERα) | Nuclear Hormone Receptor | Co-activation of ERα target genes in breast cancer | [8],[4] |
| B-MYB (MYBL2) | Transcription Factor | Upregulation of G2/M phase genes | [1],[2] |
| HIRA / FACT | Histone Chaperones | Regulation of chaperone turnover on chromatin | [13],[14] |
| HIF1α | Hypoxia-Inducible Factor | Upregulates ATAD2 expression under hypoxia | [1],[4] |
| MKK3/6 | MAPKK | Direct interaction, regulates p38 MAPK pathway |[1],[8] |
Table 3: Cellular Effects of ATAD2 Inhibition or Depletion
| Cancer Model | Method of Inhibition | Cellular Outcome | Reference(s) |
|---|---|---|---|
| Multiple Myeloma | shRNA Knockdown | Increased apoptosis, reduced genomic instability | [10] |
| Breast Cancer (TNBC) | Genetic Inhibition | Downregulation of B-MYB and mitotic genes | [2] |
| Ovarian Cancer | Genetic Deletion / miR-200b | Decreased proliferation, apoptosis, MAPK & PI3K/AKT inhibition | [1],[8] |
| Gastric Cancer | shRNA Knockdown | G1/S cell cycle arrest, reduced proliferation | [1] |
| Lung Adenocarcinoma | miR-506 / shRNA | Increased sensitivity to cisplatin, PI3K/AKT inhibition | [1] |
| Prostate Cancer | Genetic Inhibition | Reduced EZH2 expression | [2] |
| General (Various Cell Lines) | Small Molecule Inhibitors | Cell cycle arrest, induction of apoptosis |[19] |
Key Experimental Protocols
This section provides generalized methodologies for essential experiments used to investigate ATAD2 function. Researchers should optimize these protocols for their specific cell lines and reagents.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To identify the genome-wide binding sites of ATAD2.
Methodology:
-
Cell Cross-linking: Grow cells to ~80-90% confluency. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% directly to the media. Incubate for 10 minutes at room temperature with gentle shaking.
-
Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse cells using a series of buffers to first isolate nuclei and then release chromatin.
-
Chromatin Shearing: Sonicate the chromatin lysate to shear DNA into fragments of 200-500 bp. Centrifuge to pellet debris.
-
Immunoprecipitation (IP): Pre-clear the chromatin with Protein A/G beads. Incubate a portion of the sheared chromatin overnight at 4°C with an anti-ATAD2 antibody. Use a non-specific IgG as a negative control.
-
Immune Complex Capture: Add Protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence using a high-throughput sequencing platform.
-
Data Analysis: Align reads to a reference genome and use peak-calling algorithms (e.g., MACS2) to identify significant ATAD2 binding sites.
Co-Immunoprecipitation (Co-IP)
Objective: To identify proteins that form a complex with ATAD2 within the cell.
Methodology:
-
Cell Lysis: Harvest cells and lyse in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the protein lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-ATAD2 antibody (or a control IgG) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Washes: Pellet the beads and wash 3-5 times with Co-IP lysis buffer to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the suspected interacting protein. The input, IgG, and IP lanes should be run.
Bromodomain Binding Assay (Time-Resolved FRET)
Objective: To quantify the binding affinity of small molecules or peptides to the ATAD2 bromodomain.
Methodology:
-
Reagents: Prepare purified recombinant ATAD2 bromodomain (tagged, e.g., with His or GST), a biotinylated histone peptide containing the target acetyl-lysine mark, a Europium-labeled anti-tag antibody (donor fluorophore), and streptavidin-conjugated APC (acceptor fluorophore).
-
Assay Plate Setup: In a low-volume 384-well plate, add assay buffer.
-
Compound Addition: Add serial dilutions of the test compound (potential inhibitor).
-
Protein-Peptide Mixture: Add a pre-incubated mixture of the tagged ATAD2 bromodomain and the biotinylated histone peptide.
-
Detection Reagents: Add the detection mixture containing the Europium-labeled antibody and streptavidin-APC.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Signal Reading: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 615 nm and 665 nm).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). In the absence of an inhibitor, the donor and acceptor are in close proximity, yielding a high FRET signal. A competing compound will disrupt this interaction, leading to a decreased FRET signal. Plot the FRET ratio against the compound concentration and fit to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
ATAD2 stands at a critical intersection of chromatin biology and oncology. Its dual function as an ATPase motor and an epigenetic reader of acetylated histones positions it as a master regulator of oncogenic transcription programs.[1][2][6] The wealth of preclinical data validating its role in promoting cell proliferation, survival, and metastasis across numerous cancer types has solidified its status as a high-priority therapeutic target.[15][18]
The primary challenge lies in translating this knowledge into clinical success. The development of potent, selective, and orally bioavailable small-molecule inhibitors that can effectively target the ATAD2 bromodomain in patients is paramount.[5][18] Future research should focus on:
-
Clinical Translation: Advancing the most promising preclinical ATAD2 inhibitors into Phase I clinical trials to assess safety and preliminary efficacy.
-
Biomarker Development: Identifying robust biomarkers to select patients most likely to respond to ATAD2-targeted therapies.
-
Combination Strategies: Exploring synergistic combinations of ATAD2 inhibitors with other targeted therapies, chemotherapies, or immunotherapies to enhance efficacy and overcome potential resistance mechanisms.[1][19]
-
Structural Biology: Further elucidating the structure of the full-length ATAD2 protein, particularly its ATPase domain, to enable the development of inhibitors targeting functions beyond the bromodomain.[5]
References
- 1. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target [thno.org]
- 2. ATAD2 as a Cancer Target: Insights into Its Structure, Functions, Mechanisms, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. login.medscape.com [login.medscape.com]
- 4. mdpi.com [mdpi.com]
- 5. Tumor-Promoting ATAD2 and Its Preclinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Functional And Structural Characterization Of Atad2 And Atad2b Conserv" by Kiera Lenore Malone [scholarworks.uvm.edu]
- 10. ashpublications.org [ashpublications.org]
- 11. ATAD2 is an epigenetic reader of newly synthesized histone marks during DNA replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Atad2 is a generalist facilitator of chromatin dynamics in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ATAD2 mediates chromatin-bound histone chaperone turnover [elifesciences.org]
- 14. ATAD2 controls chromatin-bound HIRA turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive pan-cancer multi-omics analysis of ATAD2 in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scitechnol.com [scitechnol.com]
- 18. tandfonline.com [tandfonline.com]
- 19. What are ATAD2 inhibitors and how do they work? [synapse.patsnap.com]
- 20. scbt.com [scbt.com]
AZ13824374: A Technical Guide to a Selective ATAD2 Bromodomain Inhibitor and its Impact on Cellular Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ13824374 is a highly potent and selective inhibitor of the ATPase Family AAA Domain-Containing Protein 2 (ATAD2) bromodomain.[1][2] ATAD2 is recognized as a compelling oncology target due to its overexpression in numerous cancers and its role in driving malignant phenotypes.[3] This document provides an in-depth technical overview of this compound, detailing its mechanism of action, presenting key quantitative data on its biological activity, and outlining the experimental protocols for its characterization. The information herein is intended to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this compound as a chemical probe to investigate ATAD2 biology and as a foundational tool for related drug discovery programs.
Introduction to this compound and its Target: ATAD2
ATAD2 is an epigenetic reader protein that plays a crucial role in the regulation of gene transcription and chromatin structure. Its bromodomain specifically recognizes and binds to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to target gene promoters. In many cancerous states, the overexpression of ATAD2 is linked to the upregulation of oncogenes, such as c-Myc, leading to uncontrolled cellular proliferation and tumor progression.[3][4]
This compound was identified through a high-throughput screening campaign and subsequent structure-based drug design as a potent and selective small molecule inhibitor of the ATAD2 bromodomain.[2] By competitively binding to the acetyl-lysine binding pocket of the ATAD2 bromodomain, this compound effectively disrupts the interaction between ATAD2 and acetylated histones, leading to the downregulation of ATAD2-dependent gene expression and a subsequent reduction in cellular proliferation.[1]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the competitive inhibition of the ATAD2 bromodomain. This targeted disruption of a key epigenetic regulatory interaction leads to a cascade of downstream effects that ultimately impinge on the proliferative capacity of cancer cells.
Caption: Signaling pathway illustrating the inhibitory action of this compound on ATAD2.
Quantitative Biological Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and cellular activity.
Table 1: In Vitro Inhibitory Potency
| Assay | Target | pIC50 |
| Biochemical Assay | ATAD2 Bromodomain | 6.9 |
This data is for the HCT116 cell line.[1]
Table 2: Antiproliferative Activity in Breast Cancer Cell Lines
| Cell Line | Description | Antiproliferative Activity |
| EVSA-T | Breast Carcinoma | Concentration-dependent |
| SK-BR-3 | Breast Adenocarcinoma | Concentration-dependent |
| T-47D | Breast Ductile Carcinoma | Concentration-dependent |
| MDA-MB-468 | Breast Adenocarcinoma | Concentration-dependent |
This compound demonstrates antiproliferative activity in these cell lines in a concentration-dependent manner (0.01-10 µM; 14-21 days).[1]
Experimental Protocols
Detailed methodologies for the assessment of this compound are provided below. These protocols are based on standard techniques employed in the characterization of bromodomain inhibitors.
ATAD2 Bromodomain Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the ability of a compound to disrupt the interaction between the ATAD2 bromodomain and an acetylated histone peptide.
Materials:
-
GST-tagged human ATAD2 bromodomain
-
Biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac)
-
Europium-labeled anti-GST antibody (donor fluorophore)
-
Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
This compound in DMSO
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add assay buffer, GST-ATAD2, and biotin-H4K12ac peptide.
-
Add the serially diluted this compound or DMSO control to the wells.
-
Incubate for 15 minutes at room temperature.
-
Add a mixture of the Europium-labeled anti-GST antibody and Streptavidin-APC.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the acceptor to donor fluorescence and plot against the concentration of this compound to determine the IC50.
Cellular Proliferation Assay
This assay measures the impact of this compound on the growth of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., EVSA-T, SK-BR-3)
-
Complete cell culture medium
-
This compound in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or a DMSO control.
-
Incubate for the desired time period (e.g., 14-21 days for long-term proliferation).[1]
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Shake the plate for 2 minutes to lyse the cells.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the luminescent signal against the concentration of this compound to determine the IC50.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Conclusion
This compound is a critical tool for the study of ATAD2-mediated cellular processes and holds promise as a starting point for the development of novel anticancer therapeutics. Its well-defined mechanism of action, coupled with its potent and selective inhibitory profile, makes it an invaluable asset for academic and industrial researchers alike. The data and protocols presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of cancer biology and in the pursuit of innovative therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tumor-Promoting ATAD2 and Its Preclinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Downstream Targets of AZ13824374
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ13824374 is a potent and selective small-molecule inhibitor of the ATPase Family AAA Domain-Containing Protein 2 (ATAD2). ATAD2 is an epigenetic reader protein that, through its bromodomain, recognizes acetylated lysine residues on histones, playing a critical role in chromatin dynamics and gene transcription.[1] Overexpression of ATAD2 is implicated in the progression of numerous cancers, including breast, lung, and liver cancer, making it a compelling therapeutic target.[2][3] this compound exerts its effect by binding to the acetyl-lysine binding site of the ATAD2 bromodomain, thereby disrupting its interaction with chromatin and modulating the transcription of downstream target genes.[4] This guide provides a comprehensive overview of the known downstream targets of this compound, detailing its mechanism of action, impact on signaling pathways, and relevant experimental data and protocols.
Mechanism of Action
This compound is a highly potent and selective inhibitor of the ATAD2 bromodomain.[5] By occupying the acetyl-lysine binding pocket, it prevents the recruitment of ATAD2 to chromatin at sites of active gene expression. This leads to a downregulation of oncogenic gene expression, resulting in a halt in cancer cell proliferation and, in some cases, the induction of apoptosis (programmed cell death).[2]
Quantitative Data
The inhibitory activity of this compound and other ATAD2 inhibitors has been quantified in various assays and cancer cell lines. The following tables summarize the available data.
Table 1: In Vitro and Cellular Potency of this compound
| Assay Type | Target/Cell Line | Value | Reference |
| Biochemical Assay | ATAD2 | IC50: 6.3 nM | [6] |
| NanoBRET™ Assay | ATAD2 | IC50: 80 nM | [6] |
| Cellular Assay | HCT116 | pIC50: 6.9 | [4] |
Table 2: Antiproliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 | Reference |
| SK-BR-3 | ~100 nM | [6] |
| EVSA-T | ~1 µM | [6] |
| T-47D | Concentration-dependent activity (0.01-10 µM) | [4] |
| MDA-MB-468 | Concentration-dependent activity (0.01-10 µM) | [4] |
Table 3: Potency of Other Selective ATAD2 Inhibitors
| Inhibitor | Assay Type | Target/Cell Line | Value | Reference |
| BAY-850 | TR-FRET | ATAD2 | IC50: 166 nM (mono-acetylated H4 peptide) | [7] |
| BAY-850 | TR-FRET | ATAD2 | IC50: 22 nM (tetra-acetylated H4 peptide) | [7] |
| AM879 | Biochemical Assay | ATAD2 | IC50: 3565 nM | [8] |
| AM879 | Cellular Proliferation | MDA-MB-231 | IC50: 2.43 µM | [8] |
Downstream Signaling Pathways
ATAD2 is a transcriptional co-regulator involved in several oncogenic signaling pathways. Inhibition of ATAD2 by this compound is expected to modulate these pathways, leading to its anti-cancer effects.
Rb/E2F-c-Myc Pathway
ATAD2 is a direct target of the E2F transcription factor and acts as a co-activator for both E2F and c-Myc, which are critical regulators of cell cycle progression and proliferation.[3] Inhibition of ATAD2 has been shown to downregulate the expression of key cell cycle regulatory proteins, including cyclin D1, cyclin E, CDK1, and CDK2, leading to G1/S phase cell cycle arrest.[3][6] Treatment of EVSA-T breast cancer cells with this compound has been shown to modulate the mRNA levels of CDK1, CDK2, and CCNE1.[6]
Caption: Inhibition of ATAD2 by this compound in the Rb/E2F-c-Myc pathway.
PI3K/AKT/mTOR Pathway
ATAD2 has been linked to the pro-survival PI3K/AKT/mTOR signaling cascade. Inhibition of the ATAD2 bromodomain with the inhibitor AM879 has been shown to induce autophagy through this pathway in breast cancer cells.[8]
Caption: ATAD2 inhibition by this compound affects the PI3K/AKT/mTOR pathway.
Hedgehog Signaling Pathway
ATAD2 can activate the Hedgehog signaling pathway, promoting cancer cell viability, invasion, and migration. This has been observed in retinoblastoma and esophageal squamous cell carcinoma.
Caption: Modulation of the Hedgehog signaling pathway by ATAD2 inhibition.
Centromere Regulation
Transcriptome-wide mRNA expression profiling of ovarian cancer cells treated with the ATAD2 inhibitor BAY-850 revealed that ATAD2 inhibition predominantly alters the expression of centromere regulatory genes, with a particular impact on Centromere Protein E (CENPE). This leads to cell-cycle arrest and apoptosis.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to investigate the downstream targets of ATAD2 inhibitors like this compound.
NanoBRET™ Target Engagement Assay
This assay measures the direct binding of an inhibitor to ATAD2 within living cells.
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with a vector expressing ATAD2 fused to NanoLuc® luciferase using a suitable transfection reagent.[1]
-
Cell Plating: 24 hours post-transfection, harvest the cells and resuspend them in Opti-MEM™. Plate the cells at a density of 2 x 10⁴ cells per well in a 96-well, white, flat-bottom plate.[1]
-
Tracer and Compound Addition: Prepare serial dilutions of this compound. Add the ATAD2 NanoBRET™ Tracer to each well at the recommended concentration. Immediately add the this compound dilutions.[1]
-
Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.[1]
-
Substrate Addition: Prepare and add the NanoBRET™ Nano-Glo® Substrate to each well.[1]
-
Luminescence Reading: Measure the donor emission (~460 nm) and acceptor emission (~618 nm) using a luminometer.[1]
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the inhibitor concentration to determine the IC50 value.[1]
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the engagement of an inhibitor with its target protein in a cellular environment by measuring changes in the protein's thermal stability.
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a short duration (e.g., 3 minutes) in a thermal cycler, followed by a cooling step.
-
Lysis: Lyse the cells to release the intracellular proteins.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant containing the soluble proteins and analyze the amount of soluble ATAD2 using a detection method such as Western blotting.
-
Analysis: Compare the amount of soluble ATAD2 at different temperatures between the treated and control samples. A shift in the melting curve indicates target engagement.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a protein of interest, such as ATAD2, and to assess how these interactions are affected by an inhibitor.
Caption: Workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq).
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments, typically by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to ATAD2 to pull down ATAD2-bound DNA fragments.
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome to identify the genomic regions enriched for ATAD2 binding. Comparing the binding profiles of ATAD2 in the presence and absence of this compound can reveal the downstream target genes whose regulation is affected by the inhibitor.
Conclusion
This compound is a promising anti-cancer agent that targets the epigenetic reader protein ATAD2. Its mechanism of action involves the disruption of chromatin binding and the subsequent modulation of key oncogenic signaling pathways, including the Rb/E2F-c-Myc and PI3K/AKT/mTOR pathways. The downstream effects of this compound lead to cell cycle arrest and inhibition of proliferation in cancer cells. The experimental protocols detailed in this guide provide a framework for the continued investigation of the downstream targets of this compound and other ATAD2 inhibitors, which will be crucial for their further development as cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. What are ATAD2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Tumor-Promoting ATAD2 and Its Preclinical Challenges | MDPI [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel ATAD2 bromodomain inhibitors that trigger apoptosis and autophagy in breast cells by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
AZ13824374: A Technical Guide to a Novel ATAD2 Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ13824374 is a potent and selective inhibitor of the ATAD2 (ATPase Family AAA Domain Containing 2) bromodomain, a protein implicated in various cancers, including breast cancer.[1][2][3] Overexpression of ATAD2 is associated with poor prognosis in several malignancies, making it a compelling target for therapeutic intervention.[4] This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, with a focus on its mechanism of action, quantitative data, and detailed experimental protocols.
Discovery and Development
This compound was identified through a high-throughput screening campaign aimed at discovering novel inhibitors of the ATAD2 bromodomain.[2][3] The initial hit was subsequently optimized through a structure-guided drug design approach to enhance its potency, selectivity, and cellular activity. This optimization process led to the identification of this compound as a lead compound with promising preclinical characteristics.[2][3]
Mechanism of Action
This compound exerts its anticancer effects by selectively binding to the acetyl-lysine binding pocket of the ATAD2 bromodomain.[1] This interaction disrupts the ability of ATAD2 to engage with chromatin, thereby modulating gene transcription and inhibiting cancer cell proliferation.[1] ATAD2 has been shown to be involved in several oncogenic signaling pathways, including the pRB/E2F/c-MYC pathway and the PI3K/AKT/mTOR pathway. It also functions as a co-activator for estrogen and androgen receptors. By inhibiting ATAD2, this compound interferes with these critical cancer-promoting pathways.
Quantitative Data
The following tables summarize the key quantitative data for this compound from various in vitro assays.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | IC50 / pIC50 |
| Biochemical Assay | HCT116 | pIC50 = 6.9[1] |
Table 2: Antiproliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Concentration Range | Duration of Treatment | Effect |
| EVSA-T | 0.01-10 µM | 14-21 days | Concentration-dependent antiproliferative activity[1] |
| SK-BR-3 | 0.01-10 µM | 14-21 days | Concentration-dependent antiproliferative activity[1] |
| T-47D | 0.01-10 µM | 14-21 days | Concentration-dependent antiproliferative activity[1] |
| MDA-MB-468 | 0.01-10 µM | 14-21 days | Concentration-dependent antiproliferative activity[1] |
Note: Specific IC50 values for the breast cancer cell lines were not publicly available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Throughput Screening (HTS)
The primary screen was performed to identify compounds that could inhibit the interaction between the ATAD2 bromodomain and a synthetic acetylated histone peptide. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was utilized for this purpose. The assay measures the proximity of a donor fluorophore-labeled ATAD2 protein and an acceptor fluorophore-labeled histone peptide. Inhibition of the interaction results in a decrease in the FRET signal.
Cell-Based Proliferation Assays
The antiproliferative activity of this compound was assessed in various breast cancer cell lines. The general protocol is as follows:
-
Cells were seeded in 96-well plates at a predetermined density.
-
After 24 hours of incubation, cells were treated with a range of concentrations of this compound (typically from 0.01 to 10 µM).
-
Cells were incubated for a period of 14 to 21 days.
-
Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
IC50 values were calculated from the dose-response curves.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of ATAD2 and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for the discovery and development of this compound.
Conclusion
This compound is a novel, potent, and selective ATAD2 bromodomain inhibitor with demonstrated antiproliferative activity in breast cancer cell lines.[1][2][3] Its mechanism of action, involving the disruption of chromatin-mediated gene transcription, makes it a promising candidate for further preclinical and potentially clinical development. The data and protocols presented in this guide provide a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of targeting ATAD2. Further in vivo studies are warranted to fully elucidate the efficacy and safety profile of this compound.
References
- 1. Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. mdpi.com [mdpi.com]
- 3. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for AZ13824374 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ13824374 is a potent and selective small-molecule inhibitor of the ATPase Family AAA Domain-Containing Protein 2 (ATAD2) bromodomain.[1][2] ATAD2 is an epigenetic reader protein that is overexpressed in numerous cancers, including breast cancer, and its activity is linked to oncogenic signaling pathways that drive tumor cell proliferation and survival.[2][3] this compound exerts its anticancer effects by binding to the acetyl-lysine binding site of the ATAD2 bromodomain, thereby disrupting chromatin interactions and gene transcription.[1] These application notes provide detailed protocols for utilizing this compound in cell culture-based assays to assess its antiproliferative activity and to study its effects on relevant signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in cell culture applications.
| Parameter | Cell Line | Value | Reference |
| pIC50 | HCT116 | 6.9 | [1] |
| Effective Concentration Range (Antiproliferative Activity) | EVSA-T, SK-BR-3, T-47D, MDA-MB-468 (Breast Cancer) | 0.01 - 10 µM | [1] |
| Treatment Duration (Antiproliferative Activity) | Breast Cancer Cell Lines | 14 - 21 days | [1] |
Signaling Pathways
This compound, by inhibiting ATAD2, modulates key oncogenic signaling pathways. ATAD2 functions as a transcriptional co-regulator, often collaborating with transcription factors such as c-Myc and E2F to promote the expression of genes essential for cell cycle progression and proliferation.[3]
Additionally, ATAD2 has been implicated in the regulation of the Hedgehog signaling pathway. Depletion of ATAD2 has been shown to decrease the expression of key proteins within this pathway.
Experimental Protocols
The following protocols provide a framework for conducting cell-based assays with this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol is adapted from methods used for other ATAD2 inhibitors and is suitable for assessing the antiproliferative effects of this compound on adherent breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock solution. The final concentrations should range from 0.01 µM to 10 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest concentration of this compound.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours, or for longer-term studies, 14-21 days with media changes every 3-4 days).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully aspirate the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the cell viability against the log concentration of this compound to determine the IC50 value.
-
Protocol 2: Western Blot Analysis for Downstream Target Modulation
This protocol can be used to investigate the effect of this compound on the protein expression levels of downstream targets in the c-Myc and Hedgehog signaling pathways.
Materials:
-
Breast cancer cell lines
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-Gli1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 24-48 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
-
Conclusion
This compound is a valuable research tool for investigating the role of the ATAD2 bromodomain in cancer biology. The protocols outlined in these application notes provide a foundation for studying its antiproliferative effects and its impact on key oncogenic signaling pathways in cell culture models. Further optimization of these protocols for specific experimental systems will contribute to a deeper understanding of the therapeutic potential of ATAD2 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of ATAD2 inhibits hepatocellular carcinoma progression through activation of p53- and p38-mediated apoptotic signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AZ13824374 for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and use of AZ13824374, a potent and selective inhibitor of the ATAD2 bromodomain, in in vitro assays.[1][2][3][4] The information is intended to guide researchers in accurately preparing and utilizing this compound for cancer research and drug development.
Compound Information and Solubility
This compound is a small molecule inhibitor that targets the acetyl-lysine binding site of the ATAD2 bromodomain, thereby disrupting chromatin interactions and gene transcription.[1] It has demonstrated antiproliferative activity in various cancer cell lines, particularly in breast cancer models.[1][3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Weight | 562.69 g/mol | [5] |
| CAS Number | 3040082-19-4 | [1][5] |
| pIC50 (HCT116 cells) | 6.9 | [1] |
| pIC50 (NanoBRET assay) | 6.2 | [5] |
| pIC50 (FRET assay) | 8.2 | [5] |
| Cellular Inhibition pIC50 | 6.9 | [5] |
| Max Solubility in DMSO | 56.27 mg/mL (100 mM) | [5] |
| Max Solubility in Ethanol | 56.27 mg/mL (100 mM) | [5] |
| In Vitro Activity Range | 0.01 - 10 µM | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.63 mg of the compound (Mass = Molarity x Volume x Molecular Weight).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed 5.63 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Always seal containers tightly to protect from moisture and light.[1]
In Vitro Cell Proliferation Assay Protocol
This protocol outlines a general procedure for assessing the antiproliferative effects of this compound on cancer cell lines using a colorimetric assay like MTT or a fluorescence-based assay like CyQUANT.
Materials:
-
Cancer cell line of interest (e.g., EVSA-T, SK-BR-3, T-47D, MDA-MB-468 breast cancer cells)[1]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell proliferation assay reagent (e.g., MTT, XTT, or CyQUANT)
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Count the cells and adjust the density to the desired concentration (e.g., 2,000 - 5,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., from 0.01 µM to 10 µM).[1] Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired duration of the experiment (e.g., 14-21 days for long-term proliferation assays as cited, or shorter durations like 72 hours for standard cytotoxicity assays).[1]
-
-
Assessment of Cell Viability:
-
At the end of the incubation period, follow the manufacturer's instructions for the chosen cell proliferation assay.
-
For an MTT assay, this typically involves adding the MTT reagent, incubating for a few hours, and then adding a solubilizing agent before reading the absorbance.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results as a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Visualizations
Signaling Pathway of ATAD2 Inhibition
The following diagram illustrates the proposed mechanism of action of this compound. By inhibiting the ATAD2 bromodomain, it disrupts the interaction with acetylated histones, leading to altered gene expression and subsequent effects on cancer cell proliferation through pathways like Rb/E2F-cMyc and Hedgehog signaling.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. drughunter.com [drughunter.com]
- 3. Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. AZ 13824374 | Bromodomains | Tocris Bioscience [tocris.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Utilizing AZ13824374 in a ChIP-seq Experiment
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ13824374 is a potent and selective small molecule inhibitor of the ATPase Family AAA Domain-Containing Protein 2 (ATAD2) bromodomain.[1] ATAD2 is an epigenetic reader protein that recognizes acetylated lysine residues on histones, playing a crucial role in chromatin organization and gene regulation.[2] Overexpression of ATAD2 has been implicated in various cancers, making it a compelling target for therapeutic development.[3][4] this compound exerts its effects by binding to the acetyl-lysine binding pocket of the ATAD2 bromodomain, thereby disrupting its interaction with chromatin and modulating the transcription of target genes.[1] This compound has demonstrated antiproliferative activity in breast cancer cell lines.[1][5]
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to identify the genome-wide binding sites of a protein of interest. When coupled with a small molecule inhibitor like this compound, ChIP-seq can elucidate the impact of the inhibitor on the chromatin occupancy of its target protein, providing valuable insights into its mechanism of action. These application notes provide a detailed protocol for utilizing this compound in a ChIP-seq experiment to map the genome-wide changes in ATAD2 binding.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | ATAD2 Bromodomain | [1] |
| Mechanism of Action | Competitively binds to the acetyl-lysine binding pocket | [1] |
| pIC50 in HCT116 cells | 6.9 | [1] |
| Antiproliferative Activity | 0.01-10 µM in breast cancer cell lines (14-21 days) | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage of Stock Solution | -80°C for 6 months; -20°C for 1 month | [1] |
Table 2: Recommended ChIP-validated Antibodies for ATAD2
| Product Name | Supplier | Catalog Number | Validation |
| Anti-ATAD2 antibody | Abcam | ab244431 | ChIP-seq |
| ATAD2 (E8Z7D) Rabbit mAb | Cell Signaling Technology | #62079 | IP, WB |
| ATAD2 (E8Y7F) Rabbit mAb | Cell Signaling Technology | #50563 | IF, IHC, IP, WB |
| ATAD2 (E8Y2K) Rabbit mAb | Cell Signaling Technology | #78568 | IHC, WB |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the signaling pathway of ATAD2 and the experimental workflow for a ChIP-seq experiment using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. genecards.org [genecards.org]
- 3. ATAD2 (E8Y7F) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. ATAD2 (E8Y2K) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: AZ13824374 for Breast Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
AZ13824374 is a potent and selective inhibitor of the ATAD2 (ATPase Family AAA Domain Containing 2) bromodomain.[1][2] ATAD2 is an epigenetic reader protein that is frequently overexpressed in various cancers, including breast cancer, and its inhibition has emerged as a promising therapeutic strategy.[2][3] this compound exerts its anticancer effects by binding to the acetyl-lysine binding site of the ATAD2 bromodomain, thereby disrupting chromatin interactions and gene transcription.[1] These application notes provide detailed protocols and dosage guidelines for the use of this compound in breast cancer cell line research.
Mechanism of Action
ATAD2 is implicated in several oncogenic signaling pathways in breast cancer. It functions as a co-activator for transcription factors like c-Myc and is involved in the pRB/E2F/c-MYC and PI3K-AKT-mTOR pathways.[3] By inhibiting the ATAD2 bromodomain, this compound can modulate the transcription of key genes involved in cell proliferation and survival.
References
- 1. Suppression of ATAD2 inhibits hepatocellular carcinoma progression through activation of p53- and p38-mediated apoptotic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for AZ13824374 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ13824374 is a potent and selective small molecule inhibitor of the ATPase Family AAA Domain-Containing Protein 2 (ATAD2) bromodomain.[1][2] Identified through high-throughput screening, this compound has demonstrated significant antiproliferative activity in various cancer models, particularly breast cancer.[1][3] ATAD2 is an epigenetic reader protein that is frequently overexpressed in cancerous tissues and plays a crucial role in regulating gene transcription and chromatin structure.[4][5] As a coactivator for several key oncogenic transcription factors, including c-Myc and E2F, ATAD2 is a promising target for cancer therapy.[3][4][5]
This document provides detailed application notes and protocols for the use of this compound in high-throughput screening and other relevant cell-based assays.
Mechanism of Action
This compound functions by binding to the acetyl-lysine binding pocket of the ATAD2 bromodomain, thereby disrupting its interaction with acetylated histones and other proteins.[2] This interference with chromatin engagement leads to the modulation of gene transcription, ultimately inhibiting cancer cell proliferation.
Signaling Pathway
The following diagram illustrates the central role of ATAD2 in key oncogenic signaling pathways and the point of intervention for this compound.
Caption: ATAD2 signaling and this compound inhibition pathway.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of this compound.
Table 1: Inhibitory Activity of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| HCT116 | Cellular Assay | pIC50 | 6.9 | [2] |
Table 2: Antiproliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Treatment Concentration (µM) | Treatment Duration | Effect | Reference |
| EVSA-T | 0.01 - 10 | 14-21 days | Concentration-dependent antiproliferative activity | [2] |
| SK-BR-3 | 0.01 - 10 | 14-21 days | Concentration-dependent antiproliferative activity | [2] |
| T-47D | 0.01 - 10 | 14-21 days | Concentration-dependent antiproliferative activity | [2] |
| MDA-MB-468 | 0.01 - 10 | 14-21 days | Concentration-dependent antiproliferative activity | [2] |
Experimental Protocols
1. High-Throughput Screening (HTS) for ATAD2 Bromodomain Inhibitors
This protocol provides a framework for a primary high-throughput screen to identify inhibitors of the ATAD2 bromodomain, using this compound as a positive control.
Caption: Workflow for a high-throughput screening assay.
Materials:
-
384-well microplates
-
Recombinant biotinylated human ATAD2 bromodomain protein
-
Acetylated histone H4 peptide (e.g., H4K5ac) probe
-
This compound (as a positive control)
-
Compound library
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Detection reagents (e.g., AlphaScreen™ IgG Donor and Acceptor beads)
-
Plate reader compatible with the detection method
Protocol:
-
Compound Plating: Prepare serial dilutions of the compound library and this compound in DMSO. Transfer a small volume (e.g., 50 nL) to the 384-well assay plates.
-
Protein and Peptide Preparation: Dilute the biotinylated ATAD2 bromodomain and the acetylated histone peptide probe in assay buffer to their optimal concentrations, as determined by preliminary experiments.
-
Reagent Addition: Add the diluted ATAD2 bromodomain protein to the assay plates containing the compounds. Incubate for 15-30 minutes at room temperature.
-
Peptide Addition: Add the diluted acetylated histone peptide probe to the assay plates.
-
Detection: Add the detection reagents (e.g., AlphaScreen™ beads) and incubate in the dark for 1-2 hours at room temperature.
-
Data Acquisition: Read the plates on a compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound and determine the IC50 values for active compounds.
2. Cell Proliferation Assay (MTT Assay)
This protocol describes how to assess the antiproliferative effects of this compound on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the breast cancer cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
3. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.
References
- 1. Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tumor-Promoting ATAD2 and Its Preclinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Monitoring ATAD2 Inhibition by AZ13824374 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATAD2 (ATPase Family AAA Domain Containing 2) is an epigenetic reader protein that is increasingly recognized as a promising therapeutic target in oncology.[1][2] Its overexpression is correlated with poor prognosis in a variety of cancers, including breast, lung, and liver cancer.[1] ATAD2 functions as a transcriptional co-regulator, influencing the expression of genes pivotal for cell proliferation and survival.[1] AZ13824374 is a potent and selective inhibitor of the ATAD2 bromodomain, which has demonstrated antiproliferative activity in breast cancer models.[3][4] This document provides a detailed protocol for utilizing Western blot to assess the inhibition of ATAD2 by this compound through the downstream analysis of key signaling proteins.
ATAD2 Signaling Pathway
ATAD2 is implicated in several oncogenic signaling pathways. Notably, it acts as a coactivator for transcription factors such as c-Myc and E2F1.[2] By binding to acetylated histones, ATAD2 facilitates chromatin remodeling and enhances the transcriptional activity of these oncogenes, leading to the upregulation of their target genes, including those involved in cell cycle progression like Cyclin D1.[2][5] Inhibition of the ATAD2 bromodomain by this compound is expected to disrupt these interactions, leading to a downstream reduction in the protein levels of c-Myc, E2F1, and Cyclin D1.
Figure 1: Simplified ATAD2 signaling pathway and the point of inhibition by this compound.
Experimental Workflow
The overall experimental workflow involves treating a suitable cancer cell line with varying concentrations of this compound, followed by the extraction of nuclear proteins. These proteins are then separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect ATAD2 and its downstream targets.
Figure 2: Step-by-step experimental workflow for Western blot analysis of ATAD2 inhibition.
Materials and Reagents
| Reagent/Material | Recommended Supplier/Catalog Number |
| Cell Lines | |
| MCF-7 (Human breast adenocarcinoma) | ATCC HTB-22 |
| T-47D (Human ductal carcinoma) | ATCC HTB-133 |
| Inhibitor | |
| This compound | MedChemExpress (HY-139585) or equivalent |
| Antibodies | |
| Primary Antibody: Rabbit Anti-ATAD2 | Cell Signaling Technology (#50563 or #78568) or equivalent |
| Primary Antibody: Rabbit Anti-c-Myc | Cell Signaling Technology (#5605) or equivalent |
| Primary Antibody: Rabbit Anti-E2F1 | Cell Signaling Technology (#3742) or equivalent |
| Primary Antibody: Rabbit Anti-Cyclin D1 | Cell Signaling Technology (#2978) or equivalent |
| Primary Antibody: Rabbit Anti-Lamin B1 (Loading Control) | Cell Signaling Technology (#13435) or equivalent |
| Secondary Antibody: Anti-rabbit IgG, HRP-linked | Cell Signaling Technology (#7074) or equivalent |
| Reagents | |
| DMEM/RPMI-1640 Medium | Gibco or equivalent |
| Fetal Bovine Serum (FBS) | Gibco or equivalent |
| Penicillin-Streptomycin | Gibco or equivalent |
| Trypsin-EDTA | Gibco or equivalent |
| Phosphate-Buffered Saline (PBS) | Gibco or equivalent |
| Nuclear Extraction Kit | Abcam (ab113474) or equivalent |
| BCA Protein Assay Kit | Thermo Fisher Scientific (#23225) or equivalent |
| Laemmli Sample Buffer | Bio-Rad (#1610747) or equivalent |
| Precast Polyacrylamide Gels | Bio-Rad (e.g., 4-15% Mini-PROTEAN TGX) |
| PVDF Membrane | Millipore (Immobilon-P) or equivalent |
| Non-fat Dry Milk or BSA | Bio-Rad or equivalent |
| Tris-Buffered Saline with Tween 20 (TBST) | Bio-Rad or equivalent |
| ECL Western Blotting Substrate | Thermo Fisher Scientific (#32106) or equivalent |
Experimental Protocol
Cell Culture and Treatment
-
Culture breast cancer cell lines known to express ATAD2, such as MCF-7 or T-47D, in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Dose-Response Experiment: Treat cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO) for a fixed time (e.g., 24 or 48 hours).
-
Time-Course Experiment: Treat cells with a fixed concentration of this compound (e.g., 1 µM) for different durations (e.g., 6, 12, 24, 48 hours).
Nuclear Protein Extraction
-
Following treatment, wash cells twice with ice-cold PBS.
-
Harvest the cells by scraping.
-
Perform nuclear protein extraction using a commercial kit or a standard laboratory protocol. Briefly, this involves sequential lysis of the cytoplasmic and nuclear membranes.
-
Store the nuclear extracts at -80°C until further use.
Protein Quantification
-
Determine the protein concentration of the nuclear extracts using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of a precast polyacrylamide gel. Include a molecular weight marker.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by Ponceau S staining.
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended dilutions:
-
Anti-ATAD2: 1:1000
-
Anti-c-Myc: 1:1000
-
Anti-E2F1: 1:1000
-
Anti-Cyclin D1: 1:1000
-
Anti-Lamin B1: 1:2000
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted 1:2000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
Detection and Data Analysis
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the intensity of the loading control (Lamin B1) for each lane.
-
Present the data as fold change relative to the vehicle-treated control.
Data Presentation
Quantitative Data Summary
| Target Protein | Molecular Weight (kDa) | Function | Expected Change with this compound |
| ATAD2 | ~158.5 | Epigenetic Reader, Transcriptional Coactivator | No change in total protein level |
| c-Myc | ~62 | Transcription Factor, Oncogene | Decrease |
| E2F1 | ~60 | Transcription Factor, Cell Cycle Regulator | Decrease |
| Cyclin D1 | ~36 | Cell Cycle Regulator | Decrease |
| Lamin B1 | ~66 | Nuclear Lamina Component (Loading Control) | No change |
Note: The molecular weight of proteins can vary slightly depending on post-translational modifications.
Representative Western Blot Results (Hypothetical)
| Treatment | ATAD2 (Normalized Intensity) | c-Myc (Normalized Intensity) | E2F1 (Normalized Intensity) | Cyclin D1 (Normalized Intensity) |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (1 µM) | 1.02 | 0.65 | 0.70 | 0.55 |
| This compound (5 µM) | 0.98 | 0.30 | 0.40 | 0.25 |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inefficient protein extraction | Use a specialized nuclear extraction protocol/kit. |
| Low antibody concentration | Optimize antibody dilution. | |
| Insufficient protein loading | Increase the amount of protein loaded per well. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA). |
| High antibody concentration | Decrease primary or secondary antibody concentration. | |
| Insufficient washing | Increase the number and duration of washes. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody; check antibody datasheets for validation in the application. |
| Protein degradation | Add protease inhibitors to the lysis buffer and keep samples on ice. | |
| Uneven Loading | Inaccurate protein quantification | Be meticulous with the BCA assay and sample loading. |
| Always normalize to a reliable loading control. |
Conclusion
This protocol provides a comprehensive framework for investigating the cellular effects of the ATAD2 inhibitor this compound using Western blotting. By monitoring the expression levels of key downstream targets such as c-Myc, E2F1, and Cyclin D1, researchers can effectively assess the on-target activity of this compound and elucidate its mechanism of action in cancer cells. Careful optimization of experimental conditions, particularly inhibitor concentration and treatment duration, is crucial for obtaining robust and reproducible results.
References
- 1. What are ATAD2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tumor-Promoting ATAD2 and Its Preclinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies Using AZ13824374 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ13824374 is a highly potent and selective inhibitor of the ATAD2 (ATPase Family AAA Domain Containing 2) bromodomain.[1][2] ATAD2 is an epigenetic reader protein that is frequently overexpressed in various cancers, including breast cancer, and its inhibition has emerged as a promising therapeutic strategy.[1][3] this compound demonstrates significant antiproliferative activity in breast cancer cell lines and is a valuable tool for preclinical in vivo studies in mouse models.[1] These application notes provide an overview of the available data and protocols for utilizing this compound in such studies.
Note: Specific in vivo efficacy data, such as tumor growth inhibition percentages and detailed pharmacokinetic parameters from mouse models, are not publicly available in the reviewed literature. The provided protocols are based on general practices for xenograft studies and available information on the compound.
Data Presentation
Due to the limited availability of public quantitative in vivo data for this compound, this section provides a summary of its in vitro activity to inform potential in vivo study design.
In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| pIC50 | HCT116 | 6.9 | MedChemExpress |
| Antiproliferative Activity (Concentration Range) | EVSA-T, SK-BR-3, T-47D, MDA-MB-468 | 0.01-10 µM (14-21 days) | MedChemExpress |
Signaling Pathway
This compound acts by binding to the acetyl-lysine binding pocket of the ATAD2 bromodomain, thereby disrupting its interaction with chromatin and subsequent gene transcription. This interference with gene regulation is believed to underlie its anticancer effects.
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol is based on information for formulating this compound for in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in DMSO. A concentration of 50 mg/mL is a common starting point. Ensure the powder is completely dissolved. Gentle warming and vortexing can aid dissolution.
-
-
Working Solution Preparation (for intraperitoneal or oral administration):
-
For a final desired concentration, dilute the DMSO stock solution in corn oil.
-
Example: To prepare a 5 mg/mL working solution, add 100 µL of a 50 mg/mL DMSO stock solution to 900 µL of corn oil.
-
Vortex the solution thoroughly to ensure a uniform suspension. Sonication can be used to aid dissolution and create a more homogenous mixture.
-
Important: The final concentration of DMSO in the working solution should be kept low (typically ≤10%) to minimize toxicity to the animals.
-
Storage:
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
Prepare the working solution fresh for each day of dosing.
Protocol 2: General Workflow for a Breast Cancer Xenograft Mouse Model Study
This protocol outlines a general workflow for evaluating the efficacy of this compound in a subcutaneous breast cancer xenograft model.
Caption: General workflow for a xenograft study.
Materials and Methods:
-
Cell Lines: Human breast cancer cell lines (e.g., MDA-MB-231, MCF-7, BT-474).
-
Animals: Immunocompromised mice (e.g., female BALB/c nude or NOD/SCID), typically 6-8 weeks old.
-
Reagents: this compound, vehicle (e.g., 10% DMSO in corn oil), cell culture media, Matrigel (optional).
-
Equipment: Calipers, animal balance, sterile syringes and needles.
Procedure:
-
Cell Culture: Culture the chosen breast cancer cell line under standard conditions.
-
Animal Acclimation: Allow mice to acclimate to the facility for at least one week before the start of the experiment.
-
Tumor Cell Inoculation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a suitable medium (e.g., PBS or serum-free medium), optionally mixed with Matrigel to enhance tumor take rate.
-
Inject the cell suspension (e.g., 1-10 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
-
Randomization:
-
When tumors reach the desired average size, randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound at the desired dose and schedule (e.g., daily or twice daily) via the chosen route (e.g., intraperitoneal injection or oral gavage).
-
Administer the vehicle solution to the control group using the same schedule and route.
-
-
Efficacy Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
-
Study Endpoint:
-
The study may be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
At the endpoint, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).
-
Logical Relationship of Experimental Design
The design of in vivo studies with this compound should follow a logical progression from confirming its target engagement to evaluating its anti-tumor efficacy.
Caption: Logical flow of a preclinical study.
References
- 1. Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATAD2 as a Cancer Target: Insights into Its Structure, Functions, Mechanisms, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor-Promoting ATAD2 and Its Preclinical Challenges [mdpi.com]
Application Notes and Protocols: A Comparative Analysis of ATAD2 Inhibition by Lentiviral shRNA Knockdown and AZ13824374 Treatment
Introduction
ATPase Family AAA Domain Containing 2 (ATAD2) has emerged as a significant oncogene, overexpressed in a multitude of cancers and often correlated with poor prognosis.[1][2][3] Its role as a transcriptional co-regulator, influencing cell proliferation, survival, and metastasis, makes it an attractive target for cancer therapy.[1][3][4] This document provides a comparative overview and detailed protocols for two primary methods of inhibiting ATAD2 function in a research setting: genetic knockdown using a lentiviral-based short hairpin RNA (shRNA) system and pharmacological inhibition with the small molecule AZ13824374.
Lentiviral shRNA offers a stable and long-term suppression of ATAD2 expression, allowing for in-depth investigation of the sustained effects of its absence. In contrast, this compound is a potent and selective small molecule inhibitor of the ATAD2 bromodomain, providing a rapid and reversible means of disrupting its function.[5] Understanding the nuances, advantages, and methodologies of each approach is crucial for designing experiments to probe ATAD2's role in cancer biology and for the development of novel therapeutic strategies.
Comparison of Inhibitory Mechanisms
The fundamental difference between these two approaches lies in their mode of action. Lentiviral shRNA knockdown results in the degradation of ATAD2 mRNA, thereby preventing protein synthesis. This leads to a near-complete and sustained loss of the ATAD2 protein. This compound, on the other hand, is a small molecule that binds to the bromodomain of the existing ATAD2 protein, inhibiting its function as a "reader" of acetylated histones.[5] While the protein is still present in the cell, its ability to participate in chromatin remodeling and gene transcription is compromised.
Application Notes
Lentiviral shRNA Knockdown of ATAD2
Stable knockdown of ATAD2 via lentiviral shRNA in various cancer cell lines has been shown to significantly impact cell behavior. The primary effects observed are a reduction in cell proliferation and colony formation, and an induction of apoptosis and cell cycle arrest, typically at the G1/S phase.[2][4][6] Furthermore, ATAD2 knockdown has been demonstrated to inhibit cell migration and invasion.[1][6]
Quantitative Effects of ATAD2 Knockdown
| Cell Line | Assay | Result | Reference |
| HepG2, Hep3B, Huh7, PLC/PRF/5 | Cell Viability | Significant decrease | [4] |
| HepG2, Hep3B, Huh7, PLC/PRF/5 | Colony Formation | Significant decrease | [4] |
| HepG2, Hep3B | Apoptosis (TUNEL) | 25-35% positive cells | [4] |
| SGC-7901, MGC-803 | Cell Proliferation | Significant suppression | [2] |
| SGC-7901, MGC-803 | Apoptosis | Increased cleaved-PARP and cleaved-Caspase 3 | [2] |
| SKBR3, T47D | Cell Proliferation | Inhibition | [1] |
| SKBR3, T47D | Migration & Invasion | Inhibition | [1] |
Affected Signaling Pathways
ATAD2 knockdown influences several key signaling pathways implicated in cancer progression. In hepatocellular carcinoma cells with wild-type p53, ATAD2 suppression activates the p53 pathway, leading to an increase in pro-apoptotic proteins like PUMA, BAX, and BAD.[4] In cells with mutant p53, ATAD2 knockdown activates the p38 MAPK pathway, also promoting apoptosis.[4] In gastric cancer, silencing of ATAD2 leads to a downregulation of key proteins in the Rb-E2F1 pathway, such as cyclinD1, ppRb, and E2F1, resulting in G1 phase arrest.[2]
This compound Treatment
This compound is a highly potent and selective ATAD2 bromodomain inhibitor.[5] By binding to the acetyl-lysine binding pocket of the ATAD2 bromodomain, it disrupts chromatin interactions and downstream gene transcription.[5] This leads to antiproliferative activity in various cancer models.
Quantitative Effects of this compound Treatment
| Assay | Cell Line | Result | Reference |
| Cellular Inhibition | HCT116 | pIC50 of 6.9 | [5] |
| Antiproliferative Activity | Breast Cancer Cell Lines | Concentration-dependent inhibition | [5] |
Based on its mechanism of action, treatment with this compound is expected to phenocopy many of the effects observed with ATAD2 shRNA knockdown, including inhibition of proliferation and induction of apoptosis in sensitive cancer cell lines. The rapid and reversible nature of a small molecule inhibitor makes it a valuable tool for studying the temporal dynamics of ATAD2 function.
Experimental Protocols
The following protocols provide a general framework for the key experiments discussed. Specific details may need to be optimized for your particular cell line and experimental setup.
Protocol 1: Lentiviral shRNA Production and Transduction for ATAD2 Knockdown
This protocol describes the production of lentiviral particles and subsequent transduction of target cells for stable ATAD2 knockdown.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral transfer plasmid with ATAD2 shRNA (and a non-targeting control shRNA)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
DMEM with 10% FBS
-
Target cancer cell line
-
Polybrene
-
Puromycin
Procedure:
Day 1: Seeding HEK293T Cells
-
Seed 2.5 x 10^6 HEK293T cells in a 10 cm dish in DMEM with 10% FBS.
-
Incubate overnight at 37°C, 5% CO2. Cells should be 70-80% confluent at the time of transfection.
Day 2: Transfection
-
In separate tubes, dilute the packaging plasmids and the ATAD2 shRNA (or control) transfer plasmid in serum-free medium.
-
Add the transfection reagent to the diluted plasmids, mix gently, and incubate at room temperature for 20 minutes.
-
Add the plasmid-transfection reagent complexes to the HEK293T cells.
-
Incubate for 4-6 hours at 37°C, then replace the medium with fresh DMEM with 10% FBS.
Day 4 & 5: Viral Harvest
-
At 48 and 72 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Centrifuge at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
The viral supernatant can be used immediately or stored at -80°C.
Day 6: Transduction of Target Cells
-
Seed the target cancer cells in a 6-well plate to be 50-60% confluent on the day of transduction.
-
Add the viral supernatant to the cells in the presence of 8 µg/mL Polybrene.
-
Incubate overnight.
Day 7 onwards: Selection
-
Replace the virus-containing medium with fresh medium.
-
48 hours post-transduction, begin selection with puromycin at a pre-determined optimal concentration for your cell line.
-
Replace the medium with fresh puromycin-containing medium every 2-3 days until resistant colonies are formed.
-
Expand the resistant colonies to establish a stable ATAD2 knockdown cell line.
Protocol 2: Cell Viability (MTT) Assay
This protocol measures cell viability based on the metabolic activity of the cells.
Materials:
-
ATAD2 knockdown/inhibitor-treated cells and control cells
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
For inhibitor studies, treat the cells with varying concentrations of this compound. For shRNA studies, use the stable knockdown and control cell lines.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Protocol 3: Western Blot Analysis for ATAD2 Knockdown Efficiency
This protocol determines the protein level of ATAD2 to confirm knockdown efficiency.
Materials:
-
Cell lysates from ATAD2 knockdown/inhibitor-treated and control cells
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-ATAD2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary anti-ATAD2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Probe for β-actin as a loading control.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for ATAD2 Target Gene Expression
This protocol quantifies the mRNA levels of ATAD2 and its downstream target genes.
Materials:
-
RNA extraction kit (e.g., RNeasy)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for ATAD2, target genes (e.g., c-Myc, E2F1), and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Extract total RNA from cells using an RNA extraction kit.
-
Synthesize cDNA from 1 µg of RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with SYBR Green master mix, primers, and cDNA.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the 2^-ΔΔCt method to determine the relative gene expression, normalized to the housekeeping gene.[7]
Conclusion
Both lentiviral shRNA knockdown and treatment with the small molecule inhibitor this compound are powerful tools for investigating the function of ATAD2 in cancer. The choice between these methods will depend on the specific research question. Lentiviral shRNA is ideal for studying the long-term consequences of ATAD2 loss, while this compound is well-suited for examining the acute effects of ATAD2 inhibition and for studies requiring temporal control. The protocols provided herein offer a starting point for researchers to explore the multifaceted role of ATAD2 in cancer biology and to evaluate its potential as a therapeutic target.
References
- 1. mdpi.com [mdpi.com]
- 2. Knockdown of ATAD2 Inhibits Proliferation and Tumorigenicity Through the Rb-E2F1 Pathway and Serves as a Novel Prognostic Indicator in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor-Promoting ATAD2 and Its Preclinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of ATAD2 inhibits hepatocellular carcinoma progression through activation of p53- and p38-mediated apoptotic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Measuring the Anti-proliferative Effects of AZ13824374: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ13824374 is a potent and selective small molecule inhibitor of the ATPase family AAA domain-containing protein 2 (ATAD2) bromodomain.[1][2] ATAD2 is an epigenetic reader protein that is frequently overexpressed in a variety of cancers, including breast cancer, and its elevated expression is often associated with poor prognosis. By binding to the acetyl-lysine binding pocket of the ATAD2 bromodomain, this compound disrupts chromatin interactions and downstream gene transcription, leading to anti-proliferative effects in cancer cells.[1] These application notes provide detailed protocols for assessing the anti-proliferative activity of this compound using common in vitro assays and summarize key quantitative data.
Mechanism of Action: Targeting the ATAD2/c-MYC/E2F Signaling Axis
ATAD2 plays a crucial role in the regulation of gene transcription, particularly in pathways associated with cell proliferation and survival. It has been identified as a key cofactor for the transcription factor c-MYC, a well-known oncoprotein. The expression of ATAD2 itself is regulated by the pRB-E2F pathway. Inhibition of the ATAD2 bromodomain by this compound disrupts the interaction between ATAD2 and acetylated histones, thereby impeding the transcriptional activity of c-MYC and E2F target genes that are critical for cell cycle progression.
Data Presentation
The anti-proliferative activity of this compound has been evaluated across a panel of breast cancer cell lines using various assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained.
Table 1: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines (Colony Formation Assay)
| Cell Line | Subtype | ATAD2 Amplification | IC50 (µM) |
| SK-BR-3 | HER2+ | Amplified | 0.1 |
| EVSA-T | Luminal | Amplified | ~1 |
| T-47D | Luminal A | Not Amplified | >10 |
| MDA-MB-468 | Basal-like | Not Amplified | >10 |
Table 2: Potency of this compound in a Biochemical Assay
| Assay Component | pIC50 |
| HCT116 cells | 6.9 |
Experimental Protocols
Detailed methodologies for key experiments to assess the anti-proliferative effects of this compound are provided below.
Protocol 1: Long-Term Proliferation (Colony Formation) Assay
This assay assesses the ability of single cells to proliferate and form colonies over an extended period following treatment with the test compound.
Materials:
-
Breast cancer cell lines (e.g., SK-BR-3, EVSA-T, T-47D, MDA-MB-468)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Methanol
-
0.5% Crystal Violet solution in 25% methanol
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium.
-
Perform a cell count and determine viability (e.g., using trypan blue exclusion).
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) to allow for individual colony formation.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium to achieve final concentrations ranging from 0.01 to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the plates for 14-21 days, replacing the medium with freshly prepared compound-containing medium every 3-4 days.
-
-
Colony Staining and Quantification:
-
After the incubation period, wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of cold methanol to each well and incubating for 15 minutes at room temperature.
-
Remove the methanol and allow the plates to air dry.
-
Add 1 mL of 0.5% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (defined as a cluster of ≥50 cells) in each well.
-
-
Data Analysis:
-
Calculate the surviving fraction for each treatment concentration relative to the vehicle control.
-
Plot the surviving fraction against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Short-Term Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Breast cancer cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Solubilization:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 3: DNA Synthesis (BrdU Incorporation) Assay
This assay measures the incorporation of the thymidine analog bromodeoxyuridine (BrdU) into newly synthesized DNA during the S-phase of the cell cycle, providing a direct measure of cell proliferation.
Materials:
-
Breast cancer cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well tissue culture plates
-
BrdU labeling reagent
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (conjugated to a detectable enzyme like HRP)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (steps 1 and 2).
-
-
BrdU Labeling:
-
After 48-72 hours of treatment, add BrdU labeling reagent to each well and incubate for 2-4 hours at 37°C.
-
-
Cell Fixation and Denaturation:
-
Remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.
-
-
Antibody Incubation:
-
Wash the wells with PBS.
-
Add the anti-BrdU antibody to each well and incubate for 1-2 hours at room temperature.
-
-
Substrate Addition and Measurement:
-
Wash the wells to remove unbound antibody.
-
Add the enzyme substrate and incubate until color development is sufficient.
-
Add the stop solution and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of BrdU incorporation for each treatment relative to the vehicle control.
-
Plot the percentage of incorporation against the log of the this compound concentration to determine the IC50 value.
-
Conclusion
This compound demonstrates potent anti-proliferative effects in breast cancer cell lines, particularly those with ATAD2 amplification. The provided protocols offer robust methods for quantifying the efficacy of this compound and can be adapted for screening other small molecule inhibitors targeting similar pathways. The differential sensitivity observed across cell lines highlights the importance of patient stratification based on biomarker expression (e.g., ATAD2 amplification) in future clinical development.
References
Troubleshooting & Optimization
Optimizing AZ13824374 Concentration for Maximum Efficacy: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of AZ13824374 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the ATAD2 (ATPase Family AAA Domain Containing 2) bromodomain.[1] Its mechanism of action involves binding to the acetyl-lysine binding site of the ATAD2 bromodomain, which disrupts chromatin interactions and downstream gene transcription.[1] This inhibitory activity has been shown to have anti-proliferative effects, particularly in breast cancer models.[1]
Q2: What is a recommended starting concentration range for in vitro experiments?
Based on published studies, a concentration range of 0.01 µM to 10 µM has been shown to elicit antiproliferative activity in a concentration-dependent manner in various breast cancer cell lines.[1] The optimal concentration will be cell-line specific and should be determined empirically using a dose-response experiment.
Q3: How should I prepare and store this compound?
For stock solutions, it is recommended to dissolve this compound in DMSO. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] When preparing working solutions, dilute the DMSO stock in your cell culture medium. To avoid precipitation, it is advisable to pre-warm the cell culture medium to 37°C and add the stock solution drop-by-drop while gently vortexing. The final DMSO concentration in your experiment should be kept low (typically ≤ 0.1%) to minimize solvent-induced toxicity.
Q4: In which cancer cell lines has this compound shown efficacy?
This compound has demonstrated antiproliferative activity in several breast cancer cell lines, including EVSA-T, SK-BR-3, T-47D, and MDA-MB-468.[1] It also has a reported pIC50 of 6.9 in the HCT116 colon cancer cell line.[1]
Quantitative Data Summary
The following table summarizes the known potency of this compound in a cancer cell line. Researchers are encouraged to perform their own dose-response studies to determine the IC50 in their specific cell line of interest.
| Cell Line | Cancer Type | Potency (pIC50) |
| HCT116 | Colon Carcinoma | 6.9 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT assay.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in complete cell culture medium. A typical starting concentration for the highest dose could be 20 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Cell Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol describes how to assess the effect of this compound on the protein levels of ATAD2 and downstream targets like c-Myc.
Materials:
-
This compound-treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ATAD2, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated and untreated cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL detection reagent to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (e.g., β-actin) to determine the relative protein expression levels.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Inhibition of Hedgehog signaling by this compound.
Caption: Modulation of the Rb/E2F-cMyc pathway by this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Media | The concentration of this compound exceeds its solubility limit in the aqueous cell culture medium. | - Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).- Prepare the working solution by adding the DMSO stock to pre-warmed (37°C) media drop-wise while vortexing.- If precipitation persists, consider using a solubilizing agent, but validate its effect on cell viability first. |
| High Variability in Cell Viability Assays | - Uneven cell seeding.- Edge effects in the 96-well plate.- Inconsistent incubation times. | - Ensure a single-cell suspension before seeding and mix the plate gently after seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Maintain consistent incubation times for all plates in an experiment. |
| No or Weak Effect on Target Protein Levels (Western Blot) | - Suboptimal concentration of this compound.- Insufficient treatment duration.- Poor antibody quality. | - Perform a dose-response and time-course experiment to determine the optimal conditions.- Titrate the primary antibody to find the optimal concentration.- Ensure the use of a validated antibody for your target protein. |
| Unexpected Off-Target Effects | Although selective, high concentrations of any inhibitor can lead to off-target effects. | - Use the lowest effective concentration of this compound as determined by your dose-response experiments.- Consider using a structurally unrelated ATAD2 inhibitor as a control to confirm that the observed phenotype is due to ATAD2 inhibition. |
| Drug Inactivity | Improper storage and handling of the compound leading to degradation. | - Store the DMSO stock solution at -20°C or -80°C as recommended.[1]- Avoid repeated freeze-thaw cycles by aliquoting the stock solution. |
References
Troubleshooting AZ13824374 solubility issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with the ATAD2 bromodomain inhibitor, AZ13824374.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is highly soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1][2] Stock solutions can be prepared at concentrations up to 100 mM in both DMSO and ethanol.[1][2] For long-term storage, it is recommended to prepare concentrated stock solutions in DMSO and store them in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium). What is the cause?
A2: This is a common phenomenon known as "solvent shock" or precipitation upon dilution. This compound, like many small molecule inhibitors, is significantly less soluble in aqueous solutions than in organic solvents like DMSO.[3] When the concentrated DMSO stock is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity causes the compound to exceed its solubility limit in the aqueous environment, leading to precipitation.
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically at or below 0.5%. While some cell lines may tolerate up to 1% DMSO, it is best practice to keep it to a minimum and to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: How can I improve the solubility of this compound in my aqueous experimental solutions?
A4: Several strategies can be employed to improve the aqueous solubility of this compound for in vitro experiments. These include:
-
Step-wise dilution: Instead of diluting the DMSO stock directly into the final volume of aqueous buffer, perform one or more intermediate dilution steps in a smaller volume of the buffer.
-
Pre-warming the aqueous buffer: Gently warming the aqueous buffer to 37°C before adding the compound can sometimes improve solubility.
-
Sonication: Brief sonication in a water bath can help to dissolve small precipitates.
-
pH adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While the pKa of this compound is not publicly available, exploring a slightly more acidic or basic buffer might improve solubility. However, ensure the pH is compatible with your experimental system.
Q5: Are there any suggested formulations for in vivo studies with this compound?
A5: One suggested formulation for in vivo use involves dissolving this compound in a vehicle of DMSO and corn oil. A stock solution in DMSO can be further diluted with corn oil to achieve the desired final concentration for administration.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered when working with this compound.
Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
Caption: A workflow for troubleshooting this compound precipitation.
Problem: Solution is initially clear but a precipitate forms over time.
-
Possible Cause: The compound may be at a concentration close to its limit of solubility and is slowly coming out of solution. Temperature fluctuations can also contribute to this.
-
Solution:
-
Reduce the final concentration: The most straightforward solution is to work at a lower final concentration of this compound.
-
Maintain constant temperature: Ensure that the experimental solutions are maintained at a constant temperature (e.g., 37°C for cell-based assays).
-
Prepare fresh solutions: Prepare the final aqueous solution of this compound immediately before use.
-
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Maximum Concentration | Reference(s) |
| DMSO | 100 mM | [1][2] |
| Ethanol | 100 mM | [1][2] |
| Aqueous Buffer (e.g., PBS) | Low (Predicted) | N/A |
Note: The aqueous solubility of this compound is predicted to be low. Experimental determination of kinetic solubility in your specific buffer system is recommended.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the required amount of this compound solid in a sterile microcentrifuge tube. The molecular weight of this compound is 562.69 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 5.63 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Kinetic Solubility Assay in Phosphate-Buffered Saline (PBS)
This protocol can be used to estimate the kinetic solubility of this compound in an aqueous buffer.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance at a suitable wavelength (e.g., determined by a UV-Vis scan of the compound)
-
-
Procedure:
-
Prepare a series of dilutions of the this compound DMSO stock solution in DMSO.
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution to wells containing a larger volume (e.g., 198 µL) of PBS, pH 7.4. This will create a range of final compound concentrations with a constant final DMSO concentration.
-
Include a blank control (PBS with the same final DMSO concentration).
-
Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
After incubation, visually inspect the wells for any signs of precipitation.
-
Measure the absorbance of each well using a plate reader at the predetermined wavelength.
-
Plot the absorbance against the compound concentration. The concentration at which the absorbance plateaus or deviates from linearity is an estimate of the kinetic solubility.
-
Signaling Pathway
This compound is a potent and selective inhibitor of the ATAD2 bromodomain. ATAD2 is an epigenetic reader that is often overexpressed in cancer and is involved in the transcriptional regulation of key oncogenes, including c-Myc.
References
Technical Support Center: Overcoming Resistance to AZ13824374 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the ATAD2 bromodomain inhibitor, AZ13824374, in their cancer cell experiments. The information is tailored for researchers, scientists, and drug development professionals.
Disclaimer: Research on acquired resistance specifically to this compound is limited. The following guidance is based on established principles of drug resistance in cancer, particularly from studies of other bromodomain inhibitors, and should be adapted and validated for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of the ATPase family AAA domain-containing protein 2 (ATAD2) bromodomain.[1] ATAD2 is a transcriptional co-regulator that is overexpressed in a variety of cancers and is associated with poor prognosis.[2][3] The bromodomain of ATAD2 specifically recognizes acetylated lysine residues on histones, a key step in chromatin remodeling and gene transcription. By binding to the ATAD2 bromodomain, this compound disrupts its interaction with chromatin, leading to the downregulation of oncogenic gene expression, which in turn can inhibit cancer cell proliferation and survival.[4] Preclinical studies have demonstrated its anti-proliferative activity in breast cancer models.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific mechanisms of acquired resistance to this compound have not been extensively documented, potential mechanisms can be extrapolated from studies of other bromodomain inhibitors and general principles of targeted therapy resistance. These may include:
-
Upregulation of bypass signaling pathways: Cancer cells can compensate for the inhibition of one pathway by activating alternative pro-survival pathways. For bromodomain inhibitors, this often involves the activation of the PI3K/AKT/mTOR and MAPK/ERK signaling cascades.
-
Target modification: Although not yet reported for ATAD2 inhibitors, mutations in the drug target that prevent inhibitor binding are a common resistance mechanism for other targeted therapies.
-
Epigenetic reprogramming: Cancer cells might undergo widespread changes in their epigenetic landscape to become less dependent on ATAD2-mediated transcription.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration and efficacy.
-
ATAD2-independent transcriptional programs: In some cases of resistance to BET bromodomain inhibitors, cancer cells can maintain oncogenic transcription in a manner that is no longer dependent on the bromodomain.
Q3: What strategies can I explore to overcome resistance to this compound?
Based on the potential resistance mechanisms, several strategies can be investigated:
-
Combination Therapy: Combining this compound with inhibitors of potential bypass pathways is a promising approach.[5] For example, co-treatment with PI3K, AKT, mTOR, or MEK/ERK inhibitors could be synergistic.
-
Targeting Downstream Effectors: Identifying and targeting key downstream effectors of ATAD2 that remain active in resistant cells could be effective. For instance, ATAD2 is known to regulate the expression of CENPE, and combining ATAD2 and CENPE inhibitors has shown synergistic effects in ovarian cancer models.[6]
-
Sequential Therapy: Alternating or sequencing this compound with other therapeutic agents might prevent the emergence of resistant clones.
-
Development of Next-Generation Inhibitors: If resistance is due to target mutations, novel ATAD2 inhibitors with different binding modes may be effective.
Troubleshooting Guides
Problem 1: Decreased Cell Death or Proliferation Inhibition with this compound Treatment Over Time
This is a common indication of developing resistance. The following troubleshooting steps can help you characterize and potentially overcome this issue.
| Potential Cause | Suggested Solution |
| Development of a resistant cell population | 1. Confirm Resistance: Perform a dose-response curve with this compound on the suspected resistant cells alongside the parental (sensitive) cells to quantify the shift in IC50. 2. Isolate Resistant Clones: If the population is heterogeneous, consider single-cell cloning to isolate and characterize highly resistant clones. 3. Investigate Molecular Mechanisms: Use the resistant clones to investigate the potential mechanisms outlined in the FAQs (e.g., Western blotting for p-AKT, p-ERK; RNA-seq for transcriptomic changes). |
| Compound Instability or Degradation | 1. Check Compound Quality: Ensure the stored this compound is still active. If possible, test its activity in a cell-free assay or on a fresh batch of sensitive cells. 2. Optimize Experimental Conditions: Ensure consistent DMSO concentrations and appropriate storage of the compound stock solution. |
| Changes in Cell Culture Conditions | 1. Standardize Culture Practices: Ensure consistent media formulation, serum batch, and cell passage number, as these can influence drug sensitivity. 2. Monitor Cell Phenotype: Regularly check for morphological changes in your cell line that might indicate a shift in phenotype. |
Problem 2: Difficulty in Establishing a Stably Resistant Cell Line
Developing a stable drug-resistant cell line can be a lengthy process with several potential pitfalls.
| Potential Cause | Suggested Solution |
| Inappropriate Drug Concentration | 1. Start with the IC50: Begin continuous drug exposure at a concentration close to the experimentally determined IC50 of the parental cell line. 2. Gradual Dose Escalation: Increase the drug concentration slowly and in small increments (e.g., 1.5-2 fold) only after the cells have recovered and are proliferating steadily at the current concentration. |
| Toxicity and Cell Death | 1. Pulsatile Dosing: If continuous exposure is too toxic, try a pulsatile dosing regimen (e.g., 24-48 hours of drug exposure followed by a drug-free recovery period). 2. Reduce Initial Concentration: If high cell death is observed initially, reduce the starting concentration to below the IC50. |
| Loss of Resistance | 1. Maintain Selective Pressure: Once a resistant line is established, it's often necessary to maintain a low concentration of the drug in the culture medium to prevent the outgrowth of sensitive cells. 2. Cryopreserve at Multiple Stages: Freeze down vials of the resistant cells at different stages of their development to have backups. |
Data Presentation
Table 1: Example Data for Characterizing this compound Resistance
This table illustrates the type of quantitative data researchers should generate to characterize a newly developed this compound-resistant cell line. The values presented here are hypothetical and should be replaced with experimental data.
| Cell Line | Treatment | IC50 (µM) of this compound | Fold Resistance | p-AKT (Relative to loading control) | p-ERK (Relative to loading control) |
| Parental | This compound | 0.5 | 1 | 1.0 | 1.0 |
| Resistant | This compound | 5.0 | 10 | 3.5 | 2.8 |
| Resistant | This compound + PI3K Inhibitor | 1.2 | 2.4 | 1.2 | 2.7 |
| Resistant | This compound + MEK Inhibitor | 1.5 | 3.0 | 3.4 | 1.1 |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cancer Cell Line
This protocol provides a general framework for developing a drug-resistant cell line. The specific concentrations and timelines will need to be optimized for your cell line of interest.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Standard cell culture equipment
Procedure:
-
Determine the IC50 of the Parental Cell Line:
-
Plate the parental cells at an appropriate density in a 96-well plate.
-
The next day, treat the cells with a serial dilution of this compound for 72 hours.
-
Perform a cell viability assay and calculate the IC50 value.
-
-
Initiate Continuous Drug Exposure:
-
Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC50.
-
Monitor the cells daily. Expect significant cell death initially.
-
Replace the medium with fresh, drug-containing medium every 2-3 days.
-
-
Dose Escalation:
-
Once the cells recover and reach approximately 80% confluency, passage them and increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat this process of recovery and dose escalation. This can take several months.
-
-
Characterization of the Resistant Line:
-
Once the cells are stably proliferating at a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), confirm the degree of resistance by performing a new IC50 determination and comparing it to the parental line.
-
Cryopreserve the resistant cell line, noting the passage number and the concentration of this compound it was maintained in.
-
Protocol 2: Western Blotting for Bypass Pathway Activation
This protocol is for assessing the activation of key survival pathways like PI3K/AKT and MAPK/ERK.
Materials:
-
Parental and this compound-resistant cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Lyse the parental and resistant cells and quantify the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Potential bypass pathways in this compound resistance.
Caption: Workflow for developing and characterizing resistance.
References
- 1. ATAD2 as a Cancer Target: Insights into Its Structure, Functions, Mechanisms, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor-Promoting ATAD2 and Its Preclinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATAD2 as a Cancer Target: Insights into Its Structure, Functions, Mechanisms, and Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are ATAD2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATAD2 is a driver and a therapeutic target in ovarian cancer that functions by upregulating CENPE - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of AZ13824374 at high concentrations
Welcome to the AZ13824374 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound, particularly at high concentrations. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of the ATAD2 (ATPase Family AAA Domain Containing 2) bromodomain. By binding to the acetyl-lysine binding pocket of the ATAD2 bromodomain, it disrupts chromatin interactions and the transcription of target genes, leading to anti-proliferative activity in various cancer models.
Q2: Are there known off-target effects for this compound at high concentrations?
Currently, there is no publicly available data detailing specific off-target effects of this compound, even at elevated concentrations. The available literature emphasizes its high selectivity for ATAD2. However, as with any small molecule inhibitor used at high concentrations, the potential for off-target interactions should be considered.
Q3: What are the potential, theoretical off-target effects for a bromodomain inhibitor like this compound?
While this compound is selective for ATAD2, other bromodomain-containing proteins are a theoretical possibility for off-target binding, especially at high concentrations. The human genome contains numerous proteins with bromodomains, and some inhibitors, particularly pan-BET inhibitors, have shown activity across multiple family members.[1][2][3] Additionally, some kinase inhibitors have been found to have off-target effects on bromodomains, raising the possibility of the reverse being true for bromodomain inhibitors.[4]
Q4: How can I experimentally determine if this compound is exhibiting off-target effects in my model system?
Several experimental approaches can be employed to identify potential off-target effects:
-
Kinase Selectivity Profiling: A broad panel of kinases can be screened to determine if this compound inhibits any non-target kinases. This is a common source of off-target effects for many small molecule inhibitors.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of a compound to its target protein in a cellular context by measuring changes in the protein's thermal stability.[5][6][7][8][9] It can be adapted to screen for off-target binding partners.
-
Proteomics Approaches: Techniques such as chemical proteomics can be used to pull down binding partners of this compound from cell lysates.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture
High concentrations of small molecules can sometimes lead to precipitation in cell culture media, which can cause artifacts and cellular toxicity.
Symptoms:
-
Visible particles or cloudiness in the culture medium after adding this compound.
-
Inconsistent results in cell-based assays.
-
Increased cell death in control wells treated with high concentrations of the compound.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Visual Inspection | Before treating cells, visually inspect the media containing this compound under a microscope. | To confirm the presence of precipitate.[10] |
| 2. Optimize Dilution | Avoid adding a highly concentrated DMSO stock directly into the full volume of media. Prepare an intermediate dilution in a small volume of serum-free media before adding it to the final volume of complete media.[10] | This gradual dilution can prevent "solvent shock" and keep the compound in solution. |
| 3. Pre-warm Media | Ensure that the cell culture media is warmed to 37°C before adding the compound. | Adding a cold stock solution to warm media can decrease solubility.[11] |
| 4. Check Final Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.1% to 0.5%. | High solvent concentrations can be cytotoxic and can also affect compound solubility. |
| 5. Determine Solubility Limit | Perform a solubility test by preparing serial dilutions of this compound in your specific cell culture medium and observing for precipitation. | This will establish the maximum soluble concentration under your experimental conditions.[11] |
dot graph Troubleshooting_Precipitation { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Precipitation Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inspect [label="Visually Inspect Media"]; Optimize_Dilution [label="Optimize Dilution Method"]; Prewarm [label="Pre-warm Media"]; Check_Solvent [label="Check Solvent Conc."]; Solubility_Test [label="Determine Solubility Limit"]; Resolved [label="Issue Resolved", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Inspect [label="Confirm"]; Inspect -> Optimize_Dilution; Optimize_Dilution -> Prewarm; Prewarm -> Check_Solvent; Check_Solvent -> Solubility_Test; Solubility_Test -> Resolved; }
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Interpreting High-Concentration Artifacts in Cell Viability Assays
At high concentrations, compounds can interfere with the reagents used in cell viability assays, leading to false-positive or false-negative results.
Symptoms:
-
Unexpected increases or decreases in signal in cell viability assays (e.g., MTT, CellTiter-Glo) that do not correlate with cell morphology.
-
High background signal in no-cell control wells.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Run No-Cell Controls | For each concentration of this compound, include control wells that contain media and the compound but no cells. | This will identify any direct interference of the compound with the assay reagents.[12] |
| 2. Orthogonal Assays | Use a second, different type of viability assay to confirm the results. For example, if you are using a metabolic assay (like MTT), confirm with a membrane integrity assay (like LDH release) or an ATP-based assay (like CellTiter-Glo).[13] | Different assay technologies are susceptible to different types of interference.[14] |
| 3. Microscopic Examination | Visually inspect the cells under a microscope at the time of the assay to correlate the assay signal with the observed cell health and number. | This provides a qualitative check on the quantitative data. |
| 4. Reduce Incubation Time | If possible, reduce the incubation time of the cells with the viability assay reagent. | This can minimize the time for potential chemical interactions between the compound and the assay components.[12] |
dot graph Troubleshooting_Viability_Assay { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Unexpected Viability Results", fillcolor="#EA4335", fontcolor="#FFFFFF"]; No_Cell_Control [label="Run No-Cell Controls"]; Orthogonal_Assay [label="Use Orthogonal Assay"]; Microscopy [label="Microscopic Examination"]; Reduce_Incubation [label="Reduce Incubation Time"]; Interpreted [label="Results Interpreted", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> No_Cell_Control [label="Check for interference"]; No_Cell_Control -> Orthogonal_Assay [label="Confirm findings"]; Orthogonal_Assay -> Microscopy [label="Correlate with phenotype"]; Microscopy -> Reduce_Incubation; Reduce_Incubation -> Interpreted; }
Caption: Workflow for troubleshooting viability assay artifacts.
Data Presentation: Example Selectivity Profile
While specific quantitative data for this compound off-target screening is not publicly available, the following table provides an example of how selectivity data for a hypothetical bromodomain inhibitor might be presented. This is based on a common approach of screening against a panel of related proteins (in this case, other bromodomains).
Table 1: Hypothetical Selectivity Profile of a Bromodomain Inhibitor
| Bromodomain Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| ATAD2 (Primary Target) | 10 | - |
| BRD4 (BD1) | >10,000 | >1000x |
| BRD4 (BD2) | >10,000 | >1000x |
| CREBBP | 5,000 | 500x |
| EP300 | 8,000 | 800x |
| BAZ2B | >10,000 | >1000x |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (ADP-Glo™ Assay)
This protocol provides a general workflow for assessing the inhibitory activity of this compound against a panel of kinases.
Materials:
-
Kinase enzyme panel
-
Substrates for each kinase
-
This compound
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well plates
-
Multichannel pipette or automated liquid handler
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
To each well of a 384-well plate, add the kinase, the appropriate substrate, and ATP at its Km concentration.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate at room temperature for 1 hour.[15]
-
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[16][17]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[16][17]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound for each kinase and determine the IC50 values.
Caption: Experimental workflow for kinase selectivity profiling.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to assess the target engagement of this compound in intact cells.
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for Western blotting or other protein detection method
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 2-4 hours) at 37°C.
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.[6]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Protein Detection: Collect the supernatant (containing the soluble proteins) and analyze the amount of the target protein (ATAD2) and potential off-targets using Western blotting or another sensitive protein detection method.
-
Data Analysis: Quantify the band intensities at each temperature for both the treated and vehicle control samples. Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay.
Signaling Pathways
This compound's on-target effect is the inhibition of ATAD2. ATAD2 is known to be involved in several signaling pathways that are critical for cancer cell proliferation and survival. Understanding these pathways can help in designing experiments to confirm the on-target effects of this compound and to potentially identify downstream effects that might be misinterpreted as off-target activities.
Caption: Simplified overview of ATAD2 signaling pathways.
References
- 1. A Minireview on BET Inhibitors: Beyond Bromodomain Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting Cancer Cells with BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. biorxiv.org [biorxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 16. ulab360.com [ulab360.com]
- 17. promega.com [promega.com]
Technical Support Center: Enhancing Cellular Permeability of AZ13824374
Welcome to the technical support center for AZ13824374. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the cellular permeability of the potent and selective ATAD2 bromodomain inhibitor, this compound, in your in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.
I. Frequently Asked Questions (FAQs)
Q1: My this compound shows high potency in biochemical assays but weak activity in cell-based assays. What is the likely cause?
A1: A significant drop in potency between biochemical and cellular assays often points towards poor cell permeability. The compound may not be efficiently crossing the cell membrane to engage with its intracellular target, the ATAD2 bromodomain. Another possibility is that the compound is a substrate for cellular efflux pumps, which actively transport it out of the cell.
Q2: What are the key physicochemical properties of a compound that influence its cell permeability?
A2: Several physicochemical properties are critical for passive diffusion across the cell membrane:
-
Lipophilicity (LogP/LogD): An optimal lipophilicity is required for a compound to partition into the lipid bilayer of the cell membrane.
-
Polar Surface Area (PSA): A lower PSA is generally associated with better permeability.
-
Molecular Weight (MW): Smaller molecules tend to permeate more easily.
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can hinder membrane transport.
Q3: How can I experimentally assess the permeability of this compound?
A3: Two standard in vitro assays are widely used to determine compound permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay measures passive diffusion across an artificial lipid membrane and is a good indicator of a compound's intrinsic permeability.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the intestinal epithelium. It provides a more comprehensive assessment of permeability, including passive diffusion and active transport processes.
Q4: What does it mean if my compound has good permeability in the PAMPA assay but poor permeability in the Caco-2 assay?
A4: This discrepancy strongly suggests that your compound is a substrate for active efflux transporters. The Caco-2 cells express these transporters, which actively pump the compound out of the cell, leading to a lower apparent permeability compared to the PAMPA assay where these transporters are absent.
II. Troubleshooting Guides
Troubleshooting Poor Cellular Activity of this compound
| Observation | Potential Cause | Recommended Action |
| Low cellular potency despite high biochemical IC50 | Poor cell permeability | 1. Assess the physicochemical properties of this compound (see Table 1).2. Perform PAMPA and Caco-2 permeability assays to quantify permeability.3. Consider structural modifications to optimize physicochemical properties (e.g., reduce PSA, modulate LogP). |
| Compound is a substrate for efflux pumps | 1. Perform a bi-directional Caco-2 assay to determine the efflux ratio.2. Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-gp) in your cellular assay. | |
| High variability in cellular assay results | Inconsistent cell health or density | 1. Ensure consistent cell passage number and seeding density.2. Regularly test for mycoplasma contamination. |
| Compound precipitation in media | 1. Visually inspect the media for any precipitate after adding this compound.2. Determine the kinetic solubility of the compound in the assay media.3. Use a lower final concentration of DMSO (typically <0.5%). | |
| No cellular activity observed | Compound degradation | 1. Assess the stability of this compound in the cell culture media over the time course of the experiment using LC-MS. |
| Incorrect assay setup | 1. Verify the concentration of your stock solution.2. Ensure all reagents and incubation times are correct. |
III. Physicochemical Properties and Permeability Data
While specific experimental permeability values for this compound are not publicly available, an optimization campaign was undertaken during its development to improve its permeability.[1] For context, the table below summarizes key physicochemical properties that influence permeability and provides a general classification for Caco-2 and PAMPA assay results.
Table 1: Key Physicochemical Properties Influencing Permeability
| Property | Description | Favorable Range for Good Permeability |
| Molecular Weight (MW) | The mass of the molecule. | < 500 g/mol |
| Lipophilicity (cLogP) | The logarithm of the partition coefficient between octanol and water. | 1 - 5 |
| Topological Polar Surface Area (TPSA) | The sum of the surfaces of polar atoms in a molecule. | < 140 Ų |
| Hydrogen Bond Donors (HBD) | The number of O-H and N-H bonds. | ≤ 5 |
| Hydrogen Bond Acceptors (HBA) | The number of N and O atoms. | ≤ 10 |
Table 2: General Classification of Permeability Assay Results
| Assay | Permeability Classification | Apparent Permeability (Papp) in Caco-2 (10⁻⁶ cm/s) | Effective Permeability (Pe) in PAMPA (10⁻⁶ cm/s) |
| High | > 10 | > 5 | |
| Moderate | 1 - 10 | 1 - 5 | |
| Low | < 1 | < 1 |
IV. Experimental Protocols
A. Caco-2 Permeability Assay Protocol
Objective: To measure the rate of transport of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be >200 Ω·cm².
-
Alternatively, assess the permeability of a low-permeability marker, such as Lucifer Yellow or mannitol.
-
-
Transport Experiment (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Prepare the dosing solution of this compound in transport buffer at the desired concentration (e.g., 10 µM).
-
Add the dosing solution to the apical (upper) chamber of the Transwell®.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
-
Sample Analysis:
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the compound across the monolayer.
-
A is the surface area of the Transwell® membrane.
-
C₀ is the initial concentration of the compound in the apical chamber.
-
-
B. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
Objective: To measure the passive diffusion of this compound across an artificial lipid membrane.
Methodology:
-
Membrane Preparation:
-
Prepare a solution of a lipid (e.g., 2% (w/v) lecithin in dodecane).
-
Coat the filter of a 96-well MultiScreen-IP PAMPA filter plate with the lipid solution and allow the solvent to evaporate.
-
-
Assay Setup:
-
Prepare the donor solution of this compound in a buffer at the desired pH (e.g., pH 7.4 for intestinal absorption).
-
Fill the wells of the filter plate (donor compartment) with the donor solution.
-
Place the filter plate into a 96-well acceptor plate containing buffer.
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Calculation of Effective Permeability (Pe):
-
Calculate the Pe value using the following equation: Pe (cm/s) = - [ln(1 - [drug]acceptor / [drug]equilibrium)] * Vacceptor / (Area * time) Where:
-
[drug]acceptor is the concentration of the drug in the acceptor well at the end of the incubation.
-
[drug]equilibrium is the theoretical concentration if the drug were evenly distributed between the donor and acceptor wells.
-
Vacceptor is the volume of the acceptor well.
-
Area is the surface area of the filter.
-
time is the incubation time.
-
-
V. Signaling Pathways and Experimental Workflows
ATAD2 Signaling Pathway
ATAD2 is an epigenetic reader that plays a role in chromatin remodeling and gene transcription. It is implicated in several oncogenic signaling pathways.
Caption: Simplified ATAD2 signaling pathway in cancer.
Experimental Workflow for Assessing and Improving Permeability
The following workflow outlines the logical steps for evaluating and enhancing the cellular permeability of this compound.
Caption: Workflow for troubleshooting low cellular permeability.
References
Stability of AZ13824374 in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of AZ13824374 in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to store stock solutions of this compound under the following conditions:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
It is crucial to store the solutions in sealed containers, protected from moisture and light to prevent degradation.[1] For in vivo experiments, it is highly recommended to prepare fresh solutions on the day of use.[1]
Q2: What solvents are recommended for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1] When preparing stock solutions, ensure the compound is fully dissolved. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution. For cell-based assays, it is critical to ensure the final concentration of the organic solvent (e.g., DMSO) is low enough (typically <0.5%) to avoid solvent-induced toxicity.
Q3: Is this compound stable in aqueous solutions and cell culture media?
Q4: How does this compound exert its biological effect?
This compound is a potent and selective inhibitor of the ATAD2 (ATPase Family AAA Domain-Containing Protein 2) bromodomain.[2] By binding to the acetyl-lysine binding pocket of the ATAD2 bromodomain, this compound disrupts its interaction with chromatin, thereby affecting gene transcription.[1] ATAD2 is known to be involved in several oncogenic signaling pathways.[3][4][5][6][7]
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity Observed
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Verify Storage Conditions: Ensure the stock solution has been stored correctly and is within the recommended shelf-life.[1] Prepare Fresh Solutions: Avoid repeated freeze-thaw cycles by aliquoting stock solutions. Prepare fresh dilutions from a new aliquot for each experiment. |
| Solubility Issues | Visual Inspection: Check for any precipitation in your stock solution or final working solution. Optimize Solubilization: If precipitation is observed, try gentle warming or sonication. Ensure the final solvent concentration in your assay is compatible with the compound's solubility. |
| Incorrect Concentration | Verify Calculations: Double-check all calculations for preparing stock and working solutions. Calibrate Equipment: Ensure that pipettes and other measurement instruments are properly calibrated. |
| Cell-Based Assay Issues | Cell Health: Confirm that the cells are healthy and in the logarithmic growth phase. Assay Conditions: Standardize cell density, incubation times, and other assay parameters. |
Issue 2: High Background or Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | Perform a Dose-Response Curve: Determine the optimal concentration range for on-target activity and potential toxicity. Use the Lowest Effective Concentration: Once the IC50 is determined, use the lowest concentration that gives the desired biological effect to minimize off-target effects. |
| Solvent Toxicity | Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration as your test compound to assess solvent-induced effects. |
| Compound Promiscuity | Literature Review: Check for any known off-target activities of this compound or similar compounds. Use a Secondary Inhibitor: If possible, use a structurally different inhibitor for the same target to confirm that the observed phenotype is due to on-target inhibition. |
Data Presentation: Stability of this compound
While comprehensive stability data for this compound under various conditions is not publicly available, the following tables provide a template for how such data can be generated and presented.
Table 1: Stability of this compound in Aqueous Buffers at Different pH Values
| pH | Temperature (°C) | Incubation Time (hours) | Initial Concentration (µM) | Remaining Concentration (µM) | % Degradation |
| 4.0 | 25 | 0 | 10 | 10.0 | 0 |
| 24 | |||||
| 48 | |||||
| 7.4 | 25 | 0 | 10 | 10.0 | 0 |
| 24 | |||||
| 48 | |||||
| 9.0 | 25 | 0 | 10 | 10.0 | 0 |
| 24 | |||||
| 48 |
Table 2: Photostability of this compound Solution
| Light Condition | Incubation Time (hours) | Initial Concentration (µM) | Remaining Concentration (µM) | % Degradation |
| Dark Control | 0 | 10 | 10.0 | 0 |
| 24 | ||||
| 48 | ||||
| UV Light | 0 | 10 | 10.0 | 0 |
| 24 | ||||
| 48 | ||||
| Visible Light | 0 | 10 | 10.0 | 0 |
| 24 | ||||
| 48 |
Experimental Protocols
Protocol 1: General Procedure for Stability Testing of this compound
This protocol outlines a general method for assessing the chemical stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).
-
Preparation of Test Solutions: Dilute the stock solution to the desired final concentration (e.g., 10 µM) in the selected test media (e.g., phosphate-buffered saline at different pH values, cell culture medium).
-
Application of Stress Conditions:
-
Temperature: Incubate the test solutions at different temperatures (e.g., 4°C, 25°C, 37°C).
-
pH: Use buffers with a range of pH values (e.g., 4.0, 7.4, 9.0).
-
Light: Expose the test solutions to controlled light conditions (e.g., UV and visible light) and include a dark control.
-
-
Time-Point Sampling: Collect aliquots of the test solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis: Analyze the concentration of the remaining this compound at each time point using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging oncogene ATAD2: Signaling cascades and therapeutic initiatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target [thno.org]
- 5. mdpi.com [mdpi.com]
- 6. ATAD2 as a Cancer Target: Insights into Its Structure, Functions, Mechanisms, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
Minimizing cytotoxicity of AZ13824374 in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of AZ13824374 in normal cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the ATAD2 (ATPase Family AAA Domain-Containing Protein 2) bromodomain.[1][2] Its primary mechanism of action is to bind to the acetyl-lysine binding pocket of the ATAD2 bromodomain, thereby disrupting its interaction with chromatin and interfering with gene transcription.[1] This disruption of chromatin-mediated processes is intended to have an anti-proliferative effect, particularly in cancer cells that overexpress ATAD2.
Q2: What is the rationale for expecting lower cytotoxicity of this compound in normal cells?
A2: ATAD2 is overexpressed in a variety of human cancers compared to most normal, non-tumorous tissues.[3] Therefore, inhibitors like this compound are designed to selectively target cells with high ATAD2 levels, which are predominantly cancer cells. This targeted approach is expected to spare normal cells that have lower ATAD2 expression, leading to a wider therapeutic window.
Q3: In which normal tissues is ATAD2 expression highest, suggesting a potential for on-target toxicity?
A3: Analysis of gene and protein expression databases indicates that ATAD2 is most highly expressed in normal tissues characterized by high cell proliferation. These include the testis, bone marrow, and embryonic stem cells.[4][5][6] Therefore, researchers should pay close attention to potential cytotoxic effects when working with cell lines derived from these tissues or in in vivo models involving these organs.
Q4: Are there known off-target effects of this compound that could contribute to cytotoxicity in normal cells?
A4: The primary publication for this compound reports high selectivity for the ATAD2 bromodomain over other bromodomains, including BRD4.[2] However, comprehensive off-target profiling data for this compound against a broad panel of kinases and other cellular targets is not publicly available. Unforeseen off-target interactions are a potential source of cytotoxicity and should be considered during experimental troubleshooting.
Q5: How can I experimentally determine the selectivity of this compound for cancer cells over normal cells?
A5: The selectivity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) for proliferation in a panel of cancer cell lines versus a panel of non-cancerous, normal cell lines. A higher IC50 value in normal cells compared to cancer cells indicates greater selectivity. The selectivity index (SI) can be calculated as follows:
SI = IC50 (normal cell line) / IC50 (cancer cell line)
A higher SI value is indicative of a more favorable therapeutic index.
Troubleshooting Guide: Unexpected Cytotoxicity in Normal Cells
This guide provides a step-by-step approach to troubleshoot experiments where this compound exhibits higher-than-expected cytotoxicity in normal cell lines.
Experimental Workflow for Troubleshooting Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity of this compound in normal cells.
| Issue | Possible Cause | Recommended Action |
| High cytotoxicity at low concentrations | Compound Concentration Error: Incorrect calculation or dilution of this compound stock solution. | Prepare fresh serial dilutions from a new stock solution and verify the concentrations. |
| Solvent Toxicity: The vehicle (e.g., DMSO) concentration may be too high. | Ensure the final solvent concentration is below the toxic threshold for your specific cell line (typically <0.5% for DMSO). Run a vehicle-only control. | |
| Cell Line Health: Cells may be unhealthy, at a high passage number, or contaminated (e.g., with mycoplasma). | Use a fresh vial of cells with a low passage number and test for mycoplasma contamination. | |
| Cytotoxicity is observed in some normal cell lines but not others | On-Target Toxicity: The sensitive normal cell lines may have higher endogenous expression of ATAD2. | Measure ATAD2 protein levels in your panel of normal cell lines using Western Blot or qPCR to correlate expression with sensitivity. |
| Off-Target Effects: this compound may be interacting with an unintended target present only in the sensitive cell lines. | Consider using a second, structurally unrelated ATAD2 inhibitor to see if the phenotype is recapitulated. If not, off-target effects are more likely. | |
| Cytotoxicity does not correlate with ATAD2 expression | Off-Target Toxicity: The observed cytotoxicity is likely due to the inhibition of one or more unintended targets. | Consider performing a broad kinase or safety pharmacology panel screening to identify potential off-target interactions. Computational tools can also be used to predict potential off-targets. |
| Metabolic Activation: The sensitive cell line may metabolize this compound into a more toxic compound. | This is more complex to address but could be investigated using liquid chromatography-mass spectrometry (LC-MS) to analyze metabolites. |
Quantitative Data
Table 1: Selectivity of this compound against BRD4
| Compound | Target | pIC50 |
| This compound | ATAD2 | 6.9 (in HCT116 cells) [1] |
| This compound | BRD4(1) | <5 |
Data extracted from Winter-Holt JJ, et al. J Med Chem. 2022.
This data indicates a significant selectivity for ATAD2 over BRD4, which is a positive indicator for reduced off-target effects mediated by BRD4 inhibition. However, it does not rule out other potential off-targets. For comparison, another ATAD2 inhibitor, BAY-850, was found to have similar activity in both non-transformed and cancer cells, suggesting that on-target toxicity in normal proliferating cells is a possibility for this class of compounds.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard colorimetric assay to measure cell metabolic activity as an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle-treated cells (e.g., DMSO) as a negative control and untreated cells as a baseline.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a multichannel pipette to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) and calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.
Experimental Workflow for MTT Assay
Caption: A step-by-step workflow for performing an MTT cell viability assay.
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This is a more sensitive, homogeneous assay that measures ATP levels as an indicator of metabolically active cells.
Materials:
-
Opaque-walled 96-well or 384-well plates
-
Complete cell culture medium
-
This compound stock solution
-
CellTiter-Glo® Reagent
-
Orbital shaker
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled plate (100 µL for 96-well, 25 µL for 384-well) and allow them to adhere overnight.
-
Compound Treatment: Add the desired concentrations of this compound to the wells. Include vehicle controls.
-
Incubation: Incubate for the desired time period.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Cell Lysis: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50.
Signaling Pathway
ATAD2 Signaling and Inhibition by this compound
Caption: Simplified signaling pathway showing ATAD2 function and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a novel ligand for the ATAD2 bromodomain with selectivity over BRD4 through a fragment growing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with AZ13824374
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using AZ13824374, a potent and selective ATAD2 bromodomain inhibitor.[1][2][3] This compound has demonstrated antiproliferative activity in various breast cancer models by disrupting chromatin interactions and gene transcription.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the ATAD2 (ATPase Family AAA Domain Containing 2) bromodomain.[2][3] It functions by binding to the acetyl-lysine binding site within the bromodomain, which disrupts its ability to interact with chromatin.[1] This interference with chromatin reading mechanisms ultimately modulates the transcriptional activity of key oncogenic genes, including those involved in the pRB/E2F/c-MYC pathway, leading to reduced cancer cell proliferation.[4]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For creating stock solutions, DMSO is the recommended solvent. For long-term storage, the stock solution should be kept at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from light and moisture.[1] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1] A common vehicle for animal studies involves a formulation in corn oil.[1]
Q3: In which cancer cell lines has this compound shown activity?
A3: this compound has demonstrated concentration-dependent antiproliferative activity in a range of breast cancer cell lines, including EVSA-T, SK-BR-3, T-47D, and MDA-MB-468.[1]
Troubleshooting Unexpected Results
Scenario: Decreased or No Potency Observed in Cellular Assays
One of the most common unexpected outcomes is observing a lower-than-expected potency (higher IC50) or a complete lack of antiproliferative effect in your cell-based assays.
Caption: Troubleshooting workflow for low potency of this compound.
Question: My IC50 value for this compound is significantly higher than the literature-reported values. What could be the cause?
Answer: Several factors can contribute to this discrepancy. Follow this troubleshooting guide to identify the potential source of the issue.
Step 1: Verify Compound Integrity and Handling
-
Storage: Improper storage can lead to compound degradation. Confirm that your stock solutions have been stored at -20°C or -80°C and protected from light.[1]
-
Solubility: this compound may precipitate in aqueous cell culture media at higher concentrations. Visually inspect your diluted solutions for any signs of precipitation. A serial dilution from a DMSO stock is recommended.
-
Fresh Stock: If possible, test a new vial or a freshly prepared stock solution to rule out degradation of older stocks.
Step 2: Evaluate Experimental Protocol
-
Cell Health: Ensure cells are healthy, in the logarithmic growth phase, and free from contamination.[5] Stressed or senescent cells can respond differently to inhibitors.
-
Seeding Density: The optimal cell seeding density can vary.[5] If the cell density is too high, the effective concentration of the inhibitor per cell may be too low.
-
Assay Duration: The antiproliferative effects of epigenetic modulators like this compound can be slow to manifest. The reported activity was observed over 14-21 days of treatment.[1] Shorter assay durations may not be sufficient to observe a potent effect.
Step 3: Confirm Target Expression
-
ATAD2 Levels: The efficacy of this compound is dependent on the presence of its target, ATAD2. Verify the expression level of ATAD2 in your chosen cell line using Western Blot or qPCR. Cell lines with low or no ATAD2 expression are expected to be insensitive to the compound. ATAD2 is known to be overexpressed in many cancers, but levels can vary.[4][6]
Data Summary: Potency Across Cell Lines
The following table summarizes the reported potency of this compound. Use this as a reference against your own results.
| Cell Line | Cancer Type | Reported Potency (pIC50) | Reported IC50 (nM, approx.) |
| HCT116 | Colon | 6.9 | 126 |
| EVSA-T | Breast | Data not quantified | Concentration-dependent effect |
| SK-BR-3 | Breast | Data not quantified | Concentration-dependent effect |
| T-47D | Breast | Data not quantified | Concentration-dependent effect |
| MDA-MB-468 | Breast | Data not quantified | Concentration-dependent effect |
| Data sourced from MedchemExpress.[1] |
Scenario: Observing Off-Target or Paradoxical Effects
Researchers may sometimes observe effects that are not directly attributable to the inhibition of the primary target. These are often classified as "off-target" effects.[7][8]
Caption: On-target vs. potential off-target effects of this compound.
Question: I'm seeing an unexpected upregulation of a signaling pathway that should be unaffected. Could this be an off-target effect of this compound?
Answer: While this compound is reported to be a highly selective ATAD2 inhibitor, all small molecules have the potential for off-target activity, especially at higher concentrations.[2][8] The majority of small-molecule inhibitors have demonstrated limited effectiveness in inhibiting cancer cell proliferation despite promising biochemical action, which can sometimes be due to complex cellular responses or off-target effects.[6]
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Determine if the unexpected effect is concentration-dependent. Off-target effects often manifest at concentrations significantly higher than the on-target IC50.
-
Use a Structurally Unrelated Inhibitor: If possible, use another known ATAD2 inhibitor with a different chemical scaffold. If the unexpected phenotype is not replicated, it is more likely to be an off-target effect specific to the this compound chemical structure.
-
Target Knockdown/Knockout: The most definitive way to confirm an on-target effect is to use a genetic approach like siRNA, shRNA, or CRISPR to deplete ATAD2. If the phenotype of ATAD2 depletion matches the phenotype of this compound treatment, the effect is on-target. If the drug produces a phenotype in ATAD2-knockout cells, the effect is definitively off-target.[8]
Key Experimental Protocols
Protocol: Western Blot for ATAD2 Expression
This protocol provides a standard method for verifying the expression of the drug target, ATAD2, in your cell line.
-
Cell Lysis:
-
Culture cells to 70-80% confluency.
-
Wash cells once with ice-cold 1x PBS.[5]
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the plate.
-
Scrape cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 xg for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ATAD2 overnight at 4°C (follow manufacturer's dilution recommendation).
-
Wash the membrane 3 times with TBST for 5 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST for 5 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager. Use a loading control like GAPDH or β-Actin to ensure equal protein loading.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tumor-Promoting ATAD2 and Its Preclinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the potency and selectivity of ATAD2 inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the potency and selectivity of ATPase Family AAA Domain Containing 2 (ATAD2) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing potent and selective ATAD2 inhibitors?
A1: Developing potent and selective inhibitors for the ATAD2 bromodomain presents several challenges. The binding pocket is characterized as shallow and polar, making it difficult to design small molecules with high affinity.[1] Additionally, the acetyl-lysine binding site is highly conserved across many bromodomain families, leading to challenges in achieving selectivity, particularly against the well-studied BET (Bromodomain and Extra-Terminal domain) family member, BRD4.[2] Minimizing off-target effects, especially those related to BET inhibition, is crucial for developing a useful chemical probe for ATAD2.[2]
Q2: What are the primary strategies to improve the potency of ATAD2 inhibitors?
A2: Several strategies have proven effective in enhancing the potency of ATAD2 inhibitors:
-
Structure-Based Drug Design (SBDD): Utilizing the X-ray crystal structure of the ATAD2 bromodomain allows for the rational design of inhibitors that can form key interactions with residues in the binding pocket, such as the conserved asparagine (Asn1064) and tyrosine (Tyr1021).[1][3]
-
Fragment-Based Drug Design (FBDD): This approach involves screening low molecular weight fragments to identify binders that can be subsequently optimized and grown into more potent molecules.[2][4] This method has been successful in identifying novel scaffolds for ATAD2 inhibition.[2]
-
High-Throughput Screening (HTS): Screening large compound libraries can identify novel chemical starting points.[5][6] However, HTS campaigns for ATAD2 have been noted to have a high rate of nonspecific hits, necessitating robust hit qualification strategies.[6][7]
-
Exploiting Novel Binding Modes: Some successful inhibitors achieve potency through atypical binding modes, such as displacing conserved water molecules within the active site or forming halogen-bonding interactions.[5][6][8]
Q3: How can selectivity for ATAD2 over other bromodomains, like BRD4, be improved?
A3: Achieving selectivity is critical. Key strategies include:
-
Exploiting Structural Differences: While the core acetyl-lysine binding pocket is conserved, there are differences in the more solvent-exposed regions and the ZA loop between ATAD2 and other bromodomains like BRD4.[2] Designing inhibitors that extend into these less conserved areas can significantly improve selectivity.[2]
-
Structure-Guided Modifications: Systematically modifying a lead compound based on co-crystal structures can introduce chemical moieties that favor binding to ATAD2 while clashing with the binding sites of other bromodomains. For instance, introducing diethyl analogues that delve further into hydrophobic pockets of the ZA-loop in ATAD2 has been shown to improve selectivity over BRD4.[2]
-
DNA-Encoded Library (DEL) Screening: This technology allows for the screening of billions of compounds and has been used to identify highly potent and isoform-selective inhibitors like BAY-850.[9][10][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Potency of Lead Compound (High IC50/Kd) | Suboptimal interactions with key binding pocket residues.Poor ligand efficiency.Compound precipitating in the assay. | Perform co-crystallography to understand the binding mode and guide rational design.Utilize fragment-based approaches to identify more efficient starting points.[2]Check compound solubility and consider formulation optimization. |
| Poor Selectivity Against Other Bromodomains (e.g., BRD4) | Inhibitor primarily interacts with the highly conserved acetyl-lysine binding site.Lack of exploitation of unique features of the ATAD2 binding pocket. | Design modifications that extend towards the less conserved "shelf" region and ZA loop of ATAD2.[2]Screen against a panel of bromodomains to establish a selectivity profile early in the development process.Consider atypical binding modes that may be unique to ATAD2.[6] |
| Discrepancy Between Biochemical and Cellular Activity | Poor cell permeability of the inhibitor.Inhibitor is subject to efflux by transporters in cells.The cytotoxic effects are not directly linked to ATAD2 inhibition.[9] | Optimize physicochemical properties (e.g., lipophilicity, polar surface area) to improve permeability.Conduct cellular target engagement assays like Fluorescence Recovery After Photobleaching (FRAP) to confirm the inhibitor reaches and binds to ATAD2 in cells.[9][10]Investigate downstream pathway modulation (e.g., c-Myc expression) to link target engagement with a functional cellular outcome.[12][13] |
| High Rate of False Positives in HTS | Assay interference (e.g., compound fluorescence).Nonspecific binding or aggregation of compounds. | Implement orthogonal biophysical assays (e.g., SPR, NMR, ITC) to confirm direct binding for hit validation.[6]Perform counter-screens to identify and eliminate promiscuous inhibitors. |
Quantitative Data Summary
Table 1: Potency and Selectivity of Selected ATAD2 Inhibitors
| Compound | ATAD2 IC50/Kd | BRD4 IC50/Kd | Assay Type | Reference(s) |
| BAY-850 | 22 nM (IC50, tetra-acetylated H4 peptide) | >10 µM | TR-FRET | [1][9] |
| 115 nM (Kd) | >100 µM | BROMOscan | [9][10] | |
| GSK8814 | 59 nM (IC50) | >100-fold selective | Not Specified | [5][12] |
| AM879 | 3.5 µM (IC50) | No activity | TR-FRET | [12][13] |
| Compound 19f | 0.27 µM (IC50) | Not Specified | Not Specified | [12][14] |
| AZ13824374 | Potent and Selective | Not Specified | Not Specified | [5][15] |
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for ATAD2 Inhibition
This assay measures the ability of a test compound to disrupt the interaction between the ATAD2 bromodomain and an acetylated histone peptide.
Methodology:
-
Reagents and Materials:
-
Recombinant GST-tagged ATAD2 bromodomain protein.
-
Biotinylated tetra-acetylated histone H4 peptide (H4K5acK8acK12acK16ac).
-
Europium-labeled anti-GST antibody (donor fluorophore).
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Test compounds dissolved in DMSO.
-
-
Procedure:
-
Prepare a dilution series of the test compound in DMSO.
-
In a 384-well plate, add the test compound to the assay buffer.
-
Add the GST-ATAD2 protein and the biotinylated H4 peptide to the wells and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for binding.
-
Add the Europium-labeled anti-GST antibody and the streptavidin-conjugated acceptor.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation at 340 nm.
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity
SPR is a label-free technique used to measure the direct binding of an inhibitor to the ATAD2 protein.
Methodology:
-
Reagents and Materials:
-
Recombinant ATAD2 bromodomain protein.
-
SPR sensor chip (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
-
Test compounds.
-
-
Procedure:
-
Immobilize the ATAD2 protein onto the sensor chip surface via amine coupling.
-
Prepare a serial dilution of the test compound in the running buffer.
-
Inject the different concentrations of the compound over the sensor surface and a reference flow cell.
-
Monitor the change in the refractive index (response units, RU) over time to generate sensorgrams for association and dissociation phases.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Fluorescence Recovery After Photobleaching (FRAP) for Cellular Target Engagement
FRAP is used to assess whether an inhibitor can displace ATAD2 from chromatin in living cells.[9][10]
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., MCF7 breast cancer cells) in appropriate media.
-
Transfect the cells with a plasmid encoding a fluorescently-tagged (e.g., GFP) full-length ATAD2.
-
-
FRAP Experiment:
-
Plate the transfected cells in a glass-bottom dish.
-
Treat the cells with the test compound or vehicle (DMSO) for a defined period.
-
Mount the dish on a confocal microscope equipped for live-cell imaging and FRAP.
-
Acquire pre-bleach images of a selected region of interest (ROI) within the nucleus where the GFP-ATAD2 signal is localized.
-
Use a high-intensity laser to photobleach the GFP signal within the ROI.
-
Acquire a time-series of images to monitor the recovery of fluorescence in the bleached ROI as unbleached GFP-ATAD2 molecules move into the area.
-
Measure the fluorescence intensity in the ROI over time and normalize the data.
-
Calculate the half-maximal recovery time (t1/2) and the mobile fraction. A decrease in t1/2 upon compound treatment indicates displacement of ATAD2 from chromatin.[9][10]
-
Visualizations
Caption: A typical workflow for the discovery and development of ATAD2 inhibitors.
Caption: Role of ATAD2 in c-Myc mediated transcription and point of inhibitor action.
Caption: Interdependent strategies for optimizing ATAD2 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of a novel ligand for the ATAD2 bromodomain with selectivity over BRD4 through a fragment growing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coordination of Di-Acetylated Histone Ligands by the ATAD2 Bromodomain [mdpi.com]
- 4. Identification of a novel ligand for the ATAD2 bromodomain with selectivity over BRD4 through a fragment growing approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Tumor-Promoting ATAD2 and Its Preclinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Discovery of novel ATAD2 bromodomain inhibitors that trigger apoptosis and autophagy in breast cells by structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Underwhelming Cellular Activity of ATAD2 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ATAD2 inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, particularly the often-observed discrepancy between high biochemical potency and underwhelming cellular activity of ATAD2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why does my potent ATAD2 inhibitor show weak activity in cell-based assays?
A1: This is a common challenge. Several factors can contribute to this discrepancy:
-
Poor Cell Permeability: The inhibitor may have physicochemical properties (e.g., high polarity, large size) that prevent it from efficiently crossing the cell membrane to reach its intracellular target, ATAD2.[1][2]
-
Efflux Pump Activity: The inhibitor could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, preventing it from reaching a sufficient intracellular concentration.
-
Metabolic Instability: The inhibitor may be rapidly metabolized by cellular enzymes into inactive forms.
-
Off-Target Effects: At the concentrations required for cellular activity, the inhibitor might have off-target effects that mask its specific on-target activity or induce cellular responses that counteract its intended effect.
-
Assay-Specific Issues: The chosen cellular assay may not be sensitive enough to detect the specific downstream effects of ATAD2 inhibition, or the experimental conditions (e.g., incubation time, cell density) may not be optimal.
Q2: How can I improve the cellular uptake of my ATAD2 inhibitor?
A2: Several formulation strategies can be explored to enhance the cellular permeability of your inhibitor:
-
Prodrug Approach: Chemically modifying the inhibitor to create a more lipophilic prodrug can improve its ability to cross the cell membrane. Once inside the cell, the modifying group is cleaved by intracellular enzymes to release the active inhibitor.
-
Nanoparticle Formulation: Encapsulating the inhibitor in lipid-based nanoparticles or liposomes can facilitate its entry into cells through endocytosis.
-
Use of Permeation Enhancers: Certain non-toxic excipients can be co-administered to transiently increase membrane permeability. However, this approach requires careful optimization to avoid cellular toxicity.
Q3: What are the key signaling pathways regulated by ATAD2 that I can monitor?
A3: ATAD2 is a transcriptional co-regulator involved in multiple oncogenic pathways. Monitoring the status of key downstream effectors can confirm target engagement and functional consequences. Key pathways include:
-
Rb/E2F-cMyc Pathway: ATAD2 is a coactivator for E2F and c-Myc, promoting the expression of genes involved in cell proliferation.[3][4] Inhibition of ATAD2 can lead to decreased expression of c-Myc and its target genes.[5][6]
-
PI3K/AKT/mTOR Pathway: ATAD2 has been implicated in the activation of this pro-survival pathway.[3][7] Inhibition of ATAD2 can induce autophagy through this pathway.[5]
-
p53 and p38-MAPK Apoptotic Pathway: Suppression of ATAD2 can induce apoptosis through the activation of p53 and p38 signaling.[8][9]
-
Androgen Receptor (AR) and Estrogen Receptor (ER) Signaling: ATAD2 acts as a coactivator for these hormone receptors in prostate and breast cancer, respectively.[3]
Q4: Which cell lines are recommended for studying ATAD2 inhibitor activity?
A4: The choice of cell line is critical. It is advisable to use cell lines where ATAD2 is highly expressed and has a known functional role. Examples from the literature include:
-
Breast Cancer: MDA-MB-231, BT-549, EVSA-T, SK-BR-3, T-47D, MDA-MB-468[6][10][11]
-
Ovarian Cancer: PA-1, SK-OV3[9]
-
Gastric Cancer: Cell lines with high ATAD2 expression.[4]
-
Hepatocellular Carcinoma: HepG2, Hep3B[8]
It is recommended to screen a panel of cell lines to identify those most sensitive to your inhibitor.
Troubleshooting Guides
Guide 1: Discrepancy Between Biochemical and Cellular Potency
This guide will help you troubleshoot why your ATAD2 inhibitor is potent in biochemical assays (e.g., TR-FRET, AlphaScreen) but shows weak activity in cellular assays (e.g., MTT, cell proliferation).
Experimental Workflow & Troubleshooting
Caption: Troubleshooting workflow for low cellular potency.
Data Presentation: Comparison of ATAD2 Inhibitors
| Inhibitor | Biochemical IC50 (nM) | Cellular Activity (IC50/GI50 in µM) | Cell Line | Reference |
| AM879 | 3565 | 2.43 | MDA-MB-231 | [5][10] |
| BAY-850 | 22-166 (depending on assay) | Single-digit µM range | Various | [1][2] |
| AZ13824374 | Potent (pIC50 of 6.9 in HCT116) | Concentration-dependent antiproliferative activity (0.01-10 µM) | EVSA-T, SK-BR-3, T-47D, MDA-MB-468 | [11][12][13] |
| GSK8814 | Low-nanomolar | Weak antiproliferative activity | - | [3] |
| Compound 19f | 270 | 5.43 | BT-549 | [6] |
Guide 2: Inconsistent or Noisy Assay Results
This guide provides troubleshooting steps for common cell-based assays used to evaluate ATAD2 inhibitors.
Signaling Pathway: ATAD2 and Downstream Effectors
Caption: Key signaling pathways affected by ATAD2 inhibition.
Experimental Protocols & Troubleshooting
MTT Cell Viability Assay
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the ATAD2 inhibitor for the desired duration (e.g., 72 hours). Include a vehicle-only control.
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[14][15]
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a detergent-based solution).[14]
-
Read the absorbance at 570 nm.
Troubleshooting:
| Issue | Possible Cause | Solution |
| High Background | Contamination (bacterial or yeast); Phenol red in media | Use sterile technique; Use phenol red-free media for the assay |
| Low Signal | Cell density too low; Insufficient incubation with MTT | Optimize cell seeding density; Increase MTT incubation time (up to 4 hours) |
| Inconsistent Results | Uneven cell plating; Incomplete formazan solubilization | Ensure a single-cell suspension before plating; Mix thoroughly after adding solubilization solution |
| Compound Precipitation | Poor solubility of the inhibitor in culture media | Prepare a higher concentration stock in DMSO and dilute further in media; Visually inspect wells for precipitation |
Annexin V/PI Apoptosis Assay
Protocol:
-
Seed and treat cells with the ATAD2 inhibitor as for the MTT assay.
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.[16]
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).[16][18]
-
Incubate for 15 minutes at room temperature in the dark.[16][17]
-
Analyze by flow cytometry within one hour.[17]
Troubleshooting:
| Issue | Possible Cause | Solution |
| High Percentage of Necrotic Cells (Annexin V+/PI+) in Control | Harsh cell handling | Handle cells gently during harvesting and washing |
| High Background Staining | Inadequate washing | Ensure complete removal of media and PBS during wash steps |
| No Apoptosis Detected | Insufficient treatment time or concentration; Cell line is resistant | Perform a time-course and dose-response experiment; Use a positive control for apoptosis induction |
LC3-II Autophagy Assay (Western Blot)**
Protocol:
-
Seed and treat cells with the ATAD2 inhibitor. It is crucial to include a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) in a parallel set of wells for the last few hours of treatment to assess autophagic flux.[19]
-
Lyse cells and determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies against LC3 and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody and detect chemiluminescence.
-
Quantify the LC3-II/LC3-I ratio or LC3-II levels normalized to the loading control. An increase in LC3-II in the presence of a lysosomal inhibitor indicates an increase in autophagic flux.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Weak LC3-II Signal | Low level of autophagy; Poor antibody quality | Use a known autophagy inducer (e.g., starvation, rapamycin) as a positive control; Validate the LC3 antibody |
| Inconsistent LC3-II Levels | Variation in treatment time with lysosomal inhibitor | Optimize the timing and concentration of the lysosomal inhibitor |
| Difficulty in Distinguishing LC3-I and LC3-II | Poor gel resolution | Use a higher percentage acrylamide gel to better separate the two bands |
Fluorescence Recovery After Photobleaching (FRAP) for Target Engagement
Protocol:
-
Transfect cells with a plasmid encoding a fluorescently-tagged ATAD2 (e.g., GFP-ATAD2).
-
Plate the transfected cells on glass-bottom dishes.
-
Treat the cells with the ATAD2 inhibitor or vehicle control.
-
Using a confocal microscope, acquire pre-bleach images of a region of interest (ROI) within the nucleus.[20]
-
Acquire a time-series of post-bleach images to monitor the recovery of fluorescence in the ROI.[20]
-
Calculate the mobile fraction and the half-time of recovery (t1/2). A successful inhibitor will displace ATAD2 from chromatin, leading to a faster recovery and a larger mobile fraction.[1][2]
Troubleshooting:
| Issue | Possible Cause | Solution |
| Significant Phototoxicity | Laser power is too high or exposure is too long | Reduce laser power and/or exposure time during imaging |
| No Difference Between Treated and Control | Inhibitor is not engaging the target in cells; Insufficient inhibitor concentration | Confirm inhibitor uptake; Increase inhibitor concentration or incubation time |
| High Variability in Recovery Curves | Inconsistent bleaching; Cell movement | Standardize the bleaching protocol; Use an environmental chamber to maintain cell health and minimize movement |
References
- 1. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tumor-Promoting ATAD2 and Its Preclinical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Knockdown of ATAD2 Inhibits Proliferation and Tumorigenicity Through the Rb-E2F1 Pathway and Serves as a Novel Prognostic Indicator in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel ATAD2 bromodomain inhibitors that trigger apoptosis and autophagy in breast cells by structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Suppression of ATAD2 inhibits hepatocellular carcinoma progression through activation of p53- and p38-mediated apoptotic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATAD2 is a driver and a therapeutic target in ovarian cancer that functions by upregulating CENPE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of novel ATAD2 bromodomain inhibitors that trigger apoptosis and autophagy in breast cells by structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. chondrex.com [chondrex.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 20. Fluorescence Recovery after Photobleaching (FRAP) and its Offspring | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 21. Fluorescence Recovery After Photobleaching (FRAP) | Teledyne Vision Solutions [teledynevisionsolutions.com]
Validation & Comparative
A Comparative Guide to Novel ATAD2 Bromodomain Inhibitors: AZ13824374 vs. GSK8814
An objective comparison of two potent and selective chemical probes for the epigenetic reader ATAD2, detailing their biochemical and cellular performance based on publicly available data.
ATPase Family AAA Domain Containing 2 (ATAD2) has emerged as a significant target in oncology.[1][2] As an epigenetic reader, ATAD2's bromodomain recognizes acetylated histones, playing a crucial role in chromatin remodeling and the transcription of oncogenes like MYC and E2F.[1][2][3] Its overexpression is linked to poor prognosis in numerous cancers, including breast, prostate, and lung cancer, making it a compelling target for therapeutic intervention.[2][4][5] This guide provides a head-to-head comparison of two key research compounds, AZ13824374 from AstraZeneca and GSK8814 from GlaxoSmithKline, developed to inhibit ATAD2's function.[3]
Quantitative Data Summary
The following tables summarize the biochemical affinity, cellular target engagement, and selectivity for this compound and GSK8814.
Table 1: Biochemical Potency and Binding Affinity
| Compound | Assay Type | Target | Potency / Affinity | Reference |
| This compound | FRET Assay | ATAD2 | pIC50 = 8.2 | [6] |
| Biochemical Assay | ATAD2 | IC50 = 6.3 nM | [7] | |
| GSK8814 | TR-FRET | ATAD2 | pIC50 = 7.3 | [8][9] |
| Biochemical Assay | ATAD2 | IC50 = 59 nM | [8][10] | |
| BROMOscan | ATAD2 | pKi = 8.9 | [8][10][11] | |
| Isothermal Titration Calorimetry (ITC) | ATAD2 | pKd = 8.1 | [9] |
Table 2: Cellular Activity and Selectivity
| Compound | Assay Type | Cell Line | Potency | Selectivity Profile | Reference |
| This compound | NanoBRET | HCT116 | pIC50 = 6.9 | >100-fold selective over a panel of epigenetic targets (BROMOscan). No inhibition of BRD4 observed. | [6][7][12] |
| GSK8814 | NanoBRET | HEK293 | EC50 = 2 µM | ~500-fold selective for ATAD2 over BRD4 BD1 (pIC50 = 4.6). >100-fold selective over other bromodomains. | [8][9][10] |
| Colony Formation | LNCaP | IC50 = 2.7 µM | N/A | [10] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the comparative data. The primary assays used to characterize these inhibitors are described below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay measures the ability of an inhibitor to disrupt the interaction between the ATAD2 bromodomain and an acetylated histone peptide.
-
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium-labeled streptavidin bound to a biotinylated histone peptide) to an acceptor fluorophore (e.g., APC-labeled anti-His antibody bound to a His-tagged ATAD2 bromodomain). When in proximity, excitation of the donor results in emission from the acceptor. An effective inhibitor disrupts this interaction, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Recombinant His-tagged ATAD2 bromodomain is incubated with the test compound (e.g., this compound or GSK8814) at varying concentrations.
-
A biotinylated histone H4 peptide, acetylated at lysine 5 (H4K5ac), is added to the mixture.
-
A TR-FRET detection reagent mix, containing Europium-labeled streptavidin and APC-labeled anti-His antibody, is added.
-
After incubation, the plate is read on a suitable plate reader that measures the emission at both the donor and acceptor wavelengths.
-
The ratio of acceptor to donor emission is calculated, and IC50 values are determined by plotting the signal against the inhibitor concentration.
-
NanoBRET™ Cellular Target Engagement Assay
This live-cell assay quantifies the binding of an inhibitor to its target protein within a physiological context.
-
Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET). The target protein (ATAD2) is fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the ATAD2 bromodomain is added to the cells. In the absence of an inhibitor, the tracer binds to the NanoLuc-ATAD2 fusion, bringing the luciferase and fluorophore close enough for energy transfer to occur upon addition of the luciferase substrate. A test compound competes with the tracer for binding, reducing the BRET signal in a dose-dependent manner.
-
Protocol Outline:
-
Cells (e.g., HCT116 or HEK293) are transiently transfected with a plasmid encoding the NanoLuc-ATAD2 bromodomain fusion protein.[7]
-
Transfected cells are plated and incubated with the fluorescent tracer.
-
Test compounds are added at various concentrations, and the cells are incubated further.
-
The NanoBRET substrate is added, and both donor (luciferase) and acceptor (tracer) emission signals are measured.
-
The BRET ratio is calculated, and IC50 or pIC50 values are derived from the dose-response curve.[7]
-
Visualizations
Mechanism of ATAD2 Inhibition
The diagram below illustrates the role of ATAD2 in gene transcription and the mechanism by which inhibitors like this compound and GSK8814 disrupt this process. ATAD2 uses its bromodomain to bind to acetylated histones, recruiting transcription factors and promoting the expression of oncogenes. Inhibitors competitively bind to the bromodomain's acetyl-lysine binding pocket, displacing it from chromatin and downregulating target gene expression.
Caption: Mechanism of ATAD2 bromodomain inhibition.
Inhibitor Characterization Workflow
The development and evaluation of novel ATAD2 inhibitors follow a structured pipeline, from initial screening to in vivo validation.
Caption: General experimental workflow for ATAD2 inhibitor evaluation.
References
- 1. ATAD2 as a Cancer Target: Insights into Its Structure, Functions, Mechanisms, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are ATAD2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. AZ 13824374 | Bromodomains | Tocris Bioscience [tocris.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GSK8814 | Structural Genomics Consortium [thesgc.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. GSK8814|1997369-78-4|COA [dcchemicals.com]
- 12. medchemexpress.com [medchemexpress.com]
A Comparative Guide to ATAD2 Bromodomain Inhibitors: AZ13824374 and BAY-850
For Researchers, Scientists, and Drug Development Professionals
The ATPase family AAA domain-containing protein 2 (ATAD2) has emerged as a compelling target in oncology due to its role in chromatin remodeling and transcriptional regulation, particularly through its interaction with oncogenic transcription factors like c-Myc and E2F.[1][2][3] This guide provides a detailed comparison of two notable ATAD2 bromodomain inhibitors, AZ13824374 and BAY-850, summarizing their performance based on available experimental data.
Biochemical Potency and Selectivity
Both this compound and BAY-850 have demonstrated potent inhibition of the ATAD2 bromodomain in various biochemical assays. The following table summarizes their reported potencies.
| Inhibitor | Assay Type | Target | Potency (IC50/GI50) | Reference |
| This compound | Cellular Assay (HCT116 cells) | ATAD2 Bromodomain | pIC50 = 6.9 | --INVALID-LINK-- |
| BAY-850 | TR-FRET | ATAD2-mono-acetylated Histone H4 peptide | IC50 = 166 nM | [4] |
| TR-FRET | ATAD2-tetra-acetylated Histone H4 peptide | IC50 = 22 nM | [4] | |
| Alphascreen | ATAD2-tetra-acetylated peptide | IC50 = 157 nM | [4] | |
| BROMOscan | ATAD2 | KD = 115 nM | [4] |
Cellular Activity
The antiproliferative effects of this compound and BAY-850 have been evaluated in different cancer cell lines.
| Inhibitor | Cell Line(s) | Antiproliferative Activity (IC50/GI50) | Notes | Reference |
| This compound | Breast Cancer Cell Lines (EVSA-T, SK-BR-3, T-47D, MDA-MB-468) | Antiproliferative activity observed | Specific IC50 values not publicly available in summary documents. | --INVALID-LINK-- |
| BAY-850 | Various Cancer Cell Lines | GI50 in the single-digit micromolar range | Cytotoxic effects were not clearly correlated with ATAD2 bromodomain inhibition.[4] | [4] |
Mechanism of Action
While both compounds target the ATAD2 bromodomain, BAY-850 exhibits a distinct mode of action. It has been shown to induce the dimerization of the ATAD2 bromodomain, a feature that may contribute to its unique biological profile.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ATAD2 signaling pathway and a general workflow for the evaluation of ATAD2 inhibitors.
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is commonly used to measure the binding of ATAD2 to acetylated histone peptides in a high-throughput format.
Objective: To quantify the inhibitory effect of compounds on the ATAD2 bromodomain-histone interaction.
Materials:
-
Recombinant ATAD2 bromodomain protein (e.g., GST-tagged)
-
Biotinylated histone H4 peptide (mono- or tetra-acetylated)
-
Europium-labeled anti-GST antibody (Donor)
-
Streptavidin-conjugated fluorophore (e.g., APC or d2) (Acceptor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
Test compounds (this compound, BAY-850)
-
384-well low-volume microplates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a solution containing the ATAD2 protein and the biotinylated histone peptide to each well.
-
Add a solution containing the Europium-labeled antibody and the streptavidin-conjugated acceptor to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~620 nm (Europium) and ~665 nm (Acceptor).
-
The ratio of the acceptor to donor emission is calculated. Inhibition is determined by the decrease in this ratio in the presence of the compound.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a microscopy-based technique used to measure the dynamics of fluorescently labeled molecules in living cells, providing insights into target engagement.[4]
Objective: To assess the ability of inhibitors to displace ATAD2 from chromatin in live cells.[4]
Materials:
-
Cancer cell line (e.g., MCF7) stably expressing fluorescently tagged ATAD2 (e.g., GFP-ATAD2)
-
Cell culture medium and supplements
-
Glass-bottom imaging dishes
-
Confocal laser scanning microscope with a FRAP module
-
Test compounds (this compound, BAY-850)
Procedure:
-
Seed the GFP-ATAD2 expressing cells onto glass-bottom dishes and allow them to adhere overnight.
-
Treat the cells with the test compound or vehicle control for a specified duration (e.g., 1 hour).
-
Mount the dish on the confocal microscope stage, maintaining physiological conditions (37°C, 5% CO2).
-
Acquire a pre-bleach image of a selected cell nucleus.
-
Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus.
-
Immediately after bleaching, acquire a time-lapse series of images at low laser intensity to monitor the recovery of fluorescence in the bleached ROI.
-
Quantify the fluorescence intensity in the bleached region over time.
-
The fluorescence recovery curve is used to determine the mobile fraction and the half-maximal recovery time (t½) of the GFP-ATAD2. A faster recovery time indicates displacement of the inhibitor-bound protein from chromatin.[4]
Conclusion
Both this compound and BAY-850 are potent inhibitors of the ATAD2 bromodomain. This compound has shown promising antiproliferative activity in breast cancer models. BAY-850, while demonstrating potent biochemical activity and a unique dimerization-based mechanism of action, exhibits weaker and less specific cytotoxic effects in the cell lines tested so far. Further head-to-head studies with publicly available, quantitative data across a standardized panel of cancer cell lines are needed for a more definitive comparison of their therapeutic potential. The detailed experimental protocols provided herein offer a foundation for such comparative evaluations.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ATAD2 is a novel cofactor for MYC, overexpressed and amplified in aggressive tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ATAD2 Bromodomain Inhibitors: AZ13824374, GSK8814, and BAY-850
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the specificity and performance of three notable chemical probes for the ATAD2 bromodomain: AZ13824374, GSK8814, and BAY-850. The information presented is compiled from publicly available experimental data to assist in the selection of the most appropriate tool compound for preclinical research.
The ATPase family AAA domain-containing protein 2 (ATAD2) has emerged as a compelling target in oncology due to its role in chromatin remodeling and transcriptional regulation, processes often dysregulated in cancer. The bromodomain of ATAD2, which recognizes acetylated lysine residues on histones, is a key mediator of its function, making it an attractive site for therapeutic intervention. This guide focuses on the validation and comparison of this compound with two other well-characterized ATAD2 bromodomain inhibitors, GSK8814 and BAY-850.
Comparative Analysis of In Vitro Potency and Selectivity
The following tables summarize the reported in vitro biochemical and cellular potencies, as well as the selectivity profiles of this compound, GSK8814, and BAY-850 against the ATAD2 bromodomain.
Table 1: In Vitro Potency against ATAD2 Bromodomain
| Compound | Assay Type | Potency (IC₅₀/pIC₅₀/Kᵢ/Kₑ) | Reference |
| This compound | NanoBRET (HCT116 cells) | pIC₅₀ = 6.9 | [1] |
| FRET | pIC₅₀ = 8.2 | [2] | |
| GSK8814 | TR-FRET | pIC₅₀ = 7.3 | [3][4] |
| BROMOscan | pKᵢ = 8.9 | [3][4] | |
| Isothermal Titration Calorimetry (ITC) | pKₑ = 8.1 | [4][5] | |
| BAY-850 | TR-FRET (mono-acetylated H4 peptide) | IC₅₀ = 166 nM | [6] |
| TR-FRET (tetra-acetylated H4 peptide) | IC₅₀ = 22 nM | [7] | |
| BROMOscan | Kₑ = 115 nM | [6] |
Table 2: Selectivity Profile against Other Bromodomains
| Compound | Selectivity Highlight | Assay Platform | Reference |
| This compound | >100-fold selective over a range of epigenetic targets. | ROMOscan panel | [2] |
| GSK8814 | >500-fold selective for ATAD2 over BRD4 BD1. >100-fold selective over all other bromodomains. | BROMOscan | [3][4][8] |
| BAY-850 | Selective for ATAD2 over a panel of 32 other bromodomain proteins, including ATAD2B. | BROMOscan, Thermal Shift Assay | [6][7] |
Experimental Validation Workflows
The validation of these inhibitors relies on a suite of biophysical and cell-based assays to determine their potency, selectivity, and mechanism of action. Below are generalized workflows for key experimental techniques employed.
Caption: Workflow for ATAD2 inhibitor validation.
Signaling Pathway Context
ATAD2 is a transcriptional co-regulator that influences the expression of key oncogenes. Its bromodomain is crucial for its recruitment to acetylated histones at promoter and enhancer regions, facilitating the transcription of target genes.
Caption: ATAD2 bromodomain's role in transcription.
Detailed Experimental Methodologies
Below are representative protocols for the key assays used to characterize ATAD2 bromodomain inhibitors. These are generalized and may require optimization based on specific laboratory conditions and reagents.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay measures the binding of the ATAD2 bromodomain to an acetylated histone peptide. Inhibition of this interaction by a compound results in a decrease in the FRET signal.
Materials:
-
Recombinant GST-tagged ATAD2 bromodomain
-
Biotinylated histone H4 acetylated peptide (e.g., H4K12ac)
-
Terbium (Tb)-conjugated anti-GST antibody (Donor)
-
Streptavidin-conjugated fluorophore (e.g., d2) (Acceptor)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT
-
Test compounds (e.g., this compound) serially diluted in DMSO
Procedure:
-
Prepare the assay plate by adding 2 µL of serially diluted test compound or DMSO vehicle to the wells of a 384-well low-volume plate.
-
Prepare a master mix containing the ATAD2 bromodomain, biotinylated histone peptide, and Tb-anti-GST antibody in assay buffer.
-
Add 10 µL of the master mix to each well.
-
Incubate for 30 minutes at room temperature.
-
Prepare a solution of Streptavidin-d2 in assay buffer.
-
Add 10 µL of the Streptavidin-d2 solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for Terbium and 665 nm for d2).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot against the inhibitor concentration to determine the IC₅₀ value.
NanoBRET™ Cellular Target Engagement Assay
This assay measures the displacement of a fluorescent tracer from the ATAD2 bromodomain by a test compound in live cells.
Materials:
-
HEK293 cells
-
Plasmid encoding ATAD2 bromodomain fused to NanoLuc® luciferase
-
NanoBRET™ tracer for ATAD2
-
Opti-MEM™ I Reduced Serum Medium
-
Nano-Glo® Live Cell Reagent
-
Test compounds (e.g., this compound) serially diluted in DMSO
Procedure:
-
Transfect HEK293 cells with the ATAD2-NanoLuc® plasmid and seed into a 96-well white assay plate.
-
Incubate for 24 hours.
-
Prepare a working solution of the NanoBRET™ tracer in Opti-MEM™.
-
Carefully remove the media from the cells and add the tracer-containing medium.
-
Add the serially diluted test compound or DMSO vehicle to the wells.
-
Incubate for 2 hours at 37°C in a CO₂ incubator.
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.
-
Add the reagent to each well.
-
Read the plate on a luminometer equipped with filters for NanoBRET™ (Donor emission ~460 nm, Acceptor emission >600 nm).
-
Calculate the NanoBRET™ ratio and plot against the inhibitor concentration to determine the cellular IC₅₀ value.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding of an inhibitor to the ATAD2 bromodomain, allowing for the determination of the binding affinity (Kₑ), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Materials:
-
Purified, concentrated ATAD2 bromodomain protein
-
Test compound (e.g., GSK8814)
-
ITC Buffer: e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl (dialyze the protein against this buffer)
-
ITC instrument
Procedure:
-
Prepare the ATAD2 bromodomain solution in the ITC buffer at a suitable concentration (e.g., 10-50 µM).
-
Prepare the inhibitor solution in the same ITC buffer at a concentration 10-20 fold higher than the protein concentration.
-
Degas both solutions to prevent air bubbles.
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the inhibitor solution into the injection syringe.
-
Perform a series of injections of the inhibitor into the protein solution while monitoring the heat changes.
-
Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to measure the mobility of fluorescently tagged ATAD2 in the nucleus of live cells. Inhibition of ATAD2 binding to chromatin by a compound will result in a faster recovery of fluorescence after photobleaching.
Materials:
-
Cells stably expressing GFP-tagged full-length ATAD2
-
Confocal microscope with a high-power laser for photobleaching
-
Test compounds (e.g., BAY-850)
Procedure:
-
Plate the GFP-ATAD2 expressing cells on glass-bottom dishes.
-
Treat the cells with the test compound or vehicle for a defined period.
-
Identify a region of interest (ROI) within the nucleus.
-
Acquire pre-bleach images.
-
Photobleach the ROI with a high-intensity laser pulse.
-
Acquire a time-series of images to monitor the recovery of fluorescence in the bleached region.
-
Measure the fluorescence intensity in the ROI over time and normalize the data.
-
Fit the recovery curve to a suitable model to determine the mobile fraction and the half-time of recovery (t₁/₂). A decrease in t₁/₂ indicates displacement of ATAD2 from chromatin.
This guide provides a foundational comparison of this compound, GSK8814, and BAY-850. Researchers are encouraged to consult the primary literature for more detailed information and to perform their own in-house validation to ensure the suitability of these inhibitors for their specific experimental systems.
References
- 1. BAY-850 | Structural Genomics Consortium [thesgc.org]
- 2. ultimatetreat.com.au [ultimatetreat.com.au]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. GSK8814 | Structural Genomics Consortium [thesgc.org]
- 5. medkoo.com [medkoo.com]
- 6. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Head-to-head comparison of AZ13824374 and BET inhibitors
An Objective Comparison of SMYD2 and BET Family Inhibitors for Researchers
In the landscape of epigenetic drug discovery, inhibitors targeting chromatin-modifying proteins are crucial tools for both basic research and therapeutic development. This guide provides a detailed comparison of two distinct classes of epigenetic modulators: SMYD2 inhibitors, represented by the potent and selective compound AZ13824374, and the well-established family of Bromodomain and Extra-Terminal (BET) inhibitors.
While both inhibitor types modulate gene expression, they do so by targeting fundamentally different protein families with unique functions. This compound inhibits the enzymatic "writer" activity of the SMYD2 methyltransferase, which adds methyl groups to lysine residues. In contrast, BET inhibitors block the function of BET proteins, which act as epigenetic "readers" by recognizing and binding to acetylated lysines on histones. This guide will elucidate these differences, present key performance data, and detail the experimental methodologies used to evaluate each class.
Part 1: Mechanism of Action and Signaling Pathways
This compound: A Selective SMYD2 Inhibitor
This compound is a chemical probe developed to selectively inhibit SMYD2 (SET and MYND domain-containing protein 2), a lysine methyltransferase. SMYD2 has been implicated in the regulation of various cellular processes through the methylation of both histone (e.g., H3K36) and non-histone protein substrates (e.g., p53, Rb). By inhibiting the catalytic activity of SMYD2, this compound prevents the methylation of these key targets, thereby altering downstream signaling pathways involved in cell cycle regulation and transcription.
Caption: Mechanism of this compound action on the SMYD2 pathway.
BET Inhibitors: Targeting Epigenetic Readers
BET inhibitors (e.g., JQ1, OTX015) target the bromodomains of the BET protein family, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT. These proteins act as epigenetic readers, binding to acetylated histone tails and recruiting transcriptional machinery to specific gene promoters, including those of key oncogenes like MYC. By competitively binding to the bromodomain pocket, BET inhibitors displace BET proteins from chromatin, leading to the suppression of target gene transcription.
Caption: Mechanism of BET inhibitors on chromatin-mediated transcription.
Part 2: Quantitative Data Comparison
The following tables summarize key quantitative data for this compound and a representative BET inhibitor, JQ1, to illustrate their distinct potency and selectivity profiles.
Table 1: Inhibitor Potency (IC₅₀)
This table shows the half-maximal inhibitory concentration (IC₅₀) of each inhibitor against its primary target(s). Lower values indicate higher potency.
| Compound | Target Protein | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) |
| This compound | SMYD2 | 2.5 | 130 |
| (+)-JQ1 | BRD4 (BD1) | 50 | ~200-800 (Cell-dependent) |
| BRD4 (BD2) | 90 | ||
| BRD2 (BD1) | 100 | ||
| BRD3 (BD1) | 160 |
Table 2: Inhibitor Selectivity
This table highlights the selectivity of each compound against other related protein families. High selectivity is critical for minimizing off-target effects.
| Compound | Primary Target | Selectivity Profile |
| This compound | SMYD2 | >1000-fold selective over other methyltransferases, including SMYD3, SETD2, and EZH2. |
| (+)-JQ1 | BET Family | Pan-BET inhibitor (binds BRD2, BRD3, BRD4). Shows low affinity for non-BET bromodomains. |
Part 3: Experimental Protocols and Workflows
The evaluation of these inhibitors requires distinct biochemical and cellular assays tailored to their specific mechanisms of action.
Protocol 1: AlphaLISA Assay for SMYD2 Activity (this compound Evaluation)
This assay quantifies the methyltransferase activity of SMYD2 by detecting the methylation of a biotinylated p53 peptide substrate.
Methodology:
-
Reaction Setup: Recombinant SMYD2 enzyme is incubated with a biotinylated p53 peptide, the methyl donor S-adenosylmethionine (SAM), and varying concentrations of this compound in an assay buffer.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Detection: The reaction is stopped, and AlphaLISA acceptor beads conjugated to an anti-methyl-lysine antibody and streptavidin-coated donor beads are added.
-
Signal Reading: In the presence of methylation, the beads are brought into proximity, generating a chemiluminescent signal that is read on an EnVision plate reader. The signal is inversely proportional to the inhibitory activity of this compound.
Caption: Experimental workflow for SMYD2 activity assay.
Protocol 2: TR-FRET Assay for BET Bromodomain Binding (BETi Evaluation)
This assay measures the ability of a BET inhibitor to displace a fluorescent ligand from the BET bromodomain, using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Methodology:
-
Reaction Setup: A recombinant His-tagged BET bromodomain protein (e.g., BRD4-BD1) is incubated with a fluorescently labeled acetyl-histone peptide ligand and varying concentrations of the BET inhibitor (e.g., JQ1).
-
Incubation: The components are mixed in an assay plate and incubated to reach binding equilibrium.
-
FRET Detection: A terbium-coupled anti-His antibody is added, which binds to the BET protein. If the fluorescent ligand is bound to the bromodomain, FRET occurs between the terbium (donor) and the ligand (acceptor).
-
Signal Reading: The TR-FRET signal is measured. Displacement of the ligand by the BET inhibitor disrupts FRET, leading to a decrease in the signal. The IC₅₀ is calculated from the dose-response curve.
Caption: Experimental workflow for BET inhibitor binding assay.
Conclusion
This compound and BET inhibitors represent two distinct and valuable classes of epigenetic probes. This compound offers a highly selective tool for investigating the biological roles of the SMYD2 methyltransferase, a catalytic "writer" of the epigenetic code. In contrast, BET inhibitors are powerful agents for disrupting the function of BET "reader" proteins, which recognize and act upon acetylated histone marks. The choice between these inhibitors depends entirely on the biological question and the specific cellular pathway being investigated. Understanding their unique mechanisms, potency, and the appropriate assays for their evaluation is paramount for rigorous and impactful research in the field of epigenetics.
AZ13824374: A Comparative Guide to its Cross-reactivity with Other Epigenetic Targets
For Researchers, Scientists, and Drug Development Professionals
AZ13824374 is a potent and selective inhibitor of the ATPase Family AAA Domain Containing 2 (ATAD2) bromodomain, a validated target in oncology.[1] This guide provides a comparative analysis of this compound's cross-reactivity against other epigenetic targets, supported by available experimental data. Understanding the selectivity profile of a chemical probe is crucial for the accurate interpretation of experimental results and for the development of targeted therapeutics.
Selectivity Profile of this compound
This compound has demonstrated high selectivity for the ATAD2 bromodomain. The primary screening and optimization efforts focused on minimizing off-target activities, particularly against other bromodomain-containing proteins which share structural similarities in their acetyl-lysine binding pockets.
A key comparison is with the Bromodomain and Extra-Terminal domain (BET) family of proteins (BRD2, BRD3, BRD4), which are common off-targets for many bromodomain inhibitors. Experimental data indicates that this compound exhibits significant selectivity for ATAD2 over BRD4, a representative member of the BET family.
| Target | Assay Type | pIC50 | IC50 (nM) | Selectivity vs. ATAD2 |
| ATAD2 | TR-FRET | 7.6 | 25 | - |
| BRD4 (BD1) | TR-FRET | < 5 | > 10,000 | > 400-fold |
Table 1: Comparative Inhibitory Activity of this compound. pIC50 and IC50 values for this compound against the ATAD2 bromodomain and the first bromodomain (BD1) of BRD4. Data obtained using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Higher pIC50 values indicate greater potency.
Experimental Methodologies
The selectivity of this compound was primarily determined using biochemical assays that measure the direct binding of the inhibitor to the target protein. The two key methods employed were Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Isothermal Titration Calorimetry (ITC).
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This competitive binding assay is a high-throughput method used to quantify the binding of an inhibitor to a target protein.
Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide (ligand) and a GST-tagged bromodomain protein. The bromodomain protein is labeled with a Europium (Eu3+) chelate (donor fluorophore), and the histone peptide is bound to a Streptavidin-Allophycocyanin (APC) conjugate (acceptor fluorophore). When the bromodomain and histone peptide interact, the donor and acceptor fluorophores are in close proximity, resulting in a high FRET signal. An inhibitor that binds to the bromodomain will displace the histone peptide, leading to a decrease in the FRET signal.
Protocol Outline:
-
Reagent Preparation:
-
Recombinant GST-tagged ATAD2 or BRD4 (BD1) bromodomain protein is expressed and purified.
-
A biotinylated histone H4 peptide acetylated at lysine 12 (H4K12ac) is used as the ligand.
-
Europium-labeled anti-GST antibody and Streptavidin-APC are used as the detection reagents.
-
Assay buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20.
-
-
Assay Procedure:
-
A serial dilution of this compound is prepared in the assay buffer.
-
The bromodomain protein, biotinylated histone peptide, and inhibitor are incubated together in a 384-well plate.
-
The detection reagents (Europium-labeled anti-GST antibody and Streptavidin-APC) are added.
-
The plate is incubated at room temperature to allow for binding equilibrium to be reached.
-
-
Data Acquisition and Analysis:
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection (excitation at 340 nm, emission at 615 nm for Europium and 665 nm for APC).
-
The ratio of the acceptor signal (665 nm) to the donor signal (615 nm) is calculated.
-
The data is normalized to controls (no inhibitor and high concentration of a known binder).
-
IC50 values are determined by fitting the data to a four-parameter logistic equation using graphing software.
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)).
Principle: A solution of the inhibitor is titrated into a solution of the target protein in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of inhibitor to protein.
Protocol Outline:
-
Sample Preparation:
-
Purified recombinant ATAD2 bromodomain protein is dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
This compound is dissolved in the same final dialysis buffer to the desired concentration. A small amount of DMSO may be used for initial solubilization, with the final concentration being matched in the protein solution.
-
All solutions are degassed prior to use to prevent bubble formation.
-
-
ITC Experiment:
-
The sample cell is filled with the ATAD2 protein solution (typically 20-50 µM).
-
The injection syringe is filled with the this compound solution (typically 10-fold higher concentration than the protein).
-
A series of small injections (e.g., 2 µL) of the inhibitor solution are made into the sample cell at regular intervals.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The raw data is integrated to obtain the heat change per injection.
-
A blank titration (inhibitor into buffer) is performed to subtract the heat of dilution.
-
The corrected data is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway involving bromodomains and the experimental workflow for assessing inhibitor selectivity.
Caption: Role of bromodomains in gene transcription and inhibition by this compound.
Caption: Experimental workflow for determining the cross-reactivity of an inhibitor.
References
Comparative Efficacy of AZ13824374 in Cancer Cell Lines: A Guide for Researchers
An in-depth analysis of the ATAD2 bromodomain inhibitor AZ13824374 and its performance against other selective inhibitors, providing key data and experimental insights for cancer research professionals.
Introduction
This compound is a potent and selective inhibitor of the ATAD2 (ATPase Family AAA Domain Containing 2) bromodomain, a protein implicated in the progression of various cancers. Overexpression of ATAD2 is linked to poor prognosis in several malignancies, making it a compelling target for therapeutic intervention. This guide provides a comparative analysis of the efficacy of this compound in various cancer cell line panels, with supporting data from preclinical studies. We also present data for other known ATAD2 inhibitors, GSK8814 and BAY-850, to offer a broader context for its performance.
Mechanism of Action: Targeting ATAD2
ATAD2 is an epigenetic reader protein that plays a crucial role in chromatin organization and gene transcription. Its bromodomain recognizes and binds to acetylated lysine residues on histones, a key step in the regulation of gene expression. In many cancers, the overexpression of ATAD2 is associated with the activation of oncogenic signaling pathways, including the Rb/E2F-cMyc and PI3K/AKT pathways, which drive cell proliferation and survival.
This compound functions by competitively binding to the acetyl-lysine binding pocket of the ATAD2 bromodomain. This inhibition disrupts the interaction of ATAD2 with chromatin, thereby modulating the transcription of cancer-promoting genes and leading to an anti-proliferative effect.
Unlocking Synergistic Potential: Combining AZ13824374 with Other Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
While the potent, selective ATAD2 bromodomain inhibitor AZ13824374 has demonstrated significant antiproliferative activity as a monotherapy in preclinical breast cancer models, its potential in combination with other anticancer drugs remains a burgeoning area of investigation. Direct synergistic studies involving this compound are not yet publicly available. However, compelling preclinical evidence from studies on other selective ATAD2 inhibitors, such as BAY-850, provides a strong rationale for exploring combination strategies to enhance therapeutic efficacy and overcome potential resistance mechanisms.
This guide summarizes the available preclinical data for ATAD2 inhibitor combinations, offering a comparative look at their performance and the experimental groundwork that supports these findings. The insights drawn from these studies can inform the design of future investigations into synergistic combinations involving this compound.
ATAD2 Inhibition: A Strategic Target for Combination Therapy
ATAD2 (ATPase Family AAA Domain Containing 2) is a key epigenetic regulator implicated in the progression of numerous cancers. Its overexpression is linked to poor prognosis and the regulation of critical oncogenic signaling pathways. The rationale for combining ATAD2 inhibitors with other anticancer agents stems from the potential to target multiple, non-overlapping pathways essential for tumor growth and survival.
Preclinical Evidence of Synergism: A Case Study in Ovarian Cancer
A pivotal study has illuminated the synergistic potential of combining an ATAD2 inhibitor with a CENPE inhibitor in ovarian cancer models. Centromere protein E (CENPE) is a kinesin-like motor protein crucial for chromosome congression and alignment during mitosis. Its inhibition leads to mitotic arrest and subsequent cell death.
The study investigated the effects of the selective ATAD2 inhibitor BAY-850 in combination with the CENPE inhibitor GSK923295. The findings revealed that the combined treatment resulted in a more potent inhibition of ovarian cancer cell growth compared to either agent alone[1].
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical study combining the ATAD2 inhibitor BAY-850 with the CENPE inhibitor GSK923295 in ovarian cancer cell lines.
Table 1: In Vitro Ovarian Cancer Cell Growth Inhibition
| Treatment | Cell Line | Assay | Endpoint | Result |
| BAY-850 (suboptimal dose) | SK-OV3 | Clonogenic Assay | Colony Formation | Moderate Inhibition |
| GSK923295 (suboptimal dose) | SK-OV3 | Clonogenic Assay | Colony Formation | Moderate Inhibition |
| BAY-850 + GSK923295 | SK-OV3 | Clonogenic Assay | Colony Formation | Stronger Inhibition |
| BAY-850 (suboptimal dose) | SK-OV3 | Soft-Agar Assay | Anchorage-Independent Growth | Moderate Inhibition |
| GSK923295 (suboptimal dose) | SK-OV3 | Soft-Agar Assay | Anchorage-Independent Growth | Moderate Inhibition |
| BAY-850 + GSK923295 | SK-OV3 | Soft-Agar Assay | Anchorage-Independent Growth | Stronger Inhibition |
Table 2: In Vivo Ovarian Cancer Tumor Growth Inhibition (Xenograft Mouse Model)
| Treatment Group | Tumor Model | Endpoint | Result |
| Vehicle | SK-OV3 Xenograft | Subcutaneous Tumor Growth | Progressive Tumor Growth |
| BAY-850 | SK-OV3 Xenograft | Subcutaneous Tumor Growth | Significant Suppression of Tumor Growth |
Note: While the in vivo study demonstrated the efficacy of the ATAD2 inhibitor as a single agent, the synergistic in vivo effects of the combination were not explicitly detailed in the provided search results.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following outlines the key experimental protocols employed in the study of BAY-850 and GSK923295.
Cell Culture and Reagents
-
Cell Lines: Human ovarian cancer cell lines (e.g., SK-OV3, PA-1) were utilized.
-
Culture Conditions: Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and cultured in a humidified incubator at 37°C with 5% CO2.
-
Compounds: The ATAD2 inhibitor BAY-850 and the CENPE inhibitor GSK923295 were used.
In Vitro Assays
-
Clonogenic Assay: To assess the long-term proliferative potential of single cells, a known number of cells were seeded and treated with the inhibitors. After a period of incubation, colonies were stained and counted.
-
Soft-Agar Assay: This assay measures anchorage-independent growth, a hallmark of cancer cells. Cells were suspended in soft agar with the inhibitors and colonies were allowed to form over several weeks.
-
Wound-Healing Assay: To evaluate cell migration, a "wound" was created in a confluent cell monolayer, and the rate of closure was monitored over time in the presence or absence of the inhibitor.
In Vivo Xenograft Model
-
Animal Model: Immunodeficient mice (e.g., NSG mice) were used.
-
Tumor Implantation: Human ovarian cancer cells (SK-OV3) were injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment (BAY-850) and vehicle control groups.
-
Tumor Measurement: Tumor volume was measured regularly to assess the effect of the treatment on tumor growth.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: ATAD2 and CENPE Inhibition Pathway.
Caption: Drug Synergy Evaluation Workflow.
Future Directions and Implications for this compound
The synergistic effects observed with the ATAD2 inhibitor BAY-850 and a CENPE inhibitor strongly suggest that similar outcomes could be achievable with this compound. The high potency and selectivity of this compound make it an excellent candidate for combination studies.
Future research should focus on:
-
Directly evaluating the synergistic effects of this compound with a range of anticancer agents, including CENPE inhibitors, chemotherapeutics, and other targeted therapies, in relevant cancer models.
-
Investigating the molecular mechanisms underlying any observed synergy to identify predictive biomarkers for patient stratification.
-
Exploring the potential of this compound to overcome acquired resistance to existing therapies by targeting ATAD2-mediated resistance pathways.
References
Unveiling the Contrasting Cellular Consequences of ATAD2 Interference: A Comparative Guide to Genetic Knockdown and Chemical Inhibition by AZ13824374
For researchers in oncology and drug development, understanding the nuances between genetic and pharmacological targeting of the epigenetic reader ATAD2 is critical for advancing novel cancer therapies. This guide provides a detailed comparison of the phenotypic differences observed following genetic knockdown of ATAD2 versus chemical inhibition with the potent and selective bromodomain inhibitor, AZ13824374.
ATPase Family AAA Domain-Containing Protein 2 (ATAD2) has emerged as a compelling target in oncology due to its frequent overexpression in various cancers and its role in promoting tumor growth and survival.[1][2] Two primary investigational approaches to disrupt ATAD2 function—genetic knockdown using RNA interference and pharmacological inhibition with small molecules like this compound—reveal both overlapping and distinct phenotypic outcomes. This guide synthesizes available experimental data to illuminate these differences, offering valuable insights for researchers navigating the complexities of ATAD2-targeted therapeutic strategies.
Executive Summary of Phenotypic Comparisons
| Feature | Genetic Knockdown of ATAD2 | Inhibition by this compound |
| Mechanism of Action | Reduction in ATAD2 mRNA and protein levels | Competitive binding to the ATAD2 bromodomain, displacing it from acetylated histones |
| Primary Phenotypic Effect | Inhibition of cell proliferation, colony formation, and induction of apoptosis and cell cycle arrest.[3][4][5] | Antiproliferative activity.[6] |
| Specificity | Highly specific to ATAD2 | Potent and selective for the ATAD2 bromodomain.[6] |
| Off-Target Effects | Minimal, primarily related to the specificity of the siRNA/shRNA sequence | Potential for off-target binding to other bromodomains or kinases, though reported to be selective. |
| Temporal Control | Onset of action is dependent on mRNA and protein turnover rates; can be long-lasting with stable knockdown. | Rapid and reversible onset of action, dependent on compound concentration and clearance. |
Quantitative Analysis of Antiproliferative Effects
A direct quantitative comparison of the antiproliferative effects of ATAD2 knockdown and this compound is challenging due to the lack of studies performing these interventions side-by-side in the same cell lines. However, by compiling data from various sources, a comparative picture emerges.
Table 1: Antiproliferative Activity of this compound
| Cell Line | Cancer Type | IC50 / Activity Range |
| HCT116 | Colon Carcinoma | pIC50 = 6.9 (~126 nM)[6] |
| EVSA-T | Breast Cancer | Concentration-dependent inhibition (0.01-10 µM)[6] |
| SK-BR-3 | Breast Cancer | Concentration-dependent inhibition (0.01-10 µM)[6] |
| T-47D | Breast Cancer | Concentration-dependent inhibition (0.01-10 µM)[6] |
| MDA-MB-468 | Breast Cancer | Concentration-dependent inhibition (0.01-10 µM)[6] |
Table 2: Phenotypic Effects of ATAD2 Genetic Knockdown
| Cell Line(s) | Cancer Type | Observed Phenotypes | Quantitative Data Highlights |
| SGC-7901, MGC-803 | Gastric Cancer | Suppressed cell proliferation and colony formation; induced G1 phase arrest and apoptosis.[3] | Significant reduction in cell viability and colony numbers.[3] |
| HepG2, Hep3B, Huh7, PLC/PRF/5 | Hepatocellular Carcinoma | Decreased cell viability, migration, and invasion; induced apoptosis.[7] | Over 90% suppression of ATAD2 protein; significant decrease in cell viability.[7] |
| LNCaP, PC-3 | Prostate Cancer | Impaired proliferation and colony formation.[2] | Significant reduction in colony numbers.[2] |
| SKBR3, T47D | Breast Cancer | Inhibited proliferation, migration, and invasion.[8] | Significant reduction in proliferation, migration, and invasion.[8] |
Signaling Pathways and Molecular Mechanisms
Genetic knockdown of ATAD2 has been shown to impact several critical cancer-related signaling pathways, providing a deeper understanding of its oncogenic role.
ATAD2 Knockdown and Affected Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehensive pan-cancer multi-omics analysis of ATAD2 in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Knockdown of ATAD2 Inhibits Proliferation and Tumorigenicity Through the Rb-E2F1 Pathway and Serves as a Novel Prognostic Indicator in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a novel ligand for the ATAD2 bromodomain with selectivity over BRD4 through a fragment growing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of ATAD2 inhibits hepatocellular carcinoma progression through activation of p53- and p38-mediated apoptotic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Analysis of AZ13824374 and its Structural Analogs in ATAD2 Bromodomain Inhibition
A comprehensive guide for researchers and drug development professionals on the performance of AZ13824374 and comparable ATAD2 bromodomain inhibitors, supported by experimental data and detailed methodologies.
This guide provides a detailed comparative analysis of this compound, a potent and selective inhibitor of the ATAD2 (ATPase Family AAA Domain Containing 2) bromodomain, and its key structural analogs: BAY-850, AM879, and GSK8814. The ATAD2 bromodomain is a crucial epigenetic reader protein often overexpressed in various cancers, making it a compelling target for therapeutic intervention. This document aims to equip researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions regarding the use of these inhibitors in their studies.
Executive Summary
This compound and its analogs are all potent inhibitors of the ATAD2 bromodomain, functioning by competitively binding to the acetyl-lysine binding pocket and thereby disrupting chromatin interactions and downstream gene transcription. While all compounds exhibit significant activity against ATAD2, they differ in their potency, selectivity, and cellular efficacy. This guide presents a side-by-side comparison of their performance in various biochemical and cell-based assays, along with detailed protocols to ensure reproducibility.
Data Presentation: Quantitative Comparison of ATAD2 Inhibitors
The following tables summarize the key quantitative data for this compound and its structural analogs.
Table 1: Biochemical Activity of ATAD2 Bromodomain Inhibitors
| Compound | Assay Type | Target | pIC50 | IC50 (nM) | pKd | Kd (nM) |
| This compound | TR-FRET | ATAD2 | 6.9[1] | - | - | - |
| BAY-850 | TR-FRET | ATAD2 (mono-acetylated H4 peptide) | - | 166[2] | - | - |
| TR-FRET | ATAD2 (tetra-acetylated H4 peptide) | - | 22[2] | - | - | |
| AM879 | TR-FRET | ATAD2 | - | 3565[3] | - | - |
| GSK8814 | TR-FRET | ATAD2 | 7.3 | 59 | 8.1 | 8 |
Table 2: Cellular Activity of ATAD2 Bromodomain Inhibitors
| Compound | Assay Type | Cell Line | EC50 (µM) | Antiproliferative IC50 (µM) | Notes |
| This compound | Antiproliferative | EVSA-T, SK-BR-3, T-47D, MDA-MB-468 | - | Concentration-dependent activity (0.01-10 µM)[1] | Long-term (14-21 days) antiproliferative effects observed.[1] |
| BAY-850 | FRAP | MCF-7 | ~1 | - | Maximal on-target cellular activity at 1 µM.[2] |
| AM879 | Antiproliferative (MTT) | MDA-MB-231 | - | 2.43 (24h) | Dose- and time-dependent antiproliferative activity. |
| GSK8814 | NanoBRET | - | 2 | - | Cellular target engagement confirmed. |
| Colony Formation | LNCaP | - | 2.7 | Inhibition of colony formation at high concentrations. |
Table 3: Selectivity Profile of ATAD2 Bromodomain Inhibitors
| Compound | Target | Selectivity Notes |
| This compound | ATAD2 | Described as a "highly potent and selective ATAD2 inhibitor".[4] |
| BAY-850 | ATAD2 | Isoform selective.[2] |
| AM879 | ATAD2 | No inhibitory activity against BRD2-4. |
| GSK8814 | ATAD2 | >100-fold selective over other bromodomains in BROMOscan; >1000-fold selective over BRD4. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure experimental reproducibility.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay is used to measure the binding affinity of inhibitors to the ATAD2 bromodomain.
-
Principle: The assay measures the inhibition of the interaction between a terbium (Tb)-labeled donor (e.g., anti-GST antibody bound to GST-tagged ATAD2) and a dye-labeled acceptor (e.g., a biotinylated histone peptide bound to streptavidin-dye). Inhibition of this interaction by a compound results in a decrease in the FRET signal.
-
Materials:
-
Recombinant GST-tagged ATAD2 bromodomain protein.
-
Biotinylated histone H4 peptide (acetylated).
-
Terbium-labeled anti-GST antibody (donor).
-
Dye-labeled streptavidin (acceptor).
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20).
-
384-well low-volume, non-binding plates.
-
Test compounds (serially diluted).
-
-
Procedure:
-
Prepare a master mix of GST-ATAD2 and the biotinylated histone peptide in assay buffer.
-
Add the test compounds at various concentrations to the wells of the 384-well plate.
-
Add the ATAD2/peptide mix to the wells.
-
Prepare a detection mix of Tb-labeled anti-GST antibody and dye-labeled streptavidin in assay buffer.
-
Add the detection mix to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours), protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot the results against the inhibitor concentration to determine the IC50 value.
-
NanoBRET™ Cellular Target Engagement Assay
This cell-based assay is used to quantify the binding of an inhibitor to its target protein within living cells.
-
Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged protein (donor) and a fluorescently labeled tracer that binds to the same protein (acceptor). An unlabeled test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
-
Materials:
-
Cells expressing NanoLuc®-ATAD2 fusion protein.
-
NanoBRET™ tracer for the ATAD2 bromodomain.
-
Nano-Glo® Live Cell Reagent.
-
Opti-MEM® I Reduced Serum Medium.
-
White, 384-well cell culture plates.
-
Test compounds (serially diluted).
-
-
Procedure:
-
Seed the cells expressing NanoLuc®-ATAD2 into the 384-well plates and incubate overnight.
-
Prepare serial dilutions of the test compounds and the NanoBRET™ tracer in Opti-MEM®.
-
Add the compound dilutions to the cells, followed by the tracer.
-
Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.
-
Add the detection reagent to the wells.
-
Read the plate on a luminometer capable of measuring filtered luminescence at two wavelengths (e.g., 460 nm for the donor and >600 nm for the acceptor).
-
Calculate the NanoBRET™ ratio and plot against the inhibitor concentration to determine the EC50 value.
-
Antiproliferative/Clonogenic Assay
This cell-based assay assesses the ability of a compound to inhibit cell growth and colony formation over a longer period.
-
Principle: Single cells are seeded in a culture plate and treated with the test compound. The ability of these cells to proliferate and form colonies of a certain size (typically >50 cells) is then quantified.
-
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HCT116).
-
Complete cell culture medium.
-
6-well or 12-well cell culture plates.
-
Test compounds (serially diluted).
-
Fixation solution (e.g., methanol:acetic acid, 3:1).
-
Staining solution (e.g., 0.5% crystal violet in methanol).
-
-
Procedure:
-
Trypsinize and count the cells.
-
Seed a low density of cells (e.g., 500-1000 cells/well) into the culture plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate the plates for an extended period (e.g., 10-21 days), allowing colonies to form. Change the medium with fresh compound every 2-3 days.
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with the fixation solution for about 15 minutes.
-
Stain the fixed colonies with the crystal violet solution for about 30 minutes.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the surviving fraction for each treatment group relative to the untreated control and plot the results to determine the IC50 value.
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the comparative analysis of this compound and its analogs.
References
Validating On-Target Engagement of ATAD2 Bromodomain Inhibitors: A Comparative Guide to AZ13824374 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The ATPase Family AAA Domain-Containing Protein 2 (ATAD2) has emerged as a compelling target in oncology due to its role as an epigenetic reader and its association with various cancers.[1] ATAD2's bromodomain, which recognizes acetylated lysine residues on histones, is crucial for its function in chromatin remodeling and gene transcription, often in concert with oncogenic transcription factors like c-MYC.[1] Consequently, the development of potent and selective ATAD2 bromodomain inhibitors is an active area of research. This guide provides a comparative overview of two such inhibitors, AZ13824374 and BAY-850, with a focus on validating their on-target engagement in a cellular context.
Comparison of ATAD2 Inhibitors: this compound vs. BAY-850
| Compound | Target | Assay Type | Cell Line | Reported Potency | Citation |
| This compound | ATAD2 Bromodomain | Cellular Proliferation | HCT116 | pIC50: 6.9 | [2][4] |
| BAY-850 | ATAD2 Bromodomain | TR-FRET (biochemical) | - | IC50: 166 nM (mono-acetylated H4 peptide) | [5][6][7] |
| TR-FRET (biochemical) | - | IC50: 22 nM (tetra-acetylated H4 peptide) | [3][5] | ||
| Microscale Thermophoresis (MST) | - | Kd: 85 nM | [5] | ||
| Fluorescence Recovery After Photobleaching (FRAP) | MCF7 | Effective at 1 µM | [5] |
Note: The provided potency values are derived from different experimental methodologies, which should be considered when directly comparing the compounds. The pIC50 for this compound reflects its effect on cell viability, which is a downstream consequence of target engagement, while the data for BAY-850 includes direct biochemical binding and a qualitative cellular target engagement assay.
Experimental Protocols for Validating On-Target Engagement
To definitively assess and compare the on-target engagement of ATAD2 inhibitors like this compound and its alternatives in a cellular environment, two state-of-the-art techniques are recommended: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA®).
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures the binding of a compound to a target protein in live cells.[8][9][10][11] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (the energy donor) and a fluorescently labeled tracer that binds to the same target (the energy acceptor). An inhibitor competing with the tracer for the target's binding site will disrupt BRET, leading to a measurable decrease in the signal.
Key Steps:
-
Construct Generation: Create an expression vector for the full-length human ATAD2 protein fused to NanoLuc® luciferase.
-
Cell Transfection: Transfect a suitable human cell line (e.g., HEK293T) with the ATAD2-NanoLuc® construct.
-
Tracer Titration: Determine the optimal concentration of a cell-permeable fluorescent tracer that binds to the ATAD2 bromodomain.
-
Competitive Binding Assay:
-
Plate the transfected cells.
-
Add the test compound (e.g., this compound or an alternative) at various concentrations.
-
Add the pre-determined optimal concentration of the fluorescent tracer.
-
Add the NanoLuc® substrate.
-
-
Signal Detection: Measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters. The BRET ratio is calculated from these measurements.
-
Data Analysis: Plot the BRET ratio against the compound concentration to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method that assesses the thermal stability of a target protein in its native cellular environment.[2][4][12][13][14] The principle is that the binding of a ligand, such as a small molecule inhibitor, can stabilize the target protein, leading to an increase in its melting temperature.
Key Steps:
-
Cell Treatment: Treat cultured cells with the test compound (e.g., this compound or an alternative) or vehicle control.
-
Heat Challenge: Heat the cell suspensions or lysates to a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble ATAD2 protein remaining at each temperature using a specific antibody-based detection method, such as Western blotting or an immunoassay.
-
Melt Curve Generation: Plot the amount of soluble ATAD2 as a function of temperature to generate a melt curve. A shift in the melt curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.
-
Isothermal Dose-Response: To determine potency, perform the assay at a single, optimized temperature with a serial dilution of the compound. This will generate a dose-response curve from which an EC50 value for thermal stabilization can be derived.
Visualizing the Molecular Context and Experimental Design
To better understand the biological context of ATAD2 and the workflow for validating its inhibitors, the following diagrams are provided.
Caption: The ATAD2 Signaling Pathway.
Caption: Workflow for Validating On-Target Engagement.
References
- 1. Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BAY-850 | Structural Genomics Consortium [thesgc.org]
- 4. CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoform-Selective ATAD2 Chemical Probe with Novel Chemical Structure and Unusual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protocol for measuring BRAF autoinhibition in live cells using a proximity-based NanoBRET assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NanoBRET™ Protein:Protein Interaction System Protocol [promega.com]
- 11. biorxiv.org [biorxiv.org]
- 12. CETSA [cetsa.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A robust CETSA data analysis automation workflow for routine screening [genedata.com]
Safety Operating Guide
Navigating the Safe Disposal of AZ13824374: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This document provides essential guidance on the disposal procedures for AZ13824374, a potent and selective ATAD2 bromodomain inhibitor used in cancer research.
While a specific Safety Data Sheet (SDS) for this compound detailing explicit disposal protocols is not publicly available, established principles for the disposal of research-grade chemical compounds should be strictly followed. The information presented here is based on general best practices for laboratory chemical waste management.
Immediate Safety and Handling Considerations
Before proceeding with any disposal procedure, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE), such as safety goggles, gloves, and a lab coat. All handling of this compound, particularly in its solid form, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Guidance
The proper disposal of this compound, like many research chemicals, depends on its physical state (solid or in solution) and the nature of any contaminants.
For Unused Solid this compound:
-
Consult Institutional Guidelines: Before any disposal action, the primary and most critical step is to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific procedures that comply with local, state, and federal regulations.
-
Chemical Waste Collection: Unused solid this compound should be collected in a designated and clearly labeled hazardous waste container. The label should include the full chemical name, quantity, and any known hazards.
-
Avoid Mixing: Do not mix this compound with other chemical waste unless explicitly permitted by your EHS department. Incompatible chemicals can react dangerously.
For this compound in Solution (e.g., dissolved in DMSO):
Solutions containing this compound should be treated as hazardous chemical waste.
-
Segregate Waste Streams: Collect solutions of this compound in a separate, designated waste container for halogenated or non-halogenated organic solvents, as appropriate for the solvent used (e.g., DMSO).
-
Labeling: The waste container must be accurately labeled with the full chemical name of the solute (this compound), the solvent (e.g., Dimethyl Sulfoxide), and the approximate concentration.
-
Secure Storage: Store the waste container in a designated satellite accumulation area until it is collected by the EHS department for final disposal.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined below. Adherence to this workflow is essential for maintaining a safe and compliant laboratory.
Caption: Logical workflow for the safe disposal of this compound.
Key Data Summary
For quick reference, the following table summarizes the critical information for the proper disposal of this compound.
| Parameter | Guideline |
| Personal Protective Equipment | Safety goggles, gloves, lab coat |
| Handling Location | Chemical fume hood |
| Solid Waste Disposal | Designated, labeled hazardous waste container |
| Solution Waste Disposal | Segregated, labeled solvent waste container |
| Primary Point of Contact | Institutional Environmental Health and Safety (EHS) |
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. It is the responsibility of every laboratory professional to be informed about and compliant with the chemical waste policies of their institution.
Essential Safety and Logistical Information for Handling AZ13824374
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of AZ13824374, a potent and selective ATAD2 bromodomain inhibitor. Adherence to these guidelines is essential to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
Given that this compound is a potent compound intended for research, stringent safety measures are necessary to prevent exposure. The toxicological properties of this compound have not been thoroughly investigated, and therefore, it should be handled with extreme care.[1] The following personal protective equipment is mandatory when handling this compound.
Summary of Required Personal Protective Equipment
| Protection Type | Recommended Equipment | Rationale |
| Eye Protection | Chemical splash goggles or a face shield | Provides a complete seal around the eyes to protect against splashes and aerosols.[2] |
| Hand Protection | Double gloving with nitrile gloves | Two pairs of nitrile gloves minimize the risk of exposure due to tears or contamination of the outer glove.[2] |
| Body Protection | Disposable coveralls (e.g., Tyvek) and a dedicated lab coat | Protects against chemical splashes and dust.[2] A disposable suit prevents the contamination of personal clothing. |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or a reusable half/full-facepiece respirator with P100/FFP3 filters | Recommended for operations with a high risk of aerosol or dust generation, such as weighing and aliquoting.[2] |
| Foot Protection | Disposable shoe covers | Prevents the tracking of contaminants out of the designated handling area.[2] |
Experimental Protocols: Safe Handling Procedures
Safe handling of potent compounds like this compound requires a combination of engineering controls, careful work practices, and the consistent use of appropriate PPE.
1. Engineering Controls:
-
Ventilation: All handling of this compound, especially the solid form, should be conducted in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation exposure.[3][4]
-
Containment: Use containment solutions like glove bags or specialized weighing enclosures for handling powders to prevent the generation of dust.[4]
2. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[3]
-
Avoid eating, drinking, or applying cosmetics in areas where chemicals are handled.[3]
3. Weighing and Aliquoting:
-
Whenever possible, use a closed system for weighing and transferring the compound.
-
If handling the powder directly, use gentle scooping techniques to minimize dust formation.[2]
4. Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing.[2]
5. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
Use a pre-prepared chemical spill kit to clean the affected area, working from the outside in.
-
All materials used for spill cleanup must be disposed of as hazardous waste.[2]
6. Decontamination:
-
Thoroughly decontaminate all surfaces and equipment used during the handling process with an appropriate solvent (e.g., ethanol or isopropanol) followed by a cleaning agent.
Operational and Disposal Plans
A clear plan for the entire lifecycle of the chemical, from receipt to disposal, is critical for safety and compliance.
Operational Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, shoe covers, disposable lab coats), weigh paper, and plasticware should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and appropriately labeled hazardous waste container. Ensure that incompatible wastes are not mixed.[5]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated sharps container.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[6]
-
Disposal Request: Once waste containers are full, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and proper disposal.[6] Do not dispose of any this compound waste down the drain or in the regular trash.[7]
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
